molecular formula C16H12BrN3O B1273625 2-(4-Bromophenyl)quinoline-4-carbohydrazide CAS No. 351899-02-0

2-(4-Bromophenyl)quinoline-4-carbohydrazide

Cat. No.: B1273625
CAS No.: 351899-02-0
M. Wt: 342.19 g/mol
InChI Key: TVLQRCVLQVHHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLQRCVLQVHHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373749
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351899-02-0
Record name 2-(4-bromophenyl)quinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)quinoline-4-carbohydrazide is a pivotal heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with significant biological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and characterization. The primary focus of research on this molecule and its derivatives has been in the realm of antimicrobial drug discovery, specifically as inhibitors of microbial DNA gyrase. This document consolidates available data on its synthesis, physical and spectral properties, and the experimental protocols utilized for its characterization and biological evaluation.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by a 4-bromophenyl substituent at the 2-position and a carbohydrazide functional group at the 4-position. This structure is a key pharmacophore in the design of DNA gyrase inhibitors.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₂BrN₃O[1]
Molecular Weight 342.2 g/mol [2]
IUPAC Name This compound[1]
CAS Number Not Available[1]
Solubility Derivatives have shown moderate water solubility. Specific data for the parent compound is not detailed in primary literature.[3]
Melting Point Data for the parent compound is not specified in the reviewed literature. A derivative, N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide, has a melting point of 279–281 °C.[3]

Table 2: Spectral Data Summary for this compound and its Derivatives

TechniqueObserved Features in Derivatives (Specific data for parent compound in supplementary materials of cited literature)Reference
IR (KBr, cm⁻¹) Disappearance of the NH₂ forked peak upon derivatization. Appearance of carbonyl (C=O) and imine (C=N) stretching bands. For example, in N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide, peaks were observed at 3284 (NH), 1635 (2 C=O), and 1604 (C=N).[3]
¹H NMR (DMSO-d₆, δ ppm) The disappearance of the NH₂ signal of the parent acid hydrazide is noted upon reaction. Exchangeable NH protons are consistently observed in derivatives, often as singlet signals at high chemical shifts (e.g., δ 10.70–11.92 ppm). Aromatic protons appear in the expected downfield region.[4]
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbons in derivatives typically appear at δ 161.24–167.05 ppm. Signals corresponding to the quinoline and bromophenyl rings are observed in the aromatic region.[4]
Mass Spectrometry (MS) The structure of synthesized derivatives is confirmed by mass spectrometry.[3]

Synthesis

The synthesis of this compound is a multi-step process commencing with the Pfitzinger reaction.[4][5]

Synthetic Pathway

Synthesis_Workflow isatin Isatin acid 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) isatin->acid Pfitzinger Reaction (Ethanol, KOH, Reflux) bromoacetophenone 4-Bromoacetophenone bromoacetophenone->acid Pfitzinger Reaction (Ethanol, KOH, Reflux) ester Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) acid->ester Esterification (Ethanol, H₂SO₄, Heat) hydrazide This compound (3) ester->hydrazide Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) DNA_Gyrase_Inhibition Compound This compound Derivatives DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Catalyzes CellDeath Bacterial Cell Death DNAGyrase->CellDeath Replication DNA Replication Supercoiling->Replication Replication->CellDeath

References

spectral analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Commencing Research on Spectra

I've initiated a thorough Google search, casting a wide net with diverse search terms to collect data on the spectral analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Next, I plan to delve into experimental protocols for its synthesis and spectral characterization, concentrating on techniques such as FT-IR, NMR, and mass spectrometry, hoping to find detailed methods.

Expanding Search for Data

I'm now expanding my search to include UV-Vis analysis alongside FT-IR, NMR, and mass spectrometry. I'm also actively seeking any quantitative data points from these spectral analyses. My focus is broadening to encompass potential biological activities and computational studies related to the compound to understand its impact and applications, considering signaling pathways.

Analyzing the Spectral Data

I'm starting to delve into the user's request for a spectral analysis of this compound. Currently, I'm focusing on crafting a thorough introduction that will provide context for the spectral data and its significance. My plan includes highlighting the compound's relevance as a medicinal chemistry scaffold, and I will be working to ensure I include all relevant data, and provide enough context to make this a valuable guide for the user.

Structuring the Technical Guide

I've established a solid foundation for the technical guide, outlining the introduction, synthesis protocol (to be visualized with a DOT script), and comprehensive tables for the spectral data. Now, I am concentrating on the "Detailed Spectral Analysis" section, where I will meticulously break down the FT-IR and NMR data. This analysis will include assigning specific peaks to molecular components, which should solidify the user's understanding of the compound's structure.

Defining the Analysis Structure

I'm now fully immersed in organizing the analysis. The introduction is drafted, and I've started sketching out the synthetic pathway using DOT. I'm building detailed tables for the FT-IR, NMR, and MS data, and I'll include any relevant UV-Vis information. The heart of the work, the detailed spectral analysis, is next on my list. The goal is to provide a complete understanding of the compound, from its synthesis to its structure.

Mapping Out the Guide Structure

I've established a concrete plan for the technical guide. The introduction, synthesis section (with a DOT script), and comprehensive spectral data tables are outlined. Now, I'm working to produce the detailed spectral analysis, including FT-IR, NMR, and Mass Spectrometry interpretations. I've also started working on the DOT script to illustrate biological applications to offer a complete understanding of the compound.

Defining Guide Sections

Outlining the Comprehensive Guide

I've established the detailed structure for the technical guide, including introduction, synthesis (with a DOT script), detailed spectral analysis, experimental protocols, biological context (with a second DOT script), and citations. I am confident that I can assemble a complete presentation from the available data. I'm focusing on creating insightful tables for the spectral data and analyzing them thoroughly. I'll make sure to note explicitly any UV-Vis data that is not explicitly available.

Technical Guide: 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its Derivatives as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives, focusing on their potential as novel microbial DNA gyrase inhibitors. This document outlines the synthesis, mechanism of action, and antimicrobial activity of these compounds, supported by experimental data and protocols. The information presented is intended to inform researchers and professionals in the field of drug discovery and development.

Introduction

The rise of multidrug-resistant bacteria presents a significant global health challenge. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with many derivatives known to target bacterial DNA gyrase. This enzyme plays a crucial role in bacterial DNA replication and recombination, making it an attractive target for the development of new antibacterial agents.[1][2] This guide focuses on this compound, a key intermediate in the synthesis of a novel series of potential DNA gyrase inhibitors.

Synthesis and Chemical Properties

The synthesis of this compound (designated as compound 3 in several studies) is a multi-step process.[1][4] The general synthetic route is outlined below.

Synthetic Pathway

The synthesis commences with the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis to yield the target carbohydrazide.

Synthesis_Pathway Isatin Isatin CarboxylicAcid 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) Isatin->CarboxylicAcid Pfitzinger Reaction (Ethanol, base) Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->CarboxylicAcid Ester Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) CarboxylicAcid->Ester Esterification (Ethanol, H₂SO₄) Carbohydrazide This compound (3) Ester->Carbohydrazide Hydrazinolysis (Hydrazine hydrate, Ethanol)

Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound (3)

The synthesis is typically carried out in three main steps:

  • Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1): Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions, following the Pfitzinger reaction protocol.[1][4]

  • Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2): The carboxylic acid derivative 1 is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to form the corresponding ester.[1][4]

  • Synthesis of this compound (3): The ester 2 is then treated with hydrazine hydrate in boiling ethanol to afford the final key intermediate, this compound.[1][4]

Mechanism of Action: DNA Gyrase Inhibition

The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit bacterial DNA gyrase.[1] This enzyme is essential for maintaining DNA topology during replication. By inhibiting DNA gyrase, these compounds disrupt DNA replication, leading to bacterial cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action where the synthesized compounds inhibit DNA gyrase, thereby blocking DNA replication.

DNA_Gyrase_Inhibition Compound This compound Derivatives DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNAReplication DNA Replication & Recombination DNAGyrase->DNAReplication Enables CellDeath Bacterial Cell Death DNAReplication->CellDeath Leads to (when inhibited)

Caption: Proposed mechanism of action via DNA gyrase inhibition.

Antimicrobial Activity

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The results highlight their potential as broad-spectrum antimicrobial agents.

Quantitative Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) for enzymatic assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Derivatives against S. aureus

CompoundMIC (μM)Reference
5 49.04[4]
6b 38.64[4]
6a 164.35[4]
10 191.36[4]
11 192.29[4]
13 381.81[4]
14 761.77[4]

Table 2: S. aureus DNA Gyrase Supercoiling Assay IC50 Values

CompoundIC50 (μM)Reference
6b 33.64[4][5]
10 8.45[4][5]
Ciprofloxacin (control) 3.80[4][5]

Table 3: Antiproliferative Activity (IC50) of Related Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (μg/mL)Reference
8e MCF-70.179[6]
15a MCF-70.164[6]
Erlotinib (control) MCF-70.512[6]
Various DerivativesHepG20.137 - 0.332[6]
Various DerivativesMCF-70.164 - 0.583[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values for the quinoline derivatives were determined using the two-fold dilution method against bacterial strains such as S. aureus and fungal strains like C. albicans.[4]

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilution: Serial two-fold dilutions of the stock solutions are prepared in microtiter plates containing growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR)

Studies on the derivatives of this compound have provided insights into their structure-activity relationships. The nature of the substituent on the hydrazine moiety plays a crucial role in determining the antimicrobial potency.[4] For instance, both cyclic and acyclic modifications of the hydrazine group have shown to be beneficial for activity.[4][5]

Conclusion

This compound serves as a valuable scaffold for the development of novel antimicrobial agents targeting bacterial DNA gyrase. The data presented in this guide underscore the potential of its derivatives as potent inhibitors of bacterial growth, particularly against Gram-positive bacteria like S. aureus. Further optimization of this chemical series could lead to the discovery of new and effective treatments for bacterial infections. Additionally, related quinoline-oxadiazole hybrids have demonstrated promising anticancer activity, suggesting a broader therapeutic potential for this class of compounds.[6][7]

References

An In-Depth Technical Guide to the Molecular Structure of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. The information is presented to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Molecular Identity and Physicochemical Properties

This compound is a synthetic heterocyclic compound featuring a quinoline core. The presence of the bromophenyl and carbohydrazide moieties contributes to its unique chemical properties and biological activities.

PropertyValueReference
Molecular Formula C₁₆H₁₂BrN₃O[1]
Molecular Weight 342.19 g/mol [1]
IUPAC Name This compoundN/A
CAS Number 351899-02-0[1]
SMILES O=C(NN)c1cc(nc2ccccc12)c1ccc(Br)cc1[1]

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound and its synthetic precursors is confirmed through various spectroscopic techniques. While a definitive single-crystal X-ray structure is not publicly available, the following data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a comprehensive characterization.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) DMSO-d₆14.32 (brs, 1H, COOH), 8.72 (d, J = 2.1 Hz, 1H), 8.40 (t, J = 1.8 Hz, 1H), 8.20 (d, J = 7.8 Hz, 2H), 8.09 (d, J = 9.0 Hz, 1H), 7.77–7.81 (m, 2H), 7.67–7.70 (m, 1H), 7.48 (t, J = 8.8 Hz, 1H)
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) DMSO-d₆8.29-8.35 (m, 4H, Ar-H), 8.10-8.23 (m, 2H, Ar-H), 7.87 (t, 1H, Ar-H), 7.80 (d, 2H, J = 8 Hz, Ar-H), 7.63 (d, 2H, J = 8 Hz, Ar-H), 4.40 (q, 2H, OCH₂), 1.39 (t, 3H, CH₃)
This compound (3) DMSO-d₆12.17 (s, 1H, NH), 8.29–8.35 (m, 4H, Ar-H), 8.10–8.23 (m, 2H, Ar-H), 7.87 (t, 1H, Ar-H), 7.80 (d, 2H, J = 8 Hz, Ar-H), 7.63 (d, 2H, J = 8 Hz, Ar-H), 4.60 (s, 2H, NH₂)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ, ppm)
2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) DMSO-d₆167.56, 154.64, 147.16, 140.25, 138.21, 133.18, 132.96, 132.21, 131.51, 131.06, 130.10, 126.64, 125.34, 125.10, 122.96, 120.51
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) DMSO-d₆165.8, 155.1, 148.5, 145.5, 141.9, 137.7, 132.4 (2C), 131.8 (2C), 131.0, 130.1 (2C), 129.7, 128.0 (2C), 127.8, 124.2, 123.9, 117.5, 61.9, 14.5
This compound (3) DMSO-d₆168.5, 155.1, 148.5, 145.5, 141.9, 137.7, 132.4 (2C), 131.8 (2C), 131.0, 130.1 (2C), 129.7, 128.0 (2C), 127.8, 124.2, 123.9, 117.5
Infrared (IR) Spectral Data
CompoundKBr (cm⁻¹)Key Absorptions
2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) 3446, 3178, 2980, 1708O-H (broad), C-H (aromatic), C-H (aliphatic), C=O (carboxylic acid)
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) 3050, 2980, 1725, 1250C-H (aromatic), C-H (aliphatic), C=O (ester), C-O
This compound (3) 3419, 3290, 3070, 1653N-H (stretch), C-H (aromatic), C=O (amide)

Experimental Protocols for Synthesis

The synthesis of this compound is a well-established three-step process commencing with the Pfitzinger reaction to construct the quinoline nucleus, followed by esterification and subsequent hydrazinolysis.[2][3][4]

Synthesis_Workflow Isatin Isatin & 4-Bromoacetophenone CarboxylicAcid 2-(4-Bromophenyl)quinoline-4-carboxylic acid Isatin->CarboxylicAcid Pfitzinger Reaction (KOH, Ethanol, Reflux) Ester Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate CarboxylicAcid->Ester Esterification (Ethanol, H₂SO₄, Reflux) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) DNA_Gyrase_Inhibition Molecule This compound DNAGyrase Bacterial DNA Gyrase Molecule->DNAGyrase Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Mediates Replication DNA Replication Supercoiling->Replication Required for CellDeath Bacterial Cell Death Replication->CellDeath Leads to (when inhibited) EGFR_Signaling_Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates Molecule This compound Derivative Molecule->TK_Domain Inhibits Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K/AKT) TK_Domain->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Pfitzinger reaction for 2-(4-Bromophenyl)quinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pfitzinger Reaction for the Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

Introduction

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][4] The resulting quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[2][5][6]

This guide offers a detailed examination of the Pfitzinger reaction for the specific synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a valuable intermediate in the development of novel therapeutic agents.[7][8][9] We will cover the reaction mechanism, provide a detailed experimental protocol, present key quantitative data, and visualize the process through structured diagrams for researchers, scientists, and drug development professionals.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin molecule.

  • Ring Opening of Isatin: A strong base, typically potassium hydroxide (KOH), attacks the amide carbonyl of isatin, leading to the hydrolytic cleavage of the five-membered ring to form the potassium salt of isatinic acid, a keto-acid intermediate.[1][4]

  • Condensation and Imine Formation: The aniline moiety of the isatinic acid intermediate then condenses with the carbonyl group of 4-bromoacetophenone to form a Schiff base, or imine.[1][10]

  • Tautomerization: The imine intermediate tautomerizes to the more stable enamine form.[1][10]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration step (loss of a water molecule), to yield the final aromatic quinoline ring system, 2-(4-Bromophenyl)quinoline-4-carboxylic acid.[1][4]

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Isatinic Acid (Keto-acid Intermediate) Isatin->KetoAcid + KOH, EtOH/H₂O (Ring Opening) Bromoacetophenone 4-Bromoacetophenone Imine Imine (Schiff Base) Bromoacetophenone->Imine KetoAcid->Imine + 4-Bromoacetophenone - H₂O Enamine Enamine Imine->Enamine Tautomerization Product 2-(4-Bromophenyl)quinoline- 4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Pfitzinger reaction mechanism for 2-(4-Bromophenyl)quinoline-4-carboxylic acid synthesis.

Experimental Protocols

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction is typically a one-pot procedure.[5][11] The following protocol is a representative method compiled from cited literature.

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Preparation of Base Solution: Dissolve potassium hydroxide in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.[11]

  • Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature. The color of the mixture typically changes, indicating the formation of the potassium isatinate salt.[2]

  • Addition of Carbonyl Compound: To this mixture, add 4-bromoacetophenone.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-48 hours). The progress can be monitored by Thin-Layer Chromatography (TLC).[2][5][11]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the bulk of the ethanol via rotary evaporation.[2]

  • Work-up: Add water to the residue to dissolve the potassium salt of the product. Perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted 4-bromoacetophenone and other neutral impurities.[2]

  • Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and acidify with dilute acid (e.g., HCl or acetic acid) to a pH of 4-5. This will precipitate the desired carboxylic acid product.[2][5]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[2][12]

Pfitzinger_Workflow A 1. Prepare KOH Solution in EtOH/H₂O B 2. Add Isatin (Stir at RT) A->B C 3. Add 4-Bromoacetophenone B->C D 4. Reflux Reaction Mixture (12-48h) C->D E 5. Cool & Evaporate Solvent D->E F 6. Dissolve in H₂O & Extract with Diethyl Ether E->F G 7. Acidify Aqueous Layer (pH 4-5) F->G H 8. Filter Precipitate G->H I 9. Wash with Cold H₂O & Dry H->I J 10. Purify by Recrystallization (Optional) I->J

Caption: General experimental workflow for the Pfitzinger synthesis.

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

Table 1: Reaction Conditions and Yield

Reactant 1Reactant 2BaseSolvent SystemReaction TimeYieldReference
Isatin (34.0 mmol)1-(4-bromophenyl)ethan-1-one (34.0 mmol)KOH (204 mmol)EtOH / H₂O12-48 h81%[11]
Isatin (10 mmol)4-bromoacetophenone (10 mmol)KOHEthanolRefluxNot Specified[7][8]
Isatin (0.07 mol)4-bromoacetophenone (0.07 mol)KOH (0.2 mol)Ethanol24 hModerate to Good[5]

Table 2: Spectroscopic Data for 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Data TypeValuesReference
¹H NMR (400 MHz, DMSO-d₆)δ (ppm) = 14.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H)[12]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm) = 167.44, 154.60, 148.22, 137.84, 136.94, 131.89, 130.33, 129.67, 129.22, 127.96, 125.37, 123.57, 123.50, 118.87[12]
Mass Spec. (MS)m/z = 328.06 (M+)[12]

Conclusion

The Pfitzinger reaction remains a highly effective and straightforward method for synthesizing 2-(4-Bromophenyl)quinoline-4-carboxylic acid.[7][11] Its operational simplicity, use of readily available starting materials, and generally good yields make it an attractive route for both academic research and industrial drug development. The detailed mechanism, protocols, and data provided in this guide serve as a comprehensive resource for professionals seeking to utilize this powerful reaction in their synthetic endeavors. The versatility of the Pfitzinger synthesis allows for the creation of diverse quinoline libraries, ensuring its continued relevance in the search for new and potent therapeutic agents.[6]

References

Biological Activity of Quinoline Carbohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry. This core structure is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects. When the quinoline nucleus is functionalized with a carbohydrazide moiety (-CONHNH2), the resulting derivatives often display enhanced or novel biological activities. The carbohydrazide linker is crucial, as it can alter the molecule's rigidity and flexibility and provides hydrogen bond donor/acceptor sites, which are vital for interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of quinoline carbohydrazide derivatives, tailored for researchers, scientists, and professionals in drug development.

General Synthesis Strategies

The synthesis of quinoline carbohydrazide derivatives typically follows a multi-step reaction pathway. A common approach begins with a quinoline carboxylic acid, which is first converted to its corresponding ester. This ester intermediate is then reacted with hydrazine hydrate, usually under reflux conditions, to yield the core quinoline carbohydrazide scaffold. The final derivatives are often obtained through the condensation of this carbohydrazide with a variety of substituted aldehydes or ketones, forming Schiff bases (hydrazones), or via coupling reactions with carboxylic acids.

Synthesis_Workflow Start Quinoline Carboxylic Acid Intermediate1 Quinoline Ester Start->Intermediate1 Esterification Intermediate2 Quinoline Carbohydrazide Intermediate1->Intermediate2 + Hydrazine Hydrate Product1 Schiff Base (Hydrazone) Derivative Intermediate2->Product1 Product2 Amide-linked Derivative Intermediate2->Product2 Reagent1 Substituted Aldehyde/Ketone Reagent1->Product1 Reagent2 Substituted Carboxylic Acid Reagent2->Product2

General synthesis workflow for quinoline carbohydrazide derivatives.
Experimental Protocol: Synthesis of Quinoline-4-Carbohydrazide Schiff Bases

This protocol is a representative example for synthesizing Schiff base derivatives from a quinoline-4-carbohydrazide intermediate.[1]

  • Synthesis of Quinoline-4-Carbohydrazide Intermediate:

    • A mixture of quinoline-4-carboxylic acid ester (1 equivalent) and hydrazine hydrate (3-4 equivalents) in absolute ethanol is refluxed overnight.

    • The reaction progress is monitored using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, allowing for the precipitation of white crystals.

    • The crystals are filtered, washed with cold ethanol, and dried to yield quinoline-4-carbohydrazide.[2]

  • Synthesis of Schiff Base Derivatives (6a-o):

    • Quinoline-4-carbohydrazide (1 equivalent) is dissolved in ethanol.

    • A catalytic amount of glacial acetic acid is added to the solution.

    • An appropriate aromatic aldehyde (1 equivalent) is added to the mixture.

    • The reaction mixture is refluxed for 3-4 hours.

    • After cooling, the resulting solid precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent to obtain the pure Schiff base product.[1]

    • Characterization of the final compounds is typically performed using FT-IR, 1H NMR, 13C NMR, and Mass spectroscopy.[1]

Biological Activities

Quinoline carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

These compounds exert their anticancer effects through various mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[3][4][5]

Mechanisms of Action:

  • Apoptosis Induction: Many derivatives trigger apoptosis in cancer cells.[6] Some compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and the tumor suppressor p53, leading to the activation of the caspase cascade and subsequent cell death.[7]

  • Cell Cycle Arrest: Certain quinoline hydrazides can halt the cell cycle at specific phases, such as G1 or G2/M, preventing cancer cells from proliferating.[3] For instance, compound 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 protein, a key cell cycle regulator.[3][8]

  • Enzyme Inhibition: These derivatives can inhibit enzymes crucial for tumor growth and survival, including topoisomerases, protein kinases (like Pim-1 and EGFR-TK), and ribonucleotide reductase.[4][7][6][9]

Apoptosis_Pathway Compound Quinoline Carbohydrazide Derivative p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Effector Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Proposed p53-dependent apoptosis signaling pathway.[3][7]

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
3b MCF-7 (Breast)7.016[10]
3c MCF-7 (Breast)7.05[10]
3c BGC-823 (Gastric)10.32[10]
6h MCF-7 (Breast)2.71[9]
6a MCF-7 (Breast)3.39[9]
15 Panc-1 (Pancreatic)5.499
10g Various Lines< 1.0[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group (untreated cells) and a blank (medium only) are included. The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[13][14][15]

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.[13] A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve these crystals.[13]

  • Absorbance Measurement: The plate is placed on a shaker to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.[13]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity

Quinoline carbohydrazide derivatives have shown promise as antibacterial, antifungal, and antitubercular agents.[16][17] Their mechanism often involves inhibiting essential microbial enzymes or disrupting cell wall synthesis. Molecular docking studies are frequently employed to predict the binding interactions between these compounds and microbial protein targets, such as enoyl-ACP reductase in mycobacteria or dihydrofolate reductase in bacteria.[17][18]

Quantitative Data: Antimicrobial Activity

CompoundMicroorganismActivity MeasurementResultReference
6a Staphylococcus aureusMIC340 µg/mL[1][16]
6b Aspergillus niger-Effective[1][16]
5b, 5e, 5h, 5j Mycobacterium tuberculosis-Promising[17]
Hydrazone Deriv. S. aureus & E. coliZone of Inhibition15 - 30 mm[18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][19] The broth microdilution method is commonly used.[8][19]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[19]

  • Inoculation: Each well containing the compound dilutions is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[8][19]

Anti-inflammatory Activity

Several novel quinoline carbohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[13] The carrageenan-induced paw edema model in rats is a standard in vivo assay for screening acute anti-inflammatory activity.[6][9] The mechanism of action for some derivatives may involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[20]

Quantitative Data: Anti-inflammatory Activity

CompoundAssayResultReference
Compound 5 Carrageenan-induced paw edemaSignificant activity, comparable to diclofenac[13]
Compound 2 Carrageenan-induced paw edemaModerate activity[13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo model is widely used for screening potential anti-inflammatory agents.[6][9][21]

  • Animal Grouping: Animals (typically rats) are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the synthesized compounds.[4][20]

  • Compound Administration: The test compounds and the standard drug are administered to the respective groups, usually orally or intraperitoneally, about 30-60 minutes before inducing inflammation.[6][20]

  • Induction of Edema: A subplantar injection of a phlogistic agent, typically a 1% carrageenan solution, is administered into the right hind paw of each rat to induce localized edema.[4][6][20]

  • Measurement of Paw Volume: The paw volume or thickness is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[4][6]

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups by comparing the increase in paw volume to that of the control group.

Other Biological Activities
  • Antidiabetic Activity: Certain derivatives have been investigated as inhibitors of carbohydrate-digesting enzymes like α-glucosidase and α-amylase, which are targets for managing type 2 diabetes.[22][23]

  • Anti-HIV Activity: Some N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives have been designed and tested for their ability to inhibit HIV-1 replication, potentially by targeting the HIV integrase enzyme.[24][25]

  • Enzyme Inhibition: Beyond specific diseases, these compounds have been studied as inhibitors of various other enzymes, including protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrases.[1][2]

Quantitative Data: Antidiabetic Activity

CompoundEnzyme TargetIC50 (µg/mL)Standard (Acarbose) IC50 (µg/mL)Reference
7g α-glucosidase20.23 ± 1.1028.12 ± 0.20[22][23]
7g α-amylase17.15 ± 0.1025.42 ± 0.10[22][23]

Computational Approaches in Drug Design

Molecular docking is a computational technique frequently used in the study of quinoline carbohydrazide derivatives to predict their interaction with biological targets. This approach helps in understanding the mechanism of action at a molecular level and guides the rational design of more potent and selective compounds.

Docking_Workflow cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Ligand 1. Prepare Ligand (Test Compound) Grid 3. Define Binding Site (Grid Generation) Ligand->Grid Receptor 2. Prepare Receptor (Target Protein) Receptor->Grid Dock 4. Perform Docking (Sampling & Scoring) Grid->Dock Analyze 5. Analyze Binding Poses & Docking Scores Dock->Analyze SAR 6. Elucidate SAR & Predict Mechanism Analyze->SAR

A typical workflow for molecular docking studies.[22][25]

Conclusion

Quinoline carbohydrazide derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The ease of their synthesis and the ability to introduce diverse structural modifications allow for the fine-tuning of their biological properties. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, among other activities. Future research will likely focus on optimizing the structure-activity relationships to develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for their potential development into novel therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(4-Bromophenyl)quinoline-4-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromophenyl)quinoline-4-carbohydrazide serves as a pivotal scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives with significant therapeutic potential. While the core molecule is primarily a synthetic intermediate, its derivatives have been extensively studied, revealing potent antimicrobial and anticancer activities. This technical guide consolidates the current understanding of the mechanisms of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways. The primary mechanisms elucidated for its derivatives include the inhibition of microbial DNA gyrase, leading to antibacterial and antifungal effects, and the targeting of critical cancer pathways through the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the pro-survival protein Bcl-2.

Antimicrobial Mechanism of Action: DNA Gyrase Inhibition

Derivatives of this compound have demonstrated promising activity against a spectrum of microbes, particularly Gram-positive bacteria and fungi. The principal mechanism underlying this activity is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, recombination, and repair.[1][2][3][4][5][6] By targeting this enzyme, the compounds disrupt DNA supercoiling, leading to cell death.

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial and DNA gyrase inhibitory activities of key derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) and Inhibition Zone Data

CompoundTarget OrganismMIC (μM)Inhibition Zone (mm)
5 S. aureus49.04-
6a S. aureus164.35-
6b S. aureus38.6426
6b C. albicans-15
10 S. aureus191.36-
11 S. aureus192.2928
11 C. albicans-29
13 S. aureus381.8130
13 C. albicans-31
14 S. aureus761.77-

Data sourced from a study on newly synthesized quinoline derivatives.[1]

Table 2: S. aureus DNA Gyrase Supercoiling Assay

CompoundIC50 (μM)
6b 33.64
10 8.45
Ciprofloxacin (control) 3.80

IC50 values indicate the concentration required to inhibit 50% of the DNA gyrase supercoiling activity.[1][2][4][5]

Signaling Pathway and Mechanism

The inhibition of DNA gyrase by this compound derivatives disrupts the normal topological state of bacterial DNA, a critical process for cell viability.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Molecule 2-(4-Bromophenyl)quinoline-4- carbohydrazide Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Molecule->DNA_Gyrase Inhibition Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Inhibition of Bacterial DNA Gyrase Pathway.

Anticancer Mechanism of Action: Targeting Kinase Signaling and Apoptosis

In addition to antimicrobial properties, derivatives of this quinoline scaffold have been investigated for their potential as anticancer agents. The primary mechanisms identified are the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and the pro-survival protein Bcl-2.[7][8][9][10][11]

EGFR Tyrosine Kinase Inhibition

EGFR is a key regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers.[11] Certain acrylamide hybrids of this compound have shown potent inhibitory activity against EGFR tyrosine kinase.

Table 3: Cytotoxic Activity against Cancer Cell Lines

CompoundCell LineIC50 (μM)
6a MCF-73.39
6b MCF-75.94
6h MCF-72.71
Doxorubicin (control) MCF-76.18
8c HepG20.137 (μg/mL)
12d HepG20.138 (μg/mL)
Erlotinib (control) HepG20.308 (μg/mL)
Erlotinib (control) MCF-70.512 (μg/mL)

MCF-7 is a breast adenocarcinoma cell line. HepG2 is a hepatocellular carcinoma cell line.[8][9][11][12]

Table 4: EGFR Tyrosine Kinase Inhibition

CompoundIC50 (μM)
6a 0.31
6h 0.22
8c 0.14
12d 0.18
Lapatinib (control) 0.18 / 0.12

Lapatinib is a known EGFR/HER2 kinase inhibitor.[8][9][11]

The inhibition of EGFR kinase blocks downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis.

EGFR_Inhibition_Pathway cluster_cell Cancer Cell Molecule 2-(4-Bromophenyl)quinoline-4- carbohydrazide Derivative EGFR EGFR Molecule->EGFR Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

EGFR Kinase Inhibition Pathway.
Bcl-2 Inhibition

Other derivatives have been synthesized to target the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein often overexpressed in cancer cells. Inhibition of Bcl-2 can restore the natural process of programmed cell death (apoptosis). While quantitative IC50 data for Bcl-2 inhibition by these specific derivatives is not detailed in the provided search results, their design and evaluation against Bcl-2 expressing cell lines like MDA-MB-231 and HeLa suggest this as a viable mechanism of action.[7]

Experimental Protocols

Synthesis of this compound (Intermediate 3)

The synthesis of the core compound involves a multi-step process:

  • Pfitzinger Reaction: Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions to produce 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).[1][7]

  • Esterification: The resulting carboxylic acid (1) is heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid to yield ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2).[1][13]

  • Hydrazinolysis: The ester (2) is then treated with hydrazine hydrate in boiling ethanol to afford the final product, this compound (3), which typically precipitates upon cooling and can be purified by crystallization.[1][7][13]

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
  • Preparation: A standardized microbial inoculum is uniformly spread on the surface of a suitable agar medium in Petri dishes.

  • Well Creation: Wells of a specific diameter are aseptically punched into the agar.

  • Compound Application: A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination (Two-fold Dilution Method)
  • Serial Dilution: The test compound is serially diluted (two-fold) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

S. aureus DNA Gyrase Supercoiling Assay
  • Reaction Mixture: The assay is typically performed in a reaction buffer containing relaxed pBR322 plasmid DNA, S. aureus DNA gyrase enzyme, and ATP.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixtures.

  • Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped, for example, by adding a dye-containing loading buffer.

  • Analysis: The different forms of plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis and visualized under UV light. The intensity of the bands is quantified to determine the extent of inhibition.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.[1][2]

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[7]

Summary and Future Directions

This compound is a versatile chemical scaffold from which potent antimicrobial and anticancer agents have been developed. The core mechanisms of action for its derivatives are well-supported by in vitro and in silico data, primarily involving the inhibition of bacterial DNA gyrase and cancer-related EGFR tyrosine kinase. The quantitative data presented highlights the potential for developing these compounds into clinically relevant therapeutics. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as further exploring their effects on other potential targets and resistance mechanisms. The detailed protocols provided herein serve as a valuable resource for researchers aiming to build upon this promising foundation.

References

Introduction: DNA Gyrase as a Validated Antibacterial Target

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel microbial DNA gyrase inhibitors.

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (A2B2).[3][4] The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit possesses ATPase activity that powers the strand-passage reaction.[3][4] Because DNA gyrase is essential for bacterial survival and is absent in higher eukaryotes, it remains an attractive and well-validated target for the development of new antibiotics.[5][6][7][8]

For decades, two main classes of antibiotics have targeted DNA gyrase: the quinolones (e.g., ciprofloxacin), which stabilize the enzyme-DNA cleavage complex, and the aminocoumarins (e.g., novobiocin), which are competitive inhibitors of the ATPase activity.[1][8] However, the extensive use of these drugs has led to a significant rise in antimicrobial resistance, primarily through mutations in the genes encoding the gyrase subunits.[1][4][9] This escalating resistance necessitates the discovery of novel inhibitors that can circumvent existing resistance mechanisms.[6][10]

Novel Classes of DNA Gyrase Inhibitors

Research efforts have shifted towards identifying new chemical scaffolds that act on DNA gyrase through different mechanisms or at novel binding sites.

  • Novel Bacterial Topoisomerase Inhibitors (NBTIs): This is a promising and advanced class of non-quinolone inhibitors that target both DNA gyrase and topoisomerase IV.[11][12][13] NBTIs bind to a distinct site adjacent to the quinolone-binding pocket, allowing them to retain potency against fluoroquinolone-resistant strains.[11] Structurally, NBTIs typically consist of a "head" group that interacts with the DNA, a central linker, and a "southern" group that binds the enzyme.[11][14] Several NBTIs, including gepotidacin, have progressed to clinical trials.[6][10]

  • Dual-Targeting Inhibitors: A key strategy to combat resistance is the development of agents that dually target both DNA gyrase and its homolog, topoisomerase IV.[4][14] This dual action is believed to reduce the frequency of resistance development.[15] Many NBTIs exhibit this dual-targeting profile.[12][13][14]

  • Inhibitors from Novel Scaffolds: Through high-throughput and virtual screening, compounds with entirely new structural backbones are being discovered. These include N-phenylpyrrolamides, aminobenzimidazoles, and various compounds identified from natural sources like gallic acid derivatives.[4][16][17] These inhibitors often target the ATPase domain of GyrB or previously unexplored pockets on the GyrA subunit.[3][4]

Discovery Strategies and Experimental Workflow

The discovery of novel gyrase inhibitors typically follows a multi-step workflow, starting from large-scale screening and progressing to detailed characterization of promising hits.

Discovery_Workflow Figure 1: General Workflow for Novel DNA Gyrase Inhibitor Discovery cluster_0 Screening & Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization & Preclinical Compound_Library Compound Library (>100,000s of molecules) HTS High-Throughput Screening (HTS) (e.g., SDFQ, Virtual Screening) Compound_Library->HTS Screening Primary_Hits Primary Hits Identified HTS->Primary_Hits Identify IC50 Hit Confirmation & IC50 (Gel-based Supercoiling Assay) Primary_Hits->IC50 Validate Secondary_Assays Secondary Assays (Cleavage, ATPase, Topo IV) IC50->Secondary_Assays Characterize Mechanism SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Inform Antibacterial Antibacterial Activity (MIC Testing) SAR->Antibacterial Optimize & Test ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Antibacterial->ADMET Evaluate Safety Lead_Candidate Lead Candidate ADMET->Lead_Candidate Select

Caption: Figure 1: General Workflow for Novel DNA Gyrase Inhibitor Discovery.

High-Throughput Screening (HTS)

HTS enables the rapid screening of vast chemical libraries. A notable method is the Supercoiling-Dependent Fluorescence Quenching (SDFQ) assay.[5][7][16] This technique uses a DNA substrate that fluoresces upon relaxation, allowing for a high-throughput, plate-based measurement of gyrase supercoiling activity and its inhibition.[7]

Structure-Based Virtual Screening

Computational methods, such as molecular docking, are used to screen large virtual libraries of compounds against the known crystal structures of DNA gyrase.[3][18] This approach can identify molecules that bind to specific sites, including the ATPase pocket in GyrB or novel allosteric sites on the GyrA dimer interface, which are distinct from the quinolone binding site.[3][4][18]

Mechanisms of Action

Novel inhibitors interfere with the DNA gyrase catalytic cycle at various points. Understanding this cycle is key to characterizing new drugs.

Gyrase_Cycle_Inhibition Figure 2: DNA Gyrase Catalytic Cycle and Points of Inhibition cluster_cycle Gyrase Catalytic Cycle cluster_inhibitors Inhibitor Action DNA_Binding 1. Gyrase Binds G-segment DNA DNA_Wrap 2. T-segment DNA is Wrapped DNA_Binding->DNA_Wrap ATP_Binding 3. ATP Binding Dimerizes GyrB Gates DNA_Wrap->ATP_Binding Cleavage 4. G-segment Cleavage (GyrA Mediated) ATP_Binding->Cleavage Passage 5. T-segment Passes Through Break Cleavage->Passage Religation 6. G-segment Religation Passage->Religation Release 7. T-segment Release & ATP Hydrolysis Religation->Release Release->DNA_Binding Inh_ATPase Aminocoumarins (Novobiocin) N-phenylpyrrolamides Inh_ATPase->ATP_Binding Competitively Inhibit ATPase Activity Inh_Cleavage Quinolones (Ciprofloxacin) Some NBTIs Inh_Cleavage->Cleavage Stabilize Cleavage Complex Inh_Binding NBTIs (Distinct Site) Inh_Binding->DNA_Binding Interfere with Enzyme-DNA Complex

Caption: Figure 2: DNA Gyrase Catalytic Cycle and Points of Inhibition.

  • Catalytic Inhibition: Like aminocoumarins, many new inhibitors act as catalytic inhibitors by competing with ATP for binding to the GyrB subunit, thereby preventing the energy-dependent supercoiling reaction.[8][19]

  • Cleavage Complex Stabilization: Similar to quinolones, some novel agents can trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to lethal double-strand breaks.[1][2] Certain NBTIs have been shown to induce these DNA breaks.[12]

  • Inhibition of DNA Binding/Wrapping: Some inhibitors, like simocyclinone (a natural product), function by preventing the initial binding of DNA to the gyrase enzyme, a distinct mechanism from other classes.[8] NBTIs bind to a unique pocket, interfering with the enzyme-DNA complex in a manner different from quinolones.[11]

Quantitative Data on Novel Inhibitors

The potency of novel inhibitors is typically quantified by their 50% inhibitory concentration (IC50) against the purified enzyme and their Minimum Inhibitory Concentration (MIC) against bacterial strains.

Table 1: In Vitro Enzyme Inhibition (IC50, µM)

Compound Class Compound Target Enzyme S. aureus Gyrase E. coli Gyrase S. aureus Topo IV E. coli Topo IV Reference
Quinolone Ciprofloxacin Gyrase/Topo IV 0.83 0.11 2.1 1.1 [14]
NBTI Compound 1 Dual 0.005 0.004 0.015 0.004 [14]
NBTI Compound 4 Dual 0.006 0.007 0.012 0.006 [14]
NBTI REDX05777 Dual N/A ~0.1-0.2 N/A ~0.01-0.02 [11]
NBTI (Amide) Amide 1a Dual 0.150 N/A 0.653 N/A [13]
Virtual Screen Hit NSC 103003 Gyrase N/A 50 N/A N/A [3]
Virtual Screen Hit NSC 130847 Gyrase N/A 72 N/A N/A [3]

N/A: Data not available in cited sources.

Table 2: Antibacterial Activity (MIC, µg/mL)

Compound Class Compound S. aureus (MSSA) S. aureus (MRSA) E. coli K. pneumoniae Reference
Quinolone Ciprofloxacin 0.25 32 ≤0.015 ≤0.015 [14]
NBTI Compound 1 0.06 0.12 0.5 0.5 [14]
NBTI Compound 4 0.12 0.12 1 1 [14]
N-phenylpyrrolamide Compound 22e 0.25 0.25 >64 >64 [17]
N-phenylpyrrolamide Compound 23b 16 16 4 0.0625 [17]

MSSA: Methicillin-sensitive S. aureus; MRSA: Methicillin-resistant S. aureus.

Key Experimental Protocols

Detailed and standardized assays are critical for the evaluation and comparison of novel DNA gyrase inhibitors.

DNA Supercoiling Inhibition Assay

This is the primary assay to determine a compound's inhibitory effect on gyrase's main enzymatic function.

  • Principle: DNA gyrase converts relaxed circular plasmid DNA (e.g., pBR322) into its supercoiled form in an ATP-dependent manner. Inhibitors block this conversion. The different DNA topoisomers (relaxed, supercoiled, and intermediate forms) are then separated by agarose gel electrophoresis.

  • Methodology:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mix typically containing: 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA), relaxed pBR322 plasmid DNA (approx. 0.5 µg), and sterile water.[3][20]

    • Inhibitor Addition: Add various concentrations of the test compound (typically dissolved in DMSO) to the reaction tubes. Include a no-enzyme control and a no-inhibitor (DMSO only) positive control.

    • Enzyme Initiation: Initiate the reaction by adding a predetermined unit of purified DNA gyrase enzyme.

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.[3]

    • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (EDTA) and a detergent (SDS). Optionally, treat with Proteinase K to remove the enzyme.[20]

    • Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

    • Visualization: Visualize the DNA bands under UV light. The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the positive control.

DNA Cleavage Assay

This assay determines if an inhibitor acts as a "poison" by stabilizing the covalent enzyme-DNA cleavage complex.

  • Principle: Gyrase poisons trap the enzyme after it has cleaved the DNA G-segment, creating a stable complex. Addition of a strong detergent (SDS) and a protease (Proteinase K) dissociates the enzyme subunits and reveals the linearized plasmid DNA (from double-strand breaks) or nicked-circular DNA (from single-strand breaks) on an agarose gel.

  • Methodology:

    • Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322) and DNA gyrase in the assay buffer (ATP is often omitted for quinolones but may be required for other inhibitors).

    • Inhibitor Addition: Add the test compound and incubate at 37°C for 15-30 minutes.

    • Complex Trapping: Add 0.2% SDS and ~0.1 mg/mL Proteinase K to the reaction and incubate for an additional 30 minutes at 37°C.[20]

    • Analysis: Analyze the DNA products on a 1% agarose gel. An increase in the linear or nicked form of the plasmid relative to the no-drug control indicates that the compound is a gyrase poison.

Topoisomerase IV Decatenation Assay

This assay is crucial for identifying dual-targeting inhibitors.

  • Principle: Topoisomerase IV separates interlinked, catenated DNA circles (kinetoplast DNA, kDNA) into individual minicircles. Inhibitors prevent this decatenation, leaving the large kDNA network unable to enter the agarose gel.

  • Methodology:

    • Reaction Setup: Prepare a reaction mix with Topoisomerase IV assay buffer (similar to gyrase buffer but may contain potassium glutamate), kDNA substrate (approx. 200 ng), and ATP.[20]

    • Inhibitor and Enzyme: Add the test inhibitor and purified Topoisomerase IV enzyme.

    • Incubation: Incubate at 37°C for 30 minutes.

    • Termination and Analysis: Stop the reaction with SDS/EDTA and analyze the products on an agarose gel. Inhibitory activity is observed as the retention of kDNA at the top of the gel, while the control lane will show released minicircles.[20]

Conclusion and Future Perspectives

The fight against antimicrobial resistance demands a continuous pipeline of new antibacterial agents. DNA gyrase remains a prime target, and the focus has successfully shifted from modifying existing drug classes to discovering inhibitors with novel scaffolds and mechanisms of action.[6][21] The rise of NBTIs, some of which are now in late-stage clinical trials, demonstrates the viability of this approach.[21] Future strategies will likely involve the continued use of sophisticated screening technologies, computational drug design to improve potency and safety profiles, and a deeper exploration of novel allosteric binding sites on the enzyme to stay ahead of bacterial evolution.[6][10]

References

The Quinoline Scaffold: A Cornerstone in Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Its versatile structure allows for substitutions at various positions, leading to a diverse array of derivatives with potent pharmacological effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline derivatives, with a focus on their anticancer, antimalarial, and antimicrobial properties. This document is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key biological assays, and visualizing critical relationships through diagrams to aid in the rational design of next-generation therapeutics.

I. Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1] The anticancer potency of these compounds is largely influenced by the nature and position of substituents on the quinoline ring.

Structure-Activity Relationship (SAR) of Anticancer Quinoline Derivatives

The substitution pattern on the quinoline core is a critical determinant of anticancer activity. Key positions that have been extensively studied include C2, C4, C6, C7, and C8.

  • Position 2 (C2): Substitution at the C2 position with aryl groups, particularly those bearing electron-withdrawing or donating groups, can significantly impact cytotoxicity. For instance, the presence of a 3,4,5-trimethoxybenzoyl group at C2 has been shown to lead to potent tubulin polymerization inhibitors.[2]

  • Position 4 (C4): The C4 position is crucial for activity, and modifications here can drastically alter the biological profile. The introduction of amino side chains at this position can enhance antiproliferative activity.[3]

  • Positions 5, 6, 7, and 8: Halogenation, especially at the C6 and C7 positions, is a common strategy to enhance anticancer effects. For example, a fluorine atom at C6 is a key feature in many potent quinoline-based kinase inhibitors. Methoxy groups at C6 or C8 have also been shown to increase potency.[2] Furthermore, a hydroxyl group at the C8 position has been associated with increased anticancer potential.[4]

Anticancer_SAR cluster_C2 C2 Substituents cluster_C4 C4 Substituents cluster_C6_C7 C6/C7 Substituents cluster_C8 C8 Substituents cluster_Activity Biological Effect Quinoline Quinoline Core Aryl Aryl Groups Quinoline:f2->Aryl Potentiates Activity AminoSideChains Amino Side Chains Quinoline:f4->AminoSideChains Enhances Potency Halogens Halogens (F, Cl) Quinoline:f6->Halogens Often Increases Potency Quinoline:f7->Halogens Methoxy_6_7 Methoxy Groups Quinoline:f6->Methoxy_6_7 Methoxy_8 Methoxy Group Quinoline:f8->Methoxy_8 Can Increase Potency Hydroxyl Hydroxyl Group Quinoline:f8->Hydroxyl Enhances Activity Trimethoxybenzoyl 3,4,5-Trimethoxybenzoyl Aryl->Trimethoxybenzoyl IncreasedActivity Increased Anticancer Activity Trimethoxybenzoyl->IncreasedActivity AminoSideChains->IncreasedActivity Halogens->IncreasedActivity Methoxy_6_7->IncreasedActivity Methoxy_8->IncreasedActivity Hydroxyl->IncreasedActivity Antimalarial_SAR cluster_SideChain 4-Amino Side Chain (R) cluster_C7 C7 Substituent cluster_Activity Biological Effect Quinoline 4-Aminoquinoline Core Alkylamino Alkylamino Side Chain Quinoline:f4->Alkylamino Crucial for Activity Chlorine Chlorine Atom Quinoline:f7->Chlorine Essential for High Potency TerminalAmine Terminal Tertiary Amine Alkylamino->TerminalAmine Essential for Drug Accumulation IncreasedActivity Increased Antimalarial Activity TerminalAmine->IncreasedActivity Chlorine->IncreasedActivity Antimicrobial_SAR cluster_N1 N1 Substituent (R1) cluster_C3 C3 Substituent cluster_C6 C6 Substituent cluster_C7 C7 Substituent (R3) cluster_C8 C8 Substituent (R4) cluster_Activity Biological Effect Quinolone Quinolone Core Cyclopropyl Cyclopropyl Quinolone:n1->Cyclopropyl Optimal for Potency CarboxylicAcid Carboxylic Acid Quinolone:c3->CarboxylicAcid Essential for Activity Fluorine_6 Fluorine Quinolone:c6->Fluorine_6 Increases Potency & Spectrum Piperazine Piperazine Ring Quinolone:c7->Piperazine Broad-Spectrum Activity Fluorine_8 Fluorine (Gram-) Quinolone:c8->Fluorine_8 Modulates Spectrum Methoxy_8 Methoxy (Gram+) Quinolone:c8->Methoxy_8 IncreasedActivity Increased Antimicrobial Activity Cyclopropyl->IncreasedActivity CarboxylicAcid->IncreasedActivity Fluorine_6->IncreasedActivity Piperazine->IncreasedActivity Fluorine_8->IncreasedActivity Methoxy_8->IncreasedActivity

References

Methodological & Application

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry, particularly for its potential as microbial DNA gyrase inhibitors.[1][2][3] The protocols outlined below are based on established synthetic routes, primarily utilizing the Pfitzinger reaction, followed by esterification and hydrazinolysis.[1][4]

Experimental Protocols

The synthesis of this compound derivatives is typically achieved in a three-step sequence starting from isatin and 4-bromoacetophenone. The general workflow is depicted below.

Diagram: Synthetic Workflow

Synthesis_Workflow Isatin Isatin CarboxylicAcid 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) Isatin->CarboxylicAcid KOH, EtOH, Reflux Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->CarboxylicAcid CarboxylicAcid_ref Carboxylic Acid (1) Ester Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) Ester_ref Ester (2) CarboxylicAcid_ref->Ester H₂SO₄, EtOH, Heat Carbohydrazide This compound (3) Carbohydrazide_ref Carbohydrazide (3) Ester_ref->Carbohydrazide NH₂NH₂·H₂O, EtOH, Boiling Derivatives Derivatives (5-14) Carbohydrazide_ref->Derivatives Various Reagents

Caption: Synthetic pathway for this compound and its derivatives.

Protocol 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

This protocol describes the synthesis of the quinoline carboxylic acid precursor via the Pfitzinger reaction.[4][5]

Materials:

  • Isatin

  • 4-Bromoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent), 4-bromoacetophenone (1 equivalent), and potassium hydroxide (6 equivalents) in a mixture of ethanol and water.[5]

  • Reflux the reaction mixture for the appropriate time (typically several hours, monitor by TLC).[1][4]

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).

  • The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

This protocol details the Fischer esterification of the carboxylic acid.[1][4]

Materials:

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Suspend 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitor by TLC).[4]

  • After cooling, neutralize the reaction mixture.

  • The product can be isolated by extraction and purified by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (3)

This protocol describes the formation of the key carbohydrazide intermediate.[1][4]

Materials:

  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Boil the reaction mixture under reflux until the reaction is complete (monitor by TLC).[4]

  • Upon cooling, the product, this compound (3), will precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

Protocol 4: Synthesis of this compound Derivatives (Exemplary)

The key intermediate, this compound (3), can be further reacted with various electrophiles to generate a library of derivatives.[4]

Example: Synthesis of Pyrazolyl Derivatives (11 and 12) [4]

Materials:

  • This compound (3)

  • Acetylacetone or Ethyl Acetoacetate

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • React the acid hydrazide (3) with the respective β-dicarbonyl compound (acetylacetone for 11 , ethyl acetoacetate for 12 ).[4]

  • The reaction conditions (solvent, temperature, and catalyst) may vary depending on the specific derivative being synthesized.

  • Isolate and purify the final product using standard techniques such as filtration, recrystallization, or column chromatography.

Data Presentation

The following tables summarize the characterization data for the synthesized compounds as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for Key Intermediates

CompoundMolecular FormulaMolecular Weight1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)Mass Spec. (m/z)
1 C₁₆H₁₀BrNO₂328.1614.00 (s, 1H), 8.64 (d, J=8.40 Hz, 1H), 8.46 (s, 1H), 8.26 (d, J=5.20 Hz, 2H), 8.16 (d, J=8.40 Hz, 1H), 7.87 (t, J=5.20 Hz, 1H), 7.77 (d, J=1.60 Hz, 2H), 7.70 (t, J=1.20 Hz, 1H)[6]118.87, 123.50, 123.57, 125.37, 127.96, 129.22, 129.67, 130.33, 131.89, 136.94, 137.84, 148.22, 154.60, 167.44[6]328.06 (M+)[6]

Table 2: Biological Activity of Selected Derivatives

CompoundTargetMIC (μM) vs. S. aureus
5 DNA Gyrase49.04[4]
6b DNA Gyrase38.64[4]

Note: The provided NMR and mass spectrometry data are based on published literature and should be used as a reference.[6] Actual results may vary. For the synthesis of specific derivatives, it is recommended to consult the primary literature for detailed reaction conditions and characterization data.[4]

References

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide, a quinoline derivative with potential applications in medicinal chemistry. The protocols outlined below describe the use of standard analytical techniques for the structural elucidation and purity assessment of this compound.

Overview of Analytical Techniques

The comprehensive characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the chemical structure and connectivity of atoms. Mass Spectrometry (MS) provides information about the molecular weight and elemental composition. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Quantitative Data Summary

While specific spectral data for the parent compound this compound is not extensively detailed in the provided search results, the following table summarizes typical chemical shifts for related derivatives, which can serve as a reference.[1][2][3][4]

Technique Nucleus Functional Group/Proton Environment Expected Chemical Shift (δ, ppm)
¹H NMR¹HAromatic Protons (Quinoline & Phenyl)7.0 - 8.6
NH (Amide)~12.0 (exchangeable with D₂O)
NH₂ (Hydrazide)Variable, exchangeable with D₂O
¹³C NMR¹³CAromatic Carbons115 - 150
Carbonyl Carbon (C=O)165 - 171
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Observe frequency: 400 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of scans: 16-32

      • Relaxation delay: 1-2 s

      • Spectral width: -2 to 12 ppm

    • ¹³C NMR:

      • Observe frequency: 100 MHz

      • Solvent: DMSO-d₆

      • Temperature: 298 K

      • Number of scans: 1024-4096 (or more for dilute samples)

      • Relaxation delay: 2-5 s

      • Spectral width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Set Instrument Parameters transfer->instrument acquire Acquire FID instrument->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Structural Elucidation reference->analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition and structure through fragmentation analysis.

Quantitative Data Summary
Technique Parameter Expected Value
High-Resolution MS (HRMS)[M+H]⁺Calculated for C₁₆H₁₃BrN₄O
Experimental Protocol: Electrospray Ionization - Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Instrument Parameters (Example for a TOF or Orbitrap mass spectrometer):

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Capillary voltage: 3-4 kV

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 250-350 °C

    • Mass range: m/z 100-1000

    • For fragmentation studies (MS/MS), select the precursor ion corresponding to the protonated molecule [M+H]⁺ and apply collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • For high-resolution data, compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure. The fragmentation of quinoline derivatives often involves cleavage of the side chain.[5][6]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution infuse Infuse Sample into Mass Spectrometer dissolve->infuse acquire Acquire Mass Spectrum infuse->acquire identify Identify Molecular Ion Peak acquire->identify confirm Confirm Elemental Composition (HRMS) identify->confirm fragment Analyze Fragmentation (MS/MS) confirm->fragment

Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule.

Quantitative Data Summary
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C-H (Aromatic)Stretching3000 - 3100
C=O (Amide)Stretching1650 - 1680
C=N (Quinoline)Stretching1590 - 1620
C=C (Aromatic)Stretching1450 - 1600

Note: The synthesis of derivatives of this compound has been reported with characteristic IR peaks for N-H stretching around 3419 cm⁻¹, C=O stretching around 1653 cm⁻¹, and C=N stretching around 1606 cm⁻¹.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrument Parameters:

    • Technique: Attenuated Total Reflectance (ATR)

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Analysis:

    • The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Solid Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Collect Sample Spectrum background->sample_spec assign_peaks Assign Characteristic Absorption Bands sample_spec->assign_peaks

FTIR Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase method with UV detection is generally suitable for this class of compounds.[7][8]

Quantitative Data Summary
Parameter Typical Value/Range
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Detection Wavelength~225-260 nm
Linearity (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (RSD%)< 2%
Experimental Protocol: Reverse-Phase HPLC
  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Solutions: Prepare a series of calibration standards by diluting the stock solution to various concentrations.

    • Sample Solution: Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent and filtering through a 0.45 µm syringe filter.

  • Instrument and Method Parameters:

    • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][8]

    • Column: A reverse-phase C18 column is a common choice.[7][8][9]

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes. The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30 °C.

    • Detection: Monitor the absorbance at a wavelength where the compound has significant absorbance (e.g., 225 nm).[8]

  • Data Analysis:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the calibration standards from the lowest to the highest concentration to generate a calibration curve.

    • Inject the sample solution(s).

    • Determine the retention time of the main peak in the sample chromatogram and compare it with the standards.

    • Calculate the purity of the sample based on the peak area percentage. For quantitative analysis, use the calibration curve to determine the concentration of the analyte in the sample.

HPLC_Workflow prep Sample and Standard Preparation injection Blank, Standard, and Sample Injections prep->injection setup HPLC System and Method Setup equilibration Column Equilibration setup->equilibration equilibration->injection acquisition Chromatographic Data Acquisition injection->acquisition analysis Data Analysis: Purity/Quantification acquisition->analysis

HPLC Experimental Workflow

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the antimicrobial properties of quinoline derivatives. The protocols detailed below are foundational methods for determining the efficacy of these compounds against a wide range of pathogenic bacteria and fungi.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the core structure of many synthetic drugs with a broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects.[1][2][3] The emergence of drug-resistant microbial strains necessitates the continued development and evaluation of new antimicrobial agents.[4] Quinoline derivatives, in particular, have shown promise, with some acting as bactericidal agents by interfering with DNA replication.[5] This document outlines standardized in vitro assays crucial for the preliminary screening and characterization of the antimicrobial potential of novel quinoline derivatives.

Key In Vitro Antimicrobial Assays

The preliminary assessment of a compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC). Further characterization can be achieved through agar diffusion assays and time-kill kinetic studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used and standardized technique for determining MIC values.[6]

Protocol: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test quinoline derivative stock solution (typically in DMSO)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 100 µL of the quinoline derivative stock solution to create a 1:2 dilution. Mix well and transfer 100 µL to the next well to perform a two-fold serial dilution across the plate. The last well should contain only broth and inoculum to serve as a growth control.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the quinoline derivative at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.[8]

Protocol: Kirby-Bauer Disk Diffusion Method

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Microbial culture adjusted to 0.5 McFarland standard

  • Sterile filter paper disks (6 mm diameter)

  • Solution of the test quinoline derivative at a known concentration

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Plate Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[8]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the quinoline derivative onto the agar surface using sterile forceps. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Time-Kill Kinetics Assay

This dynamic assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[7][9][10] It provides valuable information on whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[9] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Protocol: Time-Kill Assay

Materials:

  • Flasks with sterile broth

  • Test quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)

  • Microbial culture in logarithmic growth phase

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Incubator and shaking incubator

  • Spectrophotometer

Procedure:

  • Preparation: Prepare flasks containing broth with the quinoline derivative at the desired concentrations. Include a growth control flask without the compound.

  • Inoculation: Inoculate all flasks with the microbial suspension to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[7]

  • Viable Cell Count: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[7]

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the quinoline derivative and the growth control.

Data Presentation

The following tables summarize hypothetical quantitative data for novel quinoline derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Quinolone Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Quino-A2[11]1.56[12]6.25[1]>6462.5[11]>250
Quino-B43.1212.5>6431.25125
Quino-C0.51.563.12[12]3215.6[11]62.5[11]
Ciprofloxacin0.250.50.1251--
Fluconazole----816

Table 2: Zone of Inhibition Diameters of Quinolone Derivatives (mm)

Compound (50 µ g/disk )S. aureusB. subtilisE. coliP. aeruginosa
Quino-A22251810
Quino-B2023168
Quino-C28302415
Ciprofloxacin32353025

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_disk Agar Disk Diffusion cluster_timekill Time-Kill Kinetics prep_inoculum_mic Prepare Inoculum (0.5 McFarland) serial_dilution Serial Dilution of Quinolone inoculate_plate Inoculate 96-Well Plate serial_dilution->inoculate_plate incubate_mic Incubate (18-24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_inoculum_disk Prepare Inoculum (0.5 McFarland) streak_plate Streak MHA Plate prep_inoculum_disk->streak_plate apply_disks Apply Disks streak_plate->apply_disks incubate_disk Incubate (18-24h, 37°C) apply_disks->incubate_disk measure_zones Measure Zones incubate_disk->measure_zones prep_flasks Prepare Flasks with Quinolone (0.5-4x MIC) inoculate_flasks Inoculate Flasks (~5x10^5 CFU/mL) prep_flasks->inoculate_flasks sample_over_time Sample at Time Points (0, 2, 4, 8, 12, 24h) inoculate_flasks->sample_over_time plate_and_count Serial Dilute, Plate, and Count Colonies sample_over_time->plate_and_count plot_data Plot log10 CFU/mL vs. Time plate_and_count->plot_data mechanism_of_action quinolone Quinolone Derivative cell_membrane Bacterial Cell Membrane quinolone->cell_membrane Enters Cell dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables dna_damage DNA Damage & Strand Breaks dna_gyrase->dna_damage topoisomerase_iv->dna_replication Enables topoisomerase_iv->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

References

Application Notes and Protocols for DNA Gyrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] This enzyme is a well-established and validated target for antibacterial drug discovery.[2][3][4] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Consequently, assays that measure the inhibition of DNA gyrase activity are crucial tools for the discovery and development of new antibacterial agents.[2][5]

These application notes provide detailed protocols for two common methods used to assess DNA gyrase inhibition: a gel-based supercoiling assay and a fluorescence-based high-throughput screening assay. Additionally, a brief overview of the cleavable complex assay, particularly relevant for quinolone antibiotics, is included.

Principle of the Assays

The fundamental principle behind DNA gyrase inhibition assays is the measurement of the enzyme's ability to convert relaxed circular plasmid DNA into a supercoiled form in the presence and absence of a potential inhibitor.[6] The extent of inhibition is determined by quantifying the amount of supercoiled DNA produced.

  • Gel-Based Assay: This method relies on the differential migration of relaxed and supercoiled DNA through an agarose gel. Supercoiled DNA is more compact and migrates faster than relaxed DNA. Inhibition of gyrase activity results in a decrease in the amount of the faster-migrating supercoiled form.[6]

  • Fluorescence-Based Assay: This high-throughput method utilizes a fluorescent dye that preferentially binds to supercoiled DNA, leading to an increase in fluorescence intensity.[7][8][9][10] A reduction in the fluorescence signal indicates inhibition of the supercoiling reaction.

  • Cleavable Complex Assay: This assay is particularly useful for identifying compounds like fluoroquinolones that stabilize the transient double-stranded DNA break created by gyrase.[5][11] The formation of this "cleavable complex" can be detected by the appearance of linear DNA after treatment with a denaturing agent.[11]

Experimental Protocols

Gel-Based DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from methodologies described by various suppliers and research articles.[6]

a. Materials and Reagents:

  • DNA Gyrase (e.g., from E. coli)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

  • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Stop Solution/Loading Dye: e.g., 2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue).

  • Chloroform/Isoamyl alcohol (24:1)

  • Agarose

  • 1X TAE Buffer

  • Ethidium Bromide or other DNA stain

  • Nuclease-free water

b. Experimental Workflow:

Gel_Based_Assay_Workflow prep Prepare Reaction Mix (Buffer, Relaxed DNA, Water) add_cmpd Add Test Compound or Solvent Control prep->add_cmpd add_enz Add DNA Gyrase add_cmpd->add_enz incubate Incubate at 37°C for 30-60 min add_enz->incubate stop_rxn Stop Reaction (Stop Solution & Chloroform) incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge load_gel Load Aqueous Phase onto Agarose Gel centrifuge->load_gel electrophoresis Run Gel Electrophoresis load_gel->electrophoresis visualize Stain and Visualize Gel electrophoresis->visualize analyze Analyze Band Intensity (Quantify Inhibition) visualize->analyze

Caption: Workflow for the gel-based DNA gyrase inhibition assay.

c. Step-by-Step Procedure:

  • Enzyme Titration (Optional but Recommended): Before screening inhibitors, determine the optimal amount of DNA gyrase that results in approximately 80-90% supercoiling of the relaxed DNA substrate under the assay conditions.[1] This is done by performing the assay with serial dilutions of the enzyme.

  • Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water. Aliquot the master mix into individual reaction tubes.

  • Addition of Inhibitor: Add the test compound at various concentrations to the reaction tubes. Include a positive control (a known inhibitor like ciprofloxacin) and a negative control (solvent only). The final solvent concentration should be kept low (e.g., 1-5% DMSO), as it can inhibit the enzyme.

  • Enzyme Addition and Incubation: Add the pre-determined optimal amount of DNA gyrase to each tube to initiate the reaction. Mix gently and incubate at 37°C for 30-60 minutes.[12]

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye, followed by the addition of chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Gel Electrophoresis: Carefully load the upper aqueous phase onto a 1% agarose gel containing a DNA stain.[12] Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis: Visualize the DNA bands under UV light using a gel documentation system. Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the negative control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Fluorescence-Based DNA Gyrase Supercoiling Inhibition Assay

This protocol is suitable for high-throughput screening in a 96- or 384-well plate format.[8][9]

a. Materials and Reagents:

  • DNA Gyrase

  • Relaxed Plasmid DNA

  • 10X Reaction Buffer (specific to the kit or optimized, generally containing Tris-HCl, NH₄OAc, MgCl₂, DTT, glycerol, and Brij35)[9]

  • 10X ATP Solution

  • Fluorescent Dye (e.g., H19 dye, which shows increased fluorescence with supercoiled DNA)[7][9][10]

  • 10X Dye Dilution Buffer

  • Test compound

  • Black 96-well or 384-well plates

  • Fluorescence plate reader

b. Experimental Workflow:

Fluorescence_Assay_Workflow dispense Dispense Reaction Mix (Buffer, Relaxed DNA, ATP, Water) to 96-well Plate add_cmpd Add Test Compound or Controls dispense->add_cmpd add_enz Add DNA Gyrase to Initiate Reaction add_cmpd->add_enz incubate Incubate at 37°C for 60 min add_enz->incubate add_dye Add Diluted Fluorescent Dye incubate->add_dye incubate_dye Incubate at RT for 5-15 min add_dye->incubate_dye read_plate Read Fluorescence (Ex: 485 nm, Em: 535 nm) incubate_dye->read_plate analyze Calculate % Inhibition and IC50 Values read_plate->analyze

Caption: Workflow for the fluorescence-based DNA gyrase inhibition assay.

c. Step-by-Step Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing water, 10X buffer, 10X relaxed DNA, and 10X ATP.[9]

  • Addition of Inhibitor: Add the test compounds at various concentrations. Include positive and negative controls.

  • Enzyme Addition and Incubation: Add DNA gyrase to all wells except for a no-enzyme control. Mix and incubate the plate at 37°C for 60 minutes.[9]

  • Dye Preparation and Addition: Prepare the fluorescent dye working solution by diluting the stock in the dye dilution buffer. Add the diluted dye to each well.

  • Incubation with Dye: Incubate the plate at room temperature for 5-15 minutes to allow the dye to bind to the DNA.[9][10]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm for H19 dye).[7][9]

  • Data Analysis: The increase in fluorescence in the negative control (no inhibitor) corresponds to 100% enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation

The inhibitory activity of compounds is typically expressed as the IC₅₀ value. The results can be summarized in a table for easy comparison.

CompoundAssay TypeTarget OrganismIC₅₀ (µM)Reference
CiprofloxacinSupercoiling InhibitionN. gonorrhoeae (WT)0.39[13]
CiprofloxacinSupercoiling InhibitionN. gonorrhoeae (GyrA S91F)24.7[13]
CiprofloxacinSupercoiling InhibitionN. gonorrhoeae (GyrA D95G)23.8[13]
Compound 16DNA SupercoilingE. coli> Ciprofloxacin[4]
Compound 17DNA SupercoilingE. coli> Ciprofloxacin[4]

Note: IC₅₀ values are highly dependent on the specific assay conditions (enzyme and substrate concentrations, buffer composition, etc.) and should be compared with caution across different studies.

Concluding Remarks

The choice of assay for screening DNA gyrase inhibitors depends on the specific research needs. The gel-based assay is a classic and reliable method that provides a direct visualization of the reaction products. The fluorescence-based assay is more amenable to high-throughput screening, making it ideal for large-scale compound library screening.[8] For compounds in the quinolone class, the cleavable complex assay provides valuable mechanistic insights into their mode of action.[5][11] Careful optimization of assay conditions and the use of appropriate controls are essential for obtaining reliable and reproducible data in the quest for novel antibacterial agents targeting DNA gyrase.

References

Application Notes and Protocols for Anticancer Activity Screening of Quinoline-4-Carbohydrazide Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-4-carbohydrazide hybrids are a class of synthetic compounds that have garnered significant interest in oncological research due to their potential as anticancer agents. These molecules integrate the quinoline scaffold, a privileged structure in medicinal chemistry, with a carbohydrazide linker, often further substituted with various pharmacophores. This combination can lead to compounds with potent and selective anticancer activity. This document provides detailed application notes and protocols for the screening of such hybrids, focusing on their evaluation against breast cancer cell lines, elucidation of their mechanism of action, and presentation of key quantitative data.

Data Presentation

The following tables summarize the in vitro anticancer activity of representative quinoline-4-carbohydrazide-acrylamide hybrids against the MCF-7 human breast carcinoma cell line.

Table 1: Cytotoxic Activity of Quinoline-4-Carbohydrazide-Acrylamide Hybrids against MCF-7 Cells.

Compound IDStructureIC50 (µM)¹
6a 2-(quinoline-4-carbonyl)hydrazide-acrylamide derivative3.39[1][2][3][4]
6b 2-(quinoline-4-carbonyl)hydrazide-acrylamide derivative5.94[1][2][3][4]
6h 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide2.71[1][2][3][4]
Doxorubicin (Standard Drug)6.18[1][2][3][4]

¹IC50 is the concentration of the compound that inhibits 50% of cell growth.

Table 2: EGFR-TK Inhibitory Activity of Selected Hybrids.

Compound IDEGFR-TK IC50 (µM)
6a Not Reported
6h 0.22[1][2][3][4]
Lapatinib 0.18[1][2][3][4]

Table 3: Effect of Compound 6h on Cell Cycle and Apoptosis-Related Gene Expression in MCF-7 Cells.

ParameterFold Change vs. Control
G1 Phase Cell Population 1.3-fold increase[1]
Apoptotic Cell Population 18.1-fold increase[1]
p53 Gene Expression 7.4-fold increase[1][2][3]
Caspase 9 Gene Expression 8.7-fold increase[1][2][3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of quinoline-4-carbohydrazide hybrids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Quinoline-4-carbohydrazide hybrid compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete culture medium. Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of the cell cycle distribution of cancer cells treated with quinoline-4-carbohydrazide hybrids using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest approximately 1 x 10⁶ cells by trypsinization.

    • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix for at least 30 minutes at 4°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C.

    • Add 400 µL of PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude debris and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol describes the detection of apoptosis in cancer cells treated with quinoline-4-carbohydrazide hybrids using Annexin V-FITC and PI double staining, followed by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest approximately 1-5 x 10⁵ cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Anticancer Screening start Quinoline-4-carbohydrazide Hybrids cell_culture Cancer Cell Lines (e.g., MCF-7) start->cell_culture mtt MTT Assay (Cytotoxicity Screening) cell_culture->mtt ic50 Determine IC50 Values mtt->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V-FITC/PI) mechanistic_studies->apoptosis target_assay Target-based Assays (e.g., EGFR Kinase Assay) mechanistic_studies->target_assay gene_expression Gene Expression Analysis (qRT-PCR for p53, Caspase 9) mechanistic_studies->gene_expression conclusion Identify Lead Compounds cell_cycle->conclusion apoptosis->conclusion target_assay->conclusion gene_expression->conclusion

Caption: Workflow for anticancer activity screening.

G cluster_pathway Proposed Signaling Pathway of Compound 6h in MCF-7 Cells compound Compound 6h (Quinoline-4-carbohydrazide hybrid) egfr EGFR Tyrosine Kinase compound->egfr Inhibition p53 p53 Upregulation compound->p53 pi3k PI3K/Akt Pathway egfr->pi3k Activation g1_arrest G1 Phase Cell Cycle Arrest p53->g1_arrest caspase9 Caspase 9 Upregulation p53->caspase9 apoptosis Apoptosis g1_arrest->apoptosis caspase9->apoptosis

Caption: Proposed mechanism of action for Compound 6h.

References

Application Notes and Protocols: Molecular Docking Studies of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Analogs as DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the molecular docking studies, synthesis, and biological evaluation of 2-(4-bromophenyl)quinoline-4-carbohydrazide analogs as potential microbial DNA gyrase inhibitors. The protocols are intended for researchers, scientists, and drug development professionals working in the field of antimicrobial drug discovery.

Introduction

The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, is a well-established and attractive target for the development of new antibacterial drugs. Quinoline derivatives have been identified as potent inhibitors of DNA gyrase.[1] This document details the molecular hybridization approach used to design and synthesize a series of this compound analogs and evaluates their potential as microbial DNA gyrase inhibitors through in-silico molecular docking and in-vitro biological assays.

Data Presentation

The following tables summarize the quantitative data from the molecular docking and biological activity studies of the synthesized this compound analogs.

Table 1: Molecular Docking and Biological Activity Data

Compound IDMolecular FormulaDocking Score (kcal/mol)MIC against S. aureus (μM)IC50 against S. aureus DNA Gyrase (μM)
3 C16H12BrN3O---
5 C19H16BrN3O2-49.04-
6a C24H19BrN4O2-164.35-
6b C25H21BrN4O3-7.7338.6433.64
10 C20H15BrN4O-191.368.45
11 C21H17BrN4O-192.29-
13 C19H14BrN5O2-381.81-
14 C24H15BrN4O3-761.77-
Ciprofloxacin C17H18FN3O3-7.29-3.80

Note: A hyphen (-) indicates data not available or not applicable.

Experimental Protocols

Synthesis of this compound (3)

The key intermediate, this compound (3), is synthesized in a three-step process starting from isatin and 4-bromoacetophenone.[1][2]

Step 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1)

  • React isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions using the Pfitzinger reaction protocol.[1][2]

Step 2: Synthesis of ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

  • Heat the acid derivative (1) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to yield the corresponding ester (2).[1][2]

Step 3: Synthesis of this compound (3)

  • Treat the ester (2) with hydrazine hydrate in boiling ethanol to afford the key intermediate, this compound (3).[1][2]

Synthesis of Analogs (e.g., 6b and 10)

The synthesized analogs are derived from the key intermediate (3).

  • For compound 6b: React the acetohydrazide derivative (3) with 2-chloro-N-(4-methoxyphenyl)acetamide.[2]

  • For compound 10: Cyclocondensation of the acid hydrazide (3) with appropriate β-dicarbonyl compounds.[2]

In-vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains (Candida albicans and Aspergillus niger), using the agar well diffusion method.[2] The minimum inhibitory concentration (MIC) is determined using the two-fold dilution method.[1][2]

S. aureus DNA Gyrase Supercoiling Assay

The inhibitory effect of the compounds on DNA gyrase is assessed using a supercoiling assay with S. aureus DNA gyrase.[1][2] The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined. Ciprofloxacin is used as a reference control.[1][2]

Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of the synthesized compounds to the active site of microbial DNA gyrase.

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., S. aureus DNA gyrase). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structures of the ligands and convert them to 3D structures. Perform energy minimization.

  • Docking Simulation: Use a molecular docking software (e.g., AutoDock) to dock the prepared ligands into the active site of the prepared protein.

  • Analysis: Analyze the docking results, including the binding scores (e.g., in kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Visualizations

The following diagrams illustrate the key processes and concepts involved in this research.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_results Results & Analysis start Isatin & 4-bromoacetophenone step1 Pfitzinger Reaction (2-(4-Bromophenyl)quinoline-4-carboxylic acid) start->step1 step2 Esterification (Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) step1->step2 step3 Hydrazinolysis (this compound) step2->step3 step4 Analog Synthesis (e.g., reaction with 2-chloro-N-aryl-acetamides) step3->step4 docking Molecular Docking (In-silico) step4->docking antimicrobial Antimicrobial Assay (In-vitro) step4->antimicrobial binding_energy Binding Energy & Interactions docking->binding_energy gyrase DNA Gyrase Assay (In-vitro) antimicrobial->gyrase mic_values MIC Values antimicrobial->mic_values ic50_values IC50 Values gyrase->ic50_values sar Structure-Activity Relationship binding_energy->sar mic_values->sar ic50_values->sar

Experimental Workflow

mechanism_of_action cluster_effect Effect of Inhibition drug This compound Analog target Bacterial DNA Gyrase drug->target Inhibition process1 DNA Supercoiling target->process1 block1 Blockage of DNA Supercoiling target->block1 process2 DNA Replication & Repair process1->process2 outcome Bacterial Cell Death process2->outcome block2 Disruption of DNA Replication & Repair block1->block2 block2->outcome

Mechanism of Action

logical_relationship cluster_design Rational Drug Design cluster_activity Biological Activity cluster_correlation Correlation scaffold Quinoline Scaffold (Known DNA Gyrase Inhibitor) analogs Synthesized Analogs scaffold->analogs hybrid Molecular Hybridization (Hydrazide Moiety) hybrid->analogs antimicrobial Antimicrobial Activity analogs->antimicrobial correlation Structure-Activity Relationship analogs->correlation gyrase_inhibition DNA Gyrase Inhibition antimicrobial->gyrase_inhibition gyrase_inhibition->correlation

Drug Design Rationale

References

Application Notes and Protocols for Evaluating the ADMET Properties of Novel Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel quinoline compounds. Early assessment of these properties is critical for identifying promising drug candidates and minimizing late-stage failures in drug development.[1][2] This document outlines detailed protocols for key in vitro assays, guidelines for data presentation, and visual representations of relevant biological pathways and experimental workflows.

Introduction to ADMET Profiling of Quinoline Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[2] However, the success of a quinoline-based drug candidate is highly dependent on its ADMET profile. A thorough in vitro evaluation of these properties provides crucial insights into a compound's potential in vivo behavior, helping to guide lead optimization and candidate selection.

Data Presentation: Summarized ADMET Properties of Novel Quinoline Analogs

A clear and concise presentation of quantitative ADMET data is essential for comparing and ranking novel compounds. The following tables provide an example of how to structure this data for a hypothetical series of novel quinoline compounds (NQ-001 to NQ-004).

Table 1: Physicochemical and Absorption Properties

Compound IDMolecular Weight ( g/mol )logPAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) (A→B)Efflux Ratio (B→A) / (A→B)
NQ-001350.42.8558.51.2
NQ-002364.43.13212.12.5
NQ-003378.53.51515.31.5
NQ-004392.53.8818.23.1
Control
Verapamil454.63.6>1000.5>5.0

Table 2: Distribution and Metabolism Properties

Compound IDHuman Plasma Protein Binding (%)Mouse Plasma Protein Binding (%)Human Liver Microsomal Stability (t½, min)Mouse Liver Microsomal Stability (t½, min)
NQ-00185.288.14535
NQ-00292.594.32518
NQ-00395.196.8>6055
NQ-00498.699.1159
Control
Warfarin>99>99>60>60

Table 3: Cytochrome P450 Inhibition and Cytotoxicity

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)HepG2 Cytotoxicity (CC₅₀, µM)
NQ-001>5025.115.88.3>100
NQ-00242.518.99.25.175.2
NQ-003>50>5035.412.6>100
NQ-00415.38.72.11.522.8
Control
Ketoconazole0.11.50.80.0515.0

Experimental Protocols

Detailed methodologies for the key in vitro ADMET assays are provided below.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and verapamil as a P-gp substrate)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Protocol:

  • Cell Culture: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • For apical-to-basolateral (A→B) permeability, add the test compound (typically at 1-10 µM) in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • For basolateral-to-apical (B→A) permeability, reverse the donor and receiver compartments.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound in human liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., testosterone or verapamil)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Protocol:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • Sample Analysis: Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of a compound to inhibit major cytochrome P450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a major cause of drug-drug interactions.

Materials:

  • Pooled human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound and known CYP inhibitors as positive controls (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4)

  • LC-MS/MS system for analysis

Protocol:

  • Incubation: Incubate the test compound at various concentrations with human liver microsomes, a specific CYP probe substrate, and the NADPH regenerating system in phosphate buffer at 37°C.

  • Reaction Termination: After a specific incubation time, terminate the reaction by adding a cold organic solvent.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Sample Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the percentage of inhibition of metabolite formation at each concentration of the test compound compared to a vehicle control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity).

Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Materials:

  • Human and/or animal plasma

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cut-off)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation: Prepare a stock solution of the test compound and spike it into plasma to achieve the desired final concentration.

  • RED Device Setup: Add the compound-spiked plasma to the donor chamber of the RED device insert and an equal volume of PBS to the receiver chamber.

  • Equilibrium Dialysis: Seal the plate and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers. To avoid analytical matrix effects, mix the plasma sample with an equal volume of PBS and the buffer sample with an equal volume of blank plasma.

  • Sample Analysis: Determine the concentration of the test compound in both the plasma and buffer samples using LC-MS/MS.

  • Data Analysis: Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber The percentage of plasma protein binding is calculated as (1 - fu) * 100%.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical ADMET profiling workflow and relevant signaling pathways that can be affected by quinoline compounds.

ADMET_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies solubility Aqueous Solubility data_analysis Data Analysis & Prioritization solubility->data_analysis permeability Caco-2 Permeability permeability->data_analysis metabolism Microsomal Stability metabolism->data_analysis cyp_inhibition CYP450 Inhibition cyp_inhibition->data_analysis ppb Plasma Protein Binding ppb->data_analysis cytotoxicity Cytotoxicity (e.g., HepG2) cytotoxicity->data_analysis pk_studies Pharmacokinetics (Rodent) tox_studies Acute Toxicity pk_studies->tox_studies preclinical_candidate Preclinical Candidate Selection tox_studies->preclinical_candidate lead_candidates Novel Quinoline Compounds lead_candidates->solubility lead_candidates->permeability lead_candidates->metabolism lead_candidates->cyp_inhibition lead_candidates->ppb lead_candidates->cytotoxicity data_analysis->pk_studies Promising Candidates lead_optimization Lead Optimization data_analysis->lead_optimization Iterative Design data_analysis->preclinical_candidate

Caption: A typical workflow for ADMET profiling of novel quinoline compounds.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Anticancer Quinoline Compound Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: Key signaling pathways often targeted by anticancer quinoline compounds.

Hepatotoxicity_Pathway cluster_metabolism Phase I Metabolism (Liver) cluster_cellular_damage Cellular Damage Quinoline Parent Quinoline Compound CYP450 Cytochrome P450 (e.g., CYP2E1, CYP1A2) Quinoline->CYP450 Reactive_Metabolite Reactive Metabolite (e.g., Quinoline-Epoxide) CYP450->Reactive_Metabolite Covalent_Binding Covalent Binding to Macromolecules (Proteins, DNA) Reactive_Metabolite->Covalent_Binding Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Covalent_Binding->Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cell_Death Hepatocyte Necrosis/ Apoptosis Mitochondrial_Dysfunction->Cell_Death

Caption: Potential mechanism of quinoline-induced hepatotoxicity.[3][4][5]

References

Application Notes and Protocols for Utilizing 2-(4-Bromophenyl)quinoline-4-carbohydrazide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-Bromophenyl)quinoline-4-carbohydrazide as a versatile scaffold in the design and synthesis of novel therapeutic agents. This compound has emerged as a promising starting point for the development of potent antimicrobial and anticancer drugs.

Introduction

This compound is a heterocyclic compound featuring a quinoline nucleus, which is a well-established pharmacophore in medicinal chemistry. The presence of a hydrazide moiety at the 4-position of the quinoline ring offers a reactive site for molecular hybridization, allowing for the synthesis of a diverse range of derivatives. The 4-bromophenyl group at the 2-position further provides a handle for potential modifications and influences the overall biological activity of the resulting molecules. Research has demonstrated that derivatives of this scaffold exhibit significant activity against various cancer cell lines and microbial strains, often through mechanisms such as DNA gyrase inhibition and targeting of cancer-related proteins like Bcl-2 and EGFR tyrosine kinase.

Key Applications

The this compound scaffold is a valuable tool for the development of:

  • Antimicrobial Agents: Particularly effective against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans. The mechanism of action often involves the inhibition of microbial DNA gyrase, a crucial enzyme for DNA replication.[1][2]

  • Anticancer Agents: Derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), and liver (HepG2) cancers.[3][4][5][6][7][8][9] The anticancer effects can be mediated through the inhibition of key proteins in cancer progression like Bcl-2 and EGFR tyrosine kinase.[3][5][6][8]

  • Anti-inflammatory and Analgesic Agents: Some derivatives have also been explored for their potential to alleviate inflammation and pain.[10]

Data Presentation: Biological Activities of Derivatives

The following tables summarize the quantitative biological data for various derivatives synthesized from the this compound scaffold.

Table 1: Antimicrobial Activity of this compound Derivatives[1][2]
CompoundTarget OrganismMIC (μM)Target EnzymeIC50 (μM)
5 S. aureus49.04--
6a S. aureus164.35--
6b S. aureus38.64S. aureus DNA gyrase33.64
10 S. aureus191.36S. aureus DNA gyrase8.45
11 S. aureus192.29--
Ciprofloxacin --S. aureus DNA gyrase3.80
Table 2: Anticancer Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (μM)TargetIC50 (μM)
6a (acrylamide hybrid) MCF-73.39EGFR0.31[5][9]
6b (acrylamide hybrid) MCF-75.94--[5][9]
6h (acrylamide hybrid) MCF-72.71EGFR0.22[5][9]
8c (oxadiazole) HepG20.14 (μg/mL)EGFR-TK0.14
12d (oxadiazole) MCF-70.583 (μg/mL)EGFR-TK0.18
Doxorubicin MCF-76.18--[5][9]
Lapatinib --EGFR-TK0.12[4][7]
Erlotinib HepG20.308 (μg/mL)--[4][7]
Erlotinib MCF-70.512 (μg/mL)--[4][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as for key biological assays.

Synthesis of this compound (Scaffold)

The synthesis of the core scaffold is a multi-step process.

Synthesis_Workflow Isatin Isatin CarboxylicAcid 2-(4-Bromophenyl)quinoline-4-carboxylic acid Isatin->CarboxylicAcid Pfitzinger Reaction (refluxing ethanol, basic conditions) Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->CarboxylicAcid Ester Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate CarboxylicAcid->Ester Esterification (absolute ethanol, conc. H2SO4, reflux) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (hydrazine hydrate, boiling ethanol)

Synthetic pathway for the core scaffold.

Protocol 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid [1][3]

  • React isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.

  • The reaction proceeds via the Pfitzinger reaction protocol.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate [1][3]

  • Heat the 2-(4-bromophenyl)quinoline-4-carboxylic acid in absolute ethanol containing a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12 hours.[3]

  • Remove excess ethanol under reduced pressure.

  • Neutralize the resulting oil with aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the ester.

Protocol 3: Synthesis of this compound [1][3]

  • Treat the ethyl 2-(4-bromophenyl)quinoline-4-carboxylate with hydrazine hydrate in boiling ethanol.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired carbohydrazide scaffold.

General Workflow for Derivative Synthesis and Evaluation

The following diagram illustrates the general workflow for designing, synthesizing, and evaluating new drug candidates based on the this compound scaffold.

Drug_Design_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Scaffold 2-(4-Bromophenyl)quinoline- 4-carbohydrazide Derivatives Synthesize Derivatives Scaffold->Derivatives Characterization Structural Characterization (NMR, IR, MS) Derivatives->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer EnzymeAssay Enzyme Inhibition Assays (e.g., DNA Gyrase, EGFR-TK) Antimicrobial->EnzymeAssay Anticancer->EnzymeAssay SAR Structure-Activity Relationship (SAR) Studies EnzymeAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

General workflow for drug development.
Biological Assay Protocols

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) [1]

  • Use the two-fold dilution method in a 96-well microplate.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in the appropriate growth medium for the target microorganism.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions for the microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: DNA Gyrase Supercoiling Assay [1]

  • The assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Set up reaction mixtures containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and various concentrations of the test compound.

  • Include a positive control (no compound) and a negative control (no enzyme).

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

  • Quantify the amount of supercoiled DNA in each lane to determine the inhibitory activity and calculate the IC50 value.

Signaling Pathway

Derivatives of this compound have been shown to interfere with key signaling pathways in cancer cells, such as the EGFR signaling pathway.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Inhibitor Quinoline Derivative (e.g., Compound 6h) Inhibitor->EGFR Inhibition Cell_Effects Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Effects PI3K_AKT_mTOR->Cell_Effects

Inhibition of the EGFR signaling pathway.

Conclusion

The this compound scaffold represents a highly promising and versatile platform for the rational design of novel therapeutic agents. Its synthetic accessibility and the demonstrated potent biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting infectious diseases and cancer. The provided protocols and data serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols: Functionalization of the Carbohydrazide Moiety in Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the carbohydrazide moiety in quinoline compounds. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3][4] The carbohydrazide group serves as a versatile scaffold for chemical modification, allowing for the synthesis of diverse libraries of compounds with potential therapeutic applications.[5]

Application Notes

The functionalization of quinoline carbohydrazides is a key strategy in the development of novel therapeutic agents.[2][6] The primary route of functionalization involves the condensation of the terminal amino group of the carbohydrazide with various aldehydes and ketones to form Schiff bases (hydrazones).[1][7] This reaction is generally straightforward and high-yielding, providing a robust method for creating chemical diversity.

The resulting quinoline-based Schiff bases have been extensively studied for their biological activities. The imine group (-C=N-) is crucial for their biological function, and the nature of the substituent introduced from the aldehyde or ketone can significantly influence the pharmacological profile of the molecule.[8]

Key areas of application include:

  • Anticancer Agents: Quinoline hydrazone derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, neuroblastoma, and leukemia.[9][10][11][12] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[9][10]

  • Antimicrobial Agents: These compounds have demonstrated potent activity against a range of bacterial and fungal pathogens.[5][7][13] The mode of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with cellular processes like DNA gyrase activity.[8][14]

  • Antioxidant Agents: Certain quinoline-3-carbohydrazide derivatives have been identified as potent antioxidants, capable of scavenging free radicals such as DPPH, hydroxyl, and superoxide radicals.[15][16]

  • Metal Complexation: The carbohydrazide moiety and the resulting Schiff bases are excellent ligands for coordinating with various metal ions.[17][18] The resulting metal complexes can exhibit enhanced biological activity compared to the free ligands.[17]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-Carbohydrazide Intermediate

This protocol details the synthesis of the key quinoline-carbohydrazide intermediate from the corresponding quinoline carboxylate ester.

Materials:

  • Ethyl quinoline-carboxylate (e.g., ethyl quinoline-2-carboxylate, ethyl quinoline-3-carboxylate, or ethyl quinoline-4-carboxylate)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolve the starting ethyl quinoline-carboxylate in absolute ethanol or methanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution (typically 4-5 equivalents).

  • Reflux the reaction mixture for a period ranging from 8 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][17]

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol and dry to yield the quinoline-carbohydrazide.[1]

  • The product can be further purified by recrystallization from hot ethanol if necessary.[17]

Protocol 2: Synthesis of Quinoline-Carbohydrazide Schiff Bases

This protocol describes the condensation reaction between the quinoline-carbohydrazide intermediate and an aromatic aldehyde to form the corresponding Schiff base.

Materials:

  • Quinoline-carbohydrazide (from Protocol 1)

  • Various aromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve an equimolar amount of quinoline-carbohydrazide and the desired aromatic aldehyde in absolute ethanol in a round-bottom flask.[1][7]

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the final Schiff base.[1]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Synthesis of Quinoline-Carbohydrazide Schiff Bases - Reaction Yields and Melting Points
Compound IDStarting AldehydeYield (%)Melting Point (°C)Reference
NQ 2-Nitrobenzaldehyde85235–237[17]
CQ 2-Chlorobenzaldehyde86223–225[17]
HQ 2,4-Dihydroxybenzaldehyde80288-290[17]
6a 4-Fluorobenzaldehyde82210-212[7]
6b 4-Chlorobenzaldehyde84225-227[7]
6c 4-Bromobenzaldehyde78230-232[7]
6d 4-Nitrobenzaldehyde76245-247[7]
Table 2: In Vitro Anticancer Activity of Quinoline-Carbohydrazide Derivatives (IC₅₀ in µM)
Compound IDMCF-7 (Breast)HepG2 (Liver)A549 (Lung)BGC-823 (Gastric)Reference
5 0.981.06--[12]
6a 3.39---[10]
6h 2.71---[10]
3b 7.016---[19]
3c 7.05---[19]
18j ----GI₅₀: 0.33-4.87 (NCI-60)[20]
Doxorubicin 6.18---[10]
Erlotinib 1.832.13--[12]
Table 3: In Vitro Antimicrobial Activity of Quinoline-Carbohydrazide Derivatives (MIC in µg/mL)
Compound IDS. aureusE. coliA. nigerC. albicansReference
6a 340---[7]
6b --360-[7]
18j 6.25-1006.25-100--[20]
Ciprofloxacin ----MIC ~0.5-1[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start Quinoline Carboxylic Acid Ester Hydrazide Quinoline-Carbohydrazide Start->Hydrazide Hydrazine Hydrate, Ethanol, Reflux SchiffBase Quinoline-Carbohydrazide Schiff Base Hydrazide->SchiffBase Ethanol, Acetic Acid (cat.), Reflux Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Anticancer Anticancer Activity Screening (e.g., MTT Assay) SchiffBase->Anticancer Antimicrobial Antimicrobial Activity Screening (e.g., MIC Determination) SchiffBase->Antimicrobial Antioxidant Antioxidant Activity Assay (e.g., DPPH Assay) SchiffBase->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antioxidant->SAR Docking Molecular Docking Studies SAR->Docking

Caption: Experimental workflow for the synthesis and biological evaluation of quinoline-carbohydrazide derivatives.

anticancer_pathway QuinolineHydrazone Quinoline-Hydrazone Derivative EGFR EGFR Tyrosine Kinase QuinolineHydrazone->EGFR Inhibition CellCycle Cell Cycle Progression QuinolineHydrazone->CellCycle Induces Arrest Apoptosis Apoptosis QuinolineHydrazone->Apoptosis Induction PI3K PI3K/Akt Pathway EGFR->PI3K Activation Proliferation Cancer Cell Proliferation PI3K->Proliferation Promotes G1Arrest G1 Phase Arrest CellCycle->G1Arrest Apoptosis->Proliferation Inhibition p27 p27kip1 Upregulation G1Arrest->p27

Caption: Proposed anticancer signaling pathways for quinoline-hydrazone derivatives.

logical_relationship Core Quinoline-Carbohydrazide Core Scaffold Func Functionalization via Schiff Base Formation Core->Func Diversity Diverse Library of Derivatives Func->Diversity Bioactivity Broad Spectrum of Biological Activities Diversity->Bioactivity Anticancer Anticancer Bioactivity->Anticancer Antimicrobial Antimicrobial Bioactivity->Antimicrobial Antioxidant Antioxidant Bioactivity->Antioxidant Lead Lead Compounds for Drug Discovery Anticancer->Lead Antimicrobial->Lead Antioxidant->Lead

Caption: Logical relationship from core scaffold to lead compounds in drug discovery.

References

Application Notes and Protocols for the Development of Antimicrobial Agents Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, rendering conventional antibiotics increasingly ineffective against a range of pathogens.[1][2] The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are of particular concern due to their high degree of antibiotic resistance and their propensity to cause life-threatening infections.[3][4] This necessitates the urgent development of novel antimicrobial agents that can overcome existing resistance mechanisms.[5] This document provides detailed application notes and protocols to guide researchers in the discovery and preclinical development of new antimicrobial drugs.

Emerging Strategies and Novel Drug Targets

The search for new antibiotics has expanded beyond traditional screening methods to include innovative approaches targeting previously unexplored bacterial pathways.[6] These strategies aim to identify compounds with novel mechanisms of action, thereby circumventing existing resistance.

Novel Therapeutic Approaches Include:

  • Natural Products: Exploration of compounds derived from microorganisms, plants, and marine organisms continues to be a valuable source of new antimicrobial scaffolds.[5]

  • Antimicrobial Peptides (AMPs): These naturally occurring peptides exhibit broad-spectrum activity and a low propensity for resistance development.

  • Bacteriophages and Phage-Encoded Enzymes: Viruses that specifically infect and kill bacteria, along with their lytic enzymes, offer a targeted therapeutic approach.[3][4]

  • Immunomodulators and Monoclonal Antibodies: These agents enhance the host's immune response to combat bacterial infections.[3][4]

  • Targeting Novel Bacterial Pathways: Researchers are investigating inhibitors for essential bacterial processes that are distinct from the targets of current antibiotics. Examples include:

    • Lipopolysaccharide (LPS) transport protein LptD in P. aeruginosa.[1]

    • Riboswitches and caseinolytic protease (ClpP) systems.[6]

    • The RNA repair system (Rtc) in some bacteria.[7]

    • Bacterial RNA polymerase complex formation.[8]

Experimental Workflow for Antimicrobial Drug Discovery

The development of new antimicrobial agents typically follows a structured workflow, from initial screening to preclinical evaluation.

DrugDiscoveryWorkflow cluster_0 Screening & Hit Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Evaluation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Hit Compounds Hit Compounds High-Throughput Screening->Hit Compounds Hit-to-Lead Hit-to-Lead Hit Compounds->Hit-to-Lead Lead Optimization (SAR) Lead Optimization (SAR) Hit-to-Lead->Lead Optimization (SAR) Candidate Drug Candidate Drug Lead Optimization (SAR)->Candidate Drug In Vitro Characterization In Vitro Characterization Candidate Drug->In Vitro Characterization Mechanism of Action Studies Mechanism of Action Studies In Vitro Characterization->Mechanism of Action Studies In Vivo Efficacy & Toxicity In Vivo Efficacy & Toxicity Mechanism of Action Studies->In Vivo Efficacy & Toxicity IND Submission IND Submission In Vivo Efficacy & Toxicity->IND Submission

Caption: A generalized workflow for antimicrobial drug discovery.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Compounds Against Various Microorganisms

Test MicroorganismGram StainCompoundConcentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Novel Compound
Staphylococcus aureus (MRSA)Gram-positiveCompound A0.125 - 64Vancomycin2
Escherichia coliGram-negativeCompound A0.125 - 64Ciprofloxacin16
Pseudomonas aeruginosaGram-negativeCompound A0.125 - 64Meropenem>64
Klebsiella pneumoniae (CRKP)Gram-negativeCompound B0.25 - 128Colistin4
Acinetobacter baumannii (MDR)Gram-negativeCompound B0.25 - 128Tigecycline1

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

  • Novel antimicrobial compound stock solution

  • Positive control antibiotic stock solution

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Compound Dilutions:

    • In the first column of a 96-well plate, add the novel compound stock solution to the broth to achieve the highest desired concentration.

    • Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next.[9]

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum, no compound). A sterility control (broth only) is also necessary.[9]

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound with no visible bacterial growth.[9][10]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Novel antimicrobial compound solution

  • Positive control antibiotic solution

  • Incubator

Procedure:

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate.

  • Well Creation:

    • Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application:

    • Add a defined volume of the novel compound solution to a designated well.

    • Add the positive control antibiotic to another well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: Mechanism of Action (MoA) Elucidation - Macromolecular Synthesis Assay

This assay helps determine if a novel compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.[11]

Materials:

  • Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, [¹⁴C]N-acetylglucosamine for peptidoglycan)

  • Test microorganism culture

  • Novel antimicrobial compound

  • Control antibiotics with known MoAs (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, tetracycline for protein synthesis, vancomycin for cell wall synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Culture Preparation: Grow the test microorganism to the mid-logarithmic phase.

  • Compound Treatment: Aliquot the culture into tubes and add the novel compound or control antibiotics at a concentration that inhibits growth (e.g., 4x MIC).

  • Radiolabeling: Add the specific radiolabeled precursor to each tube.

  • Time-Course Sampling: At various time points, remove aliquots from each tube.

  • Precipitation: Precipitate the macromolecules by adding cold TCA.

  • Washing and Measurement: Wash the precipitate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the rate of incorporation of the radiolabeled precursor in the presence of the novel compound to that of the untreated and control antibiotic-treated cultures. A significant reduction in the incorporation of a specific precursor suggests that the compound targets that particular macromolecular synthesis pathway.[11]

Bacterial Resistance Mechanisms and Counter-Strategies

Bacteria employ various mechanisms to resist antibiotics, and understanding these is crucial for developing effective countermeasures.

ResistanceMechanisms cluster_mechanisms Resistance Mechanisms Antibiotic Antibiotic Target Site Target Site Antibiotic->Target Site Binds & Inhibits Efflux Pump Efflux Pump Antibiotic->Efflux Pump Enters Cell Enzymatic Degradation Enzymatic Degradation Antibiotic->Enzymatic Degradation Inactivated Drug Reduced Permeability Reduced Permeability Antibiotic->Reduced Permeability Blocked Entry Target Modification Target Modification Target Site->Target Modification Altered Binding Site Efflux Pump->Antibiotic Expels Drug

Caption: Key mechanisms of bacterial antibiotic resistance.

Common Resistance Mechanisms:

  • Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell.[12][13]

  • Target Site Alteration: Mutations in the antibiotic's target molecule prevent the drug from binding effectively.[12]

  • Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antibiotic, rendering it inactive.[12]

  • Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the entry of antibiotics.[12]

In Vivo Efficacy and Toxicity Testing

Animal models are essential for evaluating the in vivo efficacy and safety of novel antimicrobial agents before they can be considered for human clinical trials.

Protocol 4: Murine Sepsis Model

This model is used to assess the ability of a new antimicrobial to protect against a systemic bacterial infection.

Materials:

  • Mice (specific strain, age, and sex)

  • Test microorganism (e.g., a clinically relevant resistant strain)

  • Novel antimicrobial compound formulated for in vivo administration

  • Vehicle control

  • Syringes and needles for injection

Procedure:

  • Infection:

    • Inject mice intraperitoneally or intravenously with a lethal or sublethal dose of the test microorganism. The dose should be predetermined to cause a consistent and measurable infection.

  • Treatment:

    • At a specified time post-infection, administer the novel antimicrobial compound to a group of infected mice.

    • Administer the vehicle control to another group of infected mice.

    • Different doses and dosing regimens should be tested.

  • Monitoring:

    • Monitor the mice for signs of illness and survival over a set period (e.g., 7-14 days).

    • In some studies, bacterial burden in blood and organs (e.g., spleen, liver) may be quantified at specific time points.

  • Data Analysis:

    • Compare the survival rates of the treated group with the control group.

    • Determine the effective dose (ED₅₀) of the compound.

Considerations for In Vivo Models:
  • The choice of animal model and bacterial strain is critical for clinical relevance.[14][15]

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to understand the drug's absorption, distribution, metabolism, and excretion in the animal model.[16]

  • Toxicity studies are required to determine the maximum tolerable dose and identify potential adverse effects.[16]

  • Alternative models, such as the nematode Caenorhabditis elegans, can be used for initial in vivo screening of antimicrobial agents.[17]

Signaling Pathway Targeted by a Novel Antimicrobial Agent

The following diagram illustrates a hypothetical signaling pathway involved in bacterial cell wall synthesis and how a novel antimicrobial agent might inhibit it.

SignalingPathway Precursor Synthesis Precursor Synthesis Lipid II Flippase Lipid II Flippase Precursor Synthesis->Lipid II Flippase Transglycosylation Transglycosylation Lipid II Flippase->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Peptidoglycan Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan Synthesis Novel Compound X Novel Compound X Novel Compound X->Lipid II Flippase Inhibits

Caption: Inhibition of peptidoglycan synthesis via a novel agent.

By providing these detailed notes and protocols, we aim to facilitate the research and development efforts of scientists dedicated to combating the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2-(4-bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1] When incorporated with a quinoline nucleus, which also possesses diverse pharmacological activities, the resulting hybrid molecules present a promising avenue for the discovery of novel therapeutic agents.[2][3][4] These application notes provide detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives commencing from 2-(4-bromophenyl)quinoline-4-carbohydrazide, a key intermediate.

Part 1: Synthesis of the Key Intermediate: this compound (3)

The synthesis of the starting carbohydrazide involves a three-step process starting from isatin and 4-bromoacetophenone, following the Pfitzinger reaction protocol.[5]

Experimental Protocol:

Step 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1)

  • A mixture of isatin and 4-bromoacetophenone is refluxed in ethanol under basic conditions.[5]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried to yield 2-(4-bromophenyl)quinoline-4-carboxylic acid (1).[5]

Step 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)

  • 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) is dissolved in absolute ethanol.[5]

  • A catalytic amount of concentrated sulfuric acid is added as a dehydrating agent.[5][6]

  • The mixture is heated at reflux until the esterification is complete (monitored by TLC).[5]

  • The solvent is removed under reduced pressure, and the crude ester is purified to yield ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2).[7]

Step 3: Synthesis of this compound (3)

  • Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) (10 mmol) is dissolved in absolute ethanol (20 mL).[8]

  • Hydrazine hydrate (98%) is added to the solution.[5][8]

  • The reaction mixture is heated at reflux for a specified period.[5]

  • After cooling, the resulting precipitate is filtered, dried, and crystallized from ethanol to afford the pure this compound (3).[8]

Yield and Characterization of Intermediate (3):

  • Appearance: White powder[8]

  • Yield: 75%[8]

  • Melting Point: 245-247 °C[8]

  • IR (KBr, cm⁻¹): 3305 (NH₂), 3263 (NH), 3055 (CH aromatic), 2983 (CH aliphatic), 1645 (C=O)[8]

Diagram of Synthesis Pathway for the Key Intermediate:

G cluster_0 Synthesis of this compound Isatin + 4-Bromoacetophenone Isatin + 4-Bromoacetophenone 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) Isatin + 4-Bromoacetophenone->2-(4-bromophenyl)quinoline-4-carboxylic acid (1) Pfitzinger Reaction (Ethanol, Base, Reflux) Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) 2-(4-bromophenyl)quinoline-4-carboxylic acid (1)->Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) Esterification (Ethanol, H₂SO₄, Reflux) This compound (3) This compound (3) Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)->this compound (3) Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Synthetic route to the key intermediate.

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

The key intermediate, this compound (3), can be converted into various 1,3,4-oxadiazole derivatives through cyclization with different reagents.

Method A: Reaction with Carbon Disulfide

This method leads to the formation of a 5-thiol-1,3,4-oxadiazole derivative.

Experimental Protocol:

  • To a solution of this compound (3) in ethanol, potassium hydroxide is added, followed by the dropwise addition of carbon disulfide.[9]

  • The reaction mixture is stirred at room temperature for a specified duration.

  • The solvent is evaporated, and the residue is treated with an appropriate work-up procedure to yield 5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol.

Method B: Reaction with Aromatic Acids

This approach allows for the introduction of various aryl substituents at the 5-position of the 1,3,4-oxadiazole ring.

Experimental Protocol:

  • A mixture of this compound (3) and a substituted aromatic acid is prepared.

  • A dehydrating agent, such as phosphorus oxychloride (POCl₃), is added to the mixture.

  • The reaction is heated at a specific temperature for a set time.

  • After completion, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed, and purified to obtain the desired 2-(2-(4-bromophenyl)quinolin-4-yl)-5-aryl-1,3,4-oxadiazole.

General Workflow for Synthesis of 1,3,4-Oxadiazole Derivatives:

G cluster_1 General Synthesis of 1,3,4-Oxadiazole Derivatives This compound (3) This compound (3) Cyclization Cyclization This compound (3)->Cyclization Reagents (e.g., CS₂, Aromatic Acids) 1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole Derivatives Cyclization->1,3,4-Oxadiazole Derivatives Purification

Caption: General workflow for 1,3,4-oxadiazole synthesis.

Part 3: Characterization and Data

The synthesized compounds are typically characterized by various spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Table 1: Summary of Synthesized 1,3,4-Oxadiazole Derivatives and their Biological Activities.

Compound IDR-Group on OxadiazoleYield (%)Melting Point (°C)Biological ActivityReference
7 Varies--Anticancer, Antimicrobial[7]
8c Varies--Anticancer (IC₅₀ = 0.14 µM against EGFR)[7]
12d Varies--Anticancer (IC₅₀ = 0.18 µM against EGFR)[7]
17b Varies--Antimicrobial[7]
17d Varies--Antimicrobial[7]
17e Varies--Antimicrobial[7]

Note: Detailed yield and melting point data for each specific derivative were not available in the provided search results.

Part 4: Potential Applications and Signaling Pathways

Derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have shown significant potential as anticancer and antimicrobial agents.[7] Some of these compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase.[7][10]

Diagram of Targeted Signaling Pathway:

G cluster_2 Anticancer Mechanism of Action 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative EGFR Tyrosine Kinase EGFR Tyrosine Kinase 1,3,4-Oxadiazole Derivative->EGFR Tyrosine Kinase Inhibition Downstream Signaling \n (e.g., Proliferation, Survival) Downstream Signaling (e.g., Proliferation, Survival) EGFR Tyrosine Kinase->Downstream Signaling \n (e.g., Proliferation, Survival) Blocks

Caption: Inhibition of EGFR signaling by oxadiazole derivatives.

The synthetic pathways described provide a robust framework for the generation of a library of 1,3,4-oxadiazole derivatives based on the 2-(4-bromophenyl)quinoline scaffold. The promising biological activities of these compounds, particularly as anticancer and antimicrobial agents, underscore their potential for further investigation in drug discovery and development programs.[7] The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry.

References

Application Notes and Protocols: Pfitzinger Reaction in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing an efficient pathway for the synthesis of substituted quinoline-4-carboxylic acids. This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties. These application notes provide a comprehensive overview of the Pfitzinger reaction, its mechanism, detailed experimental protocols, and its application in the synthesis of bioactive molecules for drug discovery and development.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin, catalyzed by a strong base like potassium hydroxide (KOH). This opens the five-membered ring to form a keto-acid intermediate, specifically a potassium salt of isatinic acid.

  • Imine Formation: The keto-acid intermediate then reacts with a carbonyl compound (containing an α-methylene group) to form an imine.

  • Tautomerization: The resulting imine undergoes tautomerization to form a more stable enamine intermediate.

  • Intramolecular Cyclization and Dehydration: The enamine intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.

Pfitzinger_Reaction_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid Base (e.g., KOH) Hydrolysis Imine Imine (3) KetoAcid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine (4) Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid (5) Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger reaction.

Applications in Drug Development

The quinoline-4-carboxylic acid core is a key pharmacophore in a variety of therapeutic agents. The Pfitzinger reaction's versatility allows for the synthesis of a diverse library of these compounds for screening and lead optimization in drug discovery programs.

  • Anticancer Agents: Certain quinoline carboxylic acids have demonstrated the ability to intercalate with DNA, leading to antitumor activity. One such derivative, YHO-1701, has been shown to exhibit antitumor activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

  • Antibacterial Agents: The quinoline core is a well-established scaffold in antibacterial drug discovery.

  • Antiviral Agents: This reaction has been utilized in the synthesis of compounds with potential as anti-HIV agents.

  • Anti-inflammatory Agents: Derivatives of quinoline-4-carboxylic acid have been investigated for their anti-inflammatory properties, acting as antagonists of selectin, a mammalian adhesion protein.

STAT3_Inhibition_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor Quinoline-4-carboxylic acid derivative (e.g., YHO-1701) Inhibitor->STAT3 Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide. Our aim is to help improve the yield and purity of this compound through detailed experimental protocols and solutions to common challenges.

Synthesis Overview

The synthesis of this compound is a three-step process:

  • Pfitzinger Reaction: Condensation of isatin with 4-bromoacetophenone in a basic medium to yield 2-(4-Bromophenyl)quinoline-4-carboxylic acid.

  • Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester, ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate, using an acid catalyst in ethanol.

  • Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to form the final product, this compound.[1][2]

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, organized by reaction step.

Step 1: Pfitzinger Reaction - Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid

Q1: My Pfitzinger reaction is resulting in a low yield or a tarry, intractable mixture. What are the common causes and how can I improve the outcome?

A1: Low yields and tar formation are common issues in the Pfitzinger reaction. Several factors can contribute to these problems:

  • Incomplete Isatin Ring Opening: The reaction begins with the base-catalyzed hydrolysis of isatin's amide bond.[3] If this step is incomplete, unreacted isatin can lead to side reactions.

    • Solution: Ensure the isatin is fully dissolved in the basic solution before adding the 4-bromoacetophenone. Stirring the isatin in the base for a sufficient time (e.g., until the color changes from orange/purple to a pale yellow or straw brown) is crucial.

  • Self-Condensation of 4-bromoacetophenone: Under strongly basic conditions and at high temperatures, ketones can undergo self-condensation (aldol condensation), leading to byproducts and tar formation.

    • Solution: Add the 4-bromoacetophenone solution dropwise to the reaction mixture to maintain a low concentration of the ketone at any given time. Ensure the reaction temperature is controlled and not excessively high.

  • Suboptimal Base Concentration: The concentration of the base (e.g., KOH) is critical. Too low a concentration may not efficiently promote the reaction, while too high a concentration can encourage side reactions.

    • Solution: A 33% aqueous solution of KOH has been reported to be effective.[4] Adhere to the recommended concentration and molar equivalents.

  • Reaction Time and Temperature: Insufficient reaction time or temperature will lead to an incomplete reaction, while excessive heat can promote decomposition and tar formation.

    • Solution: Refluxing for 12 hours is a reported condition.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: How do I monitor the progress of the Pfitzinger reaction using TLC?

A2: TLC is an effective way to monitor the disappearance of the starting materials (isatin and 4-bromoacetophenone) and the appearance of the product.

  • TLC System: A common eluent system is a mixture of chloroform and methanol (e.g., 9.5:0.5 v/v).[2][4]

  • Visualization: The spots can be visualized under a UV lamp.[2][4]

  • Interpretation: The product, being a carboxylic acid, is expected to have a lower Rf value (be more polar) than the starting ketone. Isatin will also have its own characteristic Rf. The reaction is complete when the spot corresponding to 4-bromoacetophenone has disappeared or is very faint.

Q3: What is the best way to purify the 2-(4-Bromophenyl)quinoline-4-carboxylic acid?

A3: The product is typically purified by recrystallization.

  • Work-up: After the reaction is complete, the mixture is cooled and then acidified (e.g., with HCl) to precipitate the carboxylic acid.[4]

  • Washing: The crude product should be washed with water to remove any inorganic salts.[4]

  • Recrystallization: Crystallization from ethanol is a reported method for purification.[1]

Step 2: Fischer Esterification - Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate

Q1: My esterification reaction is not going to completion, resulting in a low yield of the ethyl ester. How can I improve the conversion?

A1: The Fischer esterification is a reversible reaction, and achieving high conversion requires shifting the equilibrium towards the product side.[5][6][7][8]

  • Excess Alcohol: Using a large excess of the alcohol (in this case, absolute ethanol) as the solvent and reactant drives the equilibrium towards the formation of the ester.[6][7][8]

  • Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid. Using a dehydrating agent can prevent this. Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent.[5]

  • Catalyst Concentration: A catalytic amount of a strong acid like concentrated H2SO4 is necessary. The amount of catalyst should be optimized; too little will result in a slow reaction, while too much can lead to side reactions like dehydration or charring.

  • Reaction Time and Temperature: Refluxing for an extended period (e.g., 12 hours) is often required to reach equilibrium.[1] Monitor the reaction by TLC to determine the optimal time.

Q2: How should I work up the esterification reaction to isolate the product?

A2: The work-up involves neutralizing the acid catalyst and removing the excess alcohol.

  • Neutralization: After cooling, the reaction mixture should be carefully rendered alkaline. A reported method uses an aqueous solution of NaHCO3.[1] This will neutralize the sulfuric acid and any unreacted carboxylic acid.

  • Isolation: The ester, being less polar than the corresponding carboxylic acid salt, will precipitate out of the aqueous solution. It can then be collected by filtration.

  • Washing and Drying: The collected solid should be washed with water to remove any remaining salts and then dried.[1]

  • Purification: The crude ester can be further purified by recrystallization from ethanol.[1]

Q3: How can I monitor the esterification reaction by TLC?

A3: TLC can be used to track the conversion of the carboxylic acid to the ester.

  • TLC System: The same chloroform:methanol system used for the Pfitzinger reaction can be employed.

  • Interpretation: The ethyl ester is less polar than the starting carboxylic acid and will therefore have a higher Rf value on the TLC plate. The reaction is complete when the spot for the carboxylic acid is no longer visible.

Step 3: Hydrazinolysis - Synthesis of this compound

Q1: The yield of my carbohydrazide is low. What are the critical parameters for this reaction?

A1: The success of the hydrazinolysis reaction depends on several factors:

  • Hydrazine Hydrate Quality and Stoichiometry: Use a good quality hydrazine hydrate (e.g., 98%). A significant excess of hydrazine hydrate is often used to drive the reaction to completion.[1]

  • Solvent: Anhydrous ethanol is a suitable solvent for this reaction.[1]

  • Reaction Time and Temperature: The reaction is typically carried out at reflux temperature. A reaction time of 7 hours has been reported to be effective.[1] Monitoring by TLC is recommended to avoid prolonged heating which might lead to side products.

  • Product Insolubility: The desired carbohydrazide product is often poorly soluble in the alcohol solvent and may precipitate out as it is formed, which can help to drive the reaction to completion.

Q2: What is the appropriate work-up and purification procedure for the final product?

A2: The work-up is designed to isolate the pure carbohydrazide.

  • Precipitation: After cooling, the reaction mixture is poured into ice-cold water to precipitate the product.[1]

  • Filtration and Washing: The solid product is collected by filtration and washed with water to remove excess hydrazine hydrate and any other water-soluble impurities.[1]

  • Drying and Recrystallization: The product should be thoroughly dried. Recrystallization from ethanol can be used for further purification.[1]

Q3: How can I use TLC to monitor the hydrazinolysis reaction?

A3: TLC is useful to follow the conversion of the ester to the hydrazide.

  • TLC System: The chloroform:methanol eluent system is also suitable for this step.

  • Interpretation: The carbohydrazide is more polar than the starting ethyl ester due to the presence of the -NHNH2 group. Therefore, the product will have a lower Rf value than the ester. The reaction is considered complete when the spot corresponding to the ethyl ester is no longer visible.

Data Presentation

The following table summarizes the reported reaction conditions and yields for each step in the synthesis of this compound.

StepReactionReactantsSolventReagentsTime (h)Temp. (°C)Yield (%)Reference
1Pfitzinger ReactionIsatin, 4-BromoacetophenoneEthanol33% KOH12Reflux91%[1][4]
1Pfitzinger ReactionIsatin, 4-BromoacetophenoneEthanol33% KOH88521.2%[9]
2Fischer Esterification2-(4-Bromophenyl)quinoline-4-carboxylic acidAbsolute Ethanolconc. H2SO412Reflux80%[1]
3HydrazinolysisEthyl 2-(4-Bromophenyl)quinoline-4-carboxylateAbsolute Ethanol98% Hydrazine Hydrate7Reflux75%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid[4]
  • In a round-bottom flask, dissolve isatin (10 mmol, 1.47 g) and 4-bromoacetophenone (10 mmol, 1.99 g) in ethanol (10 mL).

  • Add a 33% aqueous solution of potassium hydroxide (10 mL).

  • Heat the mixture under reflux for 12 hours.

  • Monitor the reaction progress by TLC (chloroform:methanol, 9.5:0.5 v/v).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Acidify the mixture with hydrochloric acid until a precipitate forms.

  • Filter the solid residue, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain a yellowish-orange powder.

Protocol 2: Synthesis of Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate[1]
  • Suspend 2-(4-Bromophenyl)quinoline-4-carboxylic acid (10 mmol, 3.28 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Heat the mixture under reflux for 12 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • After cooling, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain buff-colored crystals.

Protocol 3: Synthesis of this compound[1]
  • Dissolve ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate (10 mmol, 3.56 g) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add 98% hydrazine hydrate (6 mL).

  • Heat the mixture under reflux for 7 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain a white powder.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

Synthesis_Workflow cluster_step1 Step 1: Pfitzinger Reaction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrazinolysis Isatin Isatin Carboxylic_Acid 2-(4-Bromophenyl)quinoline-4-carboxylic acid Isatin->Carboxylic_Acid KOH, Ethanol, Reflux Bromoacetophenone 4-Bromoacetophenone Bromoacetophenone->Carboxylic_Acid KOH, Ethanol, Reflux Ethyl_Ester Ethyl 2-(4-Bromophenyl)quinoline-4-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol, H₂SO₄, Reflux Carbohydrazide This compound Ethyl_Ester->Carbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield start Low Yield in Synthesis Step? pfitzinger Pfitzinger Reaction? start->pfitzinger esterification Esterification? start->esterification hydrazinolysis Hydrazinolysis? start->hydrazinolysis pfitzinger_q1 Tar Formation? pfitzinger->pfitzinger_q1 Yes esterification_q1 Incomplete Conversion? esterification->esterification_q1 Yes hydrazinolysis_q1 Low Conversion? hydrazinolysis->hydrazinolysis_q1 Yes pfitzinger_a1 Optimize base concentration. Add ketone dropwise. Control temperature. pfitzinger_q1->pfitzinger_a1 Yes pfitzinger_q2 Incomplete Reaction? pfitzinger_q1->pfitzinger_q2 No pfitzinger_a2 Ensure complete isatin ring opening. Increase reaction time. Monitor by TLC. pfitzinger_q2->pfitzinger_a2 Yes esterification_a1 Use excess ethanol. Ensure anhydrous conditions. Optimize catalyst amount. esterification_q1->esterification_a1 Yes hydrazinolysis_a1 Use excess hydrazine hydrate. Ensure anhydrous ethanol. Optimize reaction time. hydrazinolysis_q1->hydrazinolysis_a1 Yes

Caption: Troubleshooting decision tree for improving reaction yields.

References

Technical Support Center: Pfitzinger Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during this valuable reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of quinoline-4-carboxylic acids in a question-and-answer format.

Question 1: My reaction is forming a significant amount of tar and side products. How can I minimize this?

Answer: Tar formation is a frequent issue, often caused by side reactions like self-condensation of the carbonyl compound or product degradation at high temperatures.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: Do not add all reactants at once. First, dissolve the isatin in a strong base (e.g., potassium hydroxide) and stir until the color changes from purple/orange to a brown or pale yellow.[2][3] This indicates the formation of the isatinic acid salt, which is more stable and ready to react. Then, add the carbonyl compound to this solution.[4] This sequential addition minimizes the self-condensation of the carbonyl partner under strongly basic conditions.[1][3]

  • Temperature Control: Excessive heat can promote side reactions.[1] Maintain a steady reflux temperature as specified in your protocol (e.g., ~79°C for ethanol).[2] For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.

  • pH Control During Workup: When precipitating the product by acidification, add the acid (e.g., acetic acid or HCl) slowly with vigorous stirring.[2][4] This prevents localized high acidity, which can cause degradation of the desired product.[4]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. What are the primary causes and how can I improve it?

Answer: Low yields are a common challenge in the Pfitzinger synthesis and can be attributed to several factors, including incomplete reaction, reactant degradation, or competing side reactions.[4][5]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring-Opening: The initial hydrolysis of the isatin amide bond is critical.[6] Pre-reacting the isatin with a sufficient excess of a strong base like KOH is crucial.[1] Ensure the isatin is fully dissolved and the color change is observed before adding the carbonyl compound.[2][4]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion.[4] This also helps consume any unreacted isatin, which can be difficult to remove during purification.[4] Experiment with the molar ratio of the carbonyl compound to isatin.

  • Increase Reaction Time: The Pfitzinger reaction can be slow.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction appears sluggish, extending the reflux time (e.g., to 24 hours or more) may be necessary to achieve completion.[2][7]

  • Solvent Choice: While ethanol is common, the solubility of intermediates can be a limiting factor. Exploring other protic solvents or aqueous mixtures might improve yields for your specific substrates.[4]

Question 3: I am struggling to purify the crude product. What is an effective purification strategy?

Answer: Purification can be difficult due to the presence of tarry byproducts and unreacted isatin.[8] A multi-step approach is often most effective.

Purification Protocol:

  • Initial Isolation: After the reaction, cool the mixture and remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation.[2]

  • Aqueous Wash: Add water to the residue to dissolve the potassium or sodium salt of your quinoline-4-carboxylic acid. Perform an extraction with a non-polar organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.[2]

  • Precipitation: Cool the remaining aqueous layer in an ice bath and carefully acidify with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5.[2][9] This will precipitate the crude carboxylic acid.

  • Collection and Drying: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it in a vacuum oven.[2]

  • Recrystallization: The most effective final purification step is often recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][10] For particularly impure samples, converting the crude acid back into its salt with a base, treating with activated charcoal, filtering, and then re-precipitating the purified acid can be highly effective.[8]

Data Presentation: Reaction Optimization

The yield of the Pfitzinger synthesis is highly dependent on the specific substrates and reaction conditions. The following tables provide examples of reported yields under different conditions to guide optimization.

Table 1: Pfitzinger Reaction of Isatin with Various Ketones
Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
AcetoneKOHEthanol/Water1099[11]
AcetoneNaOHEthanol24>60[3]
ButanoneNaOHWater884[3]
4-AcetylbiphenylKOHEthanol--[12]
AcetophenoneKOHEthanol18-36-[9]

Note: Yields are highly substrate-dependent and these values serve as a reference.

Experimental Protocols

Protocol 1: General Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a generalized method based on several reported procedures for the reaction of isatin with acetone.[2][7][11]

Materials:

  • Isatin

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Acetone

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the base (e.g., 54.4 g NaOH, 1.36 mol) in water (e.g., 110 mL).[11]

  • Isatin Ring Opening: Add isatin (e.g., 25 g, 0.17 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour.[2] A color change from purple/orange to brown/yellow should be observed, indicating the formation of the isatinic acid salt.[2][3]

  • Carbonyl Addition: Add acetone to the mixture.[11]

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 10-24 hours.[2][11] Monitor the reaction's progress by TLC.

  • Work-up & Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If using an organic solvent, remove it under reduced pressure.[2]

    • Add water to dissolve the product salt and wash with diethyl ether to remove impurities.[2]

    • Cool the aqueous solution in an ice bath and acidify with HCl or acetic acid to pH 5-6 to precipitate the product.[2][11]

  • Purification:

    • Collect the solid by vacuum filtration, wash with cold water, and dry.[2]

    • The crude product can be further purified by recrystallization from ethanol.[10]

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the Pfitzinger synthesis, from setup to final product analysis.

G A Reactant Preparation (Isatin, Base, Carbonyl) B Isatin Ring Opening (Stir Isatin in Base) A->B 1 C Condensation Reaction (Add Carbonyl & Reflux) B->C 2 D Reaction Work-up (Solvent Removal, Wash) C->D 3 E Product Precipitation (Acidification to pH 4-5) D->E 4 F Isolation & Drying (Filtration) E->F 5 G Purification (Recrystallization) F->G 6 H Characterization (NMR, IR, MS) G->H 7

Caption: General experimental workflow for the Pfitzinger quinoline synthesis.

Troubleshooting Logic

This diagram provides a decision-making framework for addressing common issues like low yield.

G Start Start Experiment Problem Low Yield or High Impurities? Start->Problem CheckRingOpening Was Isatin Pre-dissolved in Base Until Color Change? Problem->CheckRingOpening Yes End Proceed to Purification Problem->End No FixRingOpening Action: Ensure complete ring opening before adding carbonyl. CheckRingOpening->FixRingOpening No CheckStoichiometry Is Carbonyl Compound in Excess? CheckRingOpening->CheckStoichiometry Yes FixRingOpening->Start FixStoichiometry Action: Increase molar ratio of carbonyl to isatin. CheckStoichiometry->FixStoichiometry No CheckTimeTemp Was Reaction Time Sufficient (via TLC)? CheckStoichiometry->CheckTimeTemp Yes FixStoichiometry->Start FixTimeTemp Action: Extend reflux time and monitor by TLC. CheckTimeTemp->FixTimeTemp No CheckWorkup Was Acidification Slow with Good Stirring? CheckTimeTemp->CheckWorkup Yes FixTimeTemp->Start FixWorkup Action: Control pH carefully during precipitation. CheckWorkup->FixWorkup No CheckWorkup->End Yes FixWorkup->Start G Isatin Isatin Ketoacid Keto-acid Intermediate (2) Isatin->Ketoacid Amide Hydrolysis Base Base (KOH) Base->Isatin Imine Imine (3) Ketoacid->Imine Condensation Carbonyl Carbonyl Cmpd. Carbonyl->Imine Enamine Enamine (4) Imine->Enamine Tautomerization Quinoline Quinoline-4- carboxylic acid (5) Enamine->Quinoline Cyclization & Dehydration

References

Technical Support Center: 2-(4-Bromophenyl)quinoline-4-carbohydrazide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Bromophenyl)quinoline-4-carbohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The synthesis of this compound is commonly achieved by reacting its corresponding ester, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, with hydrazine hydrate.[1][2][3] This reaction is typically carried out in boiling ethanol.[1][2]

Q2: My purified this compound shows low purity. What are the potential impurities?

Potential impurities could include unreacted starting materials such as ethyl 2-(4-bromophenyl)quinoline-4-carboxylate and residual hydrazine hydrate. Side products from the initial synthesis of the quinoline core, such as those arising from the Pfitzinger reaction between isatin and 4-bromoacetophenone, could also be present if not completely removed in previous steps.[1][3] Inadequate drying can also lead to the presence of residual solvents.

Q3: What are the recommended purification techniques for this compound?

While specific detailed protocols for this exact compound are not extensively published, common techniques for similar quinoline derivatives include recrystallization and column chromatography.[4][5] The choice of method depends on the nature and quantity of the impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

Ethanol is a good starting point for recrystallization, as the synthesis is often performed in this solvent.[1][2] Depending on the polarity of the impurities, other polar solvents like methanol or solvent mixtures such as ethanol/water or ethanol/hexane could be effective. It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q5: How can I monitor the purity of my compound during purification?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purity. A common mobile phase for related quinoline derivatives is a mixture of hexane and ethyl acetate.[4] Visualization can be achieved under a UV lamp.[4] High-performance liquid chromatography (HPLC) can provide more quantitative purity analysis.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.Try a solvent in which the compound is less soluble at room temperature but soluble upon heating. Alternatively, use a solvent mixture (e.g., ethanol/water, ethanol/hexane) to decrease solubility at lower temperatures. Ensure slow cooling to maximize crystal formation.
The volume of solvent used was too large.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oily Product Instead of Crystals Presence of impurities that inhibit crystallization.Attempt to purify a small sample by column chromatography to remove the impurities. The purified fractions can then be recrystallized. Consider washing the crude product with a non-polar solvent like hexane to remove greasy impurities before recrystallization.
Cooling the solution too rapidly.Allow the crystallization flask to cool slowly to room temperature, followed by further cooling in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Presence of Starting Material (Ester) in the Final Product Incomplete reaction.Increase the reaction time or the amount of hydrazine hydrate used. Ensure the reaction mixture is refluxing at the appropriate temperature.
Inefficient purification.If recrystallization is ineffective, use column chromatography to separate the more polar carbohydrazide from the less polar ester. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.
Product is Colored Presence of colored impurities from the synthesis.Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

General Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Attempt tlc TLC Analysis recrystallization->tlc Check Purity column_chromatography Column Chromatography column_chromatography->tlc Check Fractions tlc->column_chromatography Purity < 95% pure_product Pure Product tlc->pure_product Purity > 95% hplc HPLC Analysis nmr NMR/MS Analysis pure_product->hplc Quantitative Analysis pure_product->nmr Structural Confirmation

Caption: General experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of quinoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are many quinoline derivatives poorly soluble in aqueous solutions?

A1: The low aqueous solubility of numerous quinoline derivatives stems from their molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Strong intermolecular forces within the crystal lattice of the solid compound can also impede solvation by water molecules, further limiting solubility. The type and placement of substituents on the quinoline ring are also critical; lipophilic groups can markedly decrease water solubility.[1]

Q2: My quinoline derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening?

A2: This is a frequent issue that arises when a compound is highly soluble in an organic solvent like DMSO but has poor solubility in the final aqueous assay buffer.[2] This abrupt change in the solvent environment causes the compound to "crash out" or precipitate from the solution.[2]

Q3: I'm observing inconsistent results in my cell-based assay. Could this be related to solubility?

A3: Yes, inconsistent data in biological assays is a common outcome of poor compound solubility.[3] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity, skewed structure-activity relationships (SAR), and a lower hit rate in high-throughput screening (HTS).[3][4]

Q4: What is the highest concentration of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly depending on the cell line and the type of assay. Generally, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[3] Concentrations exceeding 1% often lead to cytotoxicity or other off-target effects that can confound the experimental results.[2][3] It is essential to run a vehicle control (the assay medium with the same final DMSO concentration but without the compound) to determine the tolerance of your specific experimental setup.[3]

Q5: How can I improve the solubility of my quinoline derivative by adjusting the pH?

A5: Since quinoline derivatives are typically weak bases, their solubility is highly dependent on pH.[5][6][7][8] By lowering the pH of the aqueous buffer, the nitrogen atom in the quinoline ring becomes protonated, forming a more soluble salt.[1][2][3] It is crucial to ensure that the final pH is compatible with your biological assay system.[3]

Q6: What are co-solvents and how can they help with solubility?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[3][9] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[3][9] They function by reducing the interfacial tension between the compound and the water.[3] A common practice is to prepare a stock solution in the co-solvent, which is then diluted into the final assay buffer. It is vital to test the tolerance of your assay to the selected co-solvent.

Q7: When is it appropriate to use cyclodextrins?

A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[3][10] They can encapsulate poorly soluble molecules, such as quinoline derivatives, forming an "inclusion complex" that has a significantly higher aqueous solubility.[3][10][11] This method is especially useful when the experimental system has a very low tolerance for organic solvents like DMSO.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations.[3][12][13]

Troubleshooting Guides

Issue 1: Compound Precipitates from DMSO Stock Upon Dilution into Aqueous Buffer

This is a common challenge that occurs when a compound that is readily soluble in an organic solvent like DMSO is introduced into an aqueous buffer where it is poorly soluble.[2] The rapid change in solvent polarity causes the compound to precipitate.[2]

A Precipitation Observed B Decrease Final DMSO Concentration (Target ≤0.5%) A->B F Solubility Issue Resolved B->F Success G Precipitation Persists B->G Failure C Adjust Buffer pH (For ionizable quinolines) C->F Success C->G Failure D Use a Surfactant (e.g., Tween® 80, Pluronic® F-68) D->F Success D->G Failure E Incorporate Precipitation Inhibitors E->F Success G->C G->D G->E

Caption: Troubleshooting workflow for compound precipitation.

  • pH Adjustment Protocol:

    • Determine pKa: If the pKa of your quinoline derivative is unknown, estimate it using cheminformatics tools or determine it experimentally.

    • Buffer Preparation: Prepare a series of buffers with pH values 1-2 units below the pKa of the compound.

    • Solubility Test: Add a small, consistent amount of the compound to each buffer and visually inspect for dissolution.

    • Assay Compatibility: Verify that the optimal pH for solubility is compatible with your biological assay (e.g., does not affect cell viability or enzyme activity).

  • Co-solvent Protocol:

    • Stock Solution: Prepare a high-concentration stock solution of your quinoline derivative (e.g., 10-20 mM) in a suitable co-solvent (e.g., PEG 400).

    • Serial Dilution: Create a serial dilution of the stock solution using the same co-solvent.

    • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

    • Final Dilution: Add the aqueous assay buffer to each well to achieve the final desired compound concentration. The final co-solvent concentration should be kept constant across all wells and ideally below 1-2%.

    • Vehicle Control: Include control wells containing the same final concentration of the co-solvent without the compound.

    • Visual Inspection: Gently mix the plate and visually inspect for any signs of precipitation before proceeding with your assay.

Issue 2: Low Bioavailability in In Vivo Studies

Poor oral bioavailability of quinoline derivatives is often linked to their low aqueous solubility, which limits their dissolution and absorption in the gastrointestinal tract.

cluster_0 Formulation Strategies cluster_1 Outcome A Salt Formation E Improved Dissolution & Bioavailability A->E B Amorphous Solid Dispersions B->E C Particle Size Reduction C->E D Lipid-Based Formulations (e.g., SEDDS) D->E A Prepare 10 mM stock in 100% DMSO B Dispense 2 µL of stock into 198 µL of assay buffer (100 µM, 1% DMSO) A->B C Incubate at RT for 1-2 hours B->C D Measure Turbidity (Nephelometry or Plate Reader) C->D E Analyze Data: Compare to buffer control D->E

References

Technical Support Center: Optimizing Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for carbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing carbohydrazide?

A1: The most prevalent industrial methods for synthesizing carbohydrazide involve the reaction of hydrazine with either urea or dialkyl carbonates (such as dimethyl carbonate or diethyl carbonate).[1][2] Another approach involves the reaction of butanone hydrazone with urea, which is reported to result in high yields and fewer byproducts.[3] Phosgene and carbazic acid can also be used as starting materials, though these routes may generate undesirable side products like hydrazinium salts.[1]

Q2: I'm experiencing a very low yield in my carbohydrazide synthesis. What are the likely causes?

A2: Low yields in carbohydrazide synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Ensure you are using the appropriate reaction time and temperature for your chosen method. For instance, the reaction between urea and hydrazine hydrate may require refluxing for up to 40 hours.

  • Suboptimal Temperature: High temperatures (above 80-120°C, depending on the specific process) can lead to the formation of unwanted byproducts and decomposition of the product, thereby reducing the yield.[4]

  • Impure Reactants: The purity of your starting materials, particularly hydrazine hydrate and the carbonate or urea source, is crucial. Impurities can interfere with the reaction.[5]

  • Improper Molar Ratio of Reactants: An incorrect ratio of hydrazine to the carbonyl source can lead to incomplete conversion of the limiting reagent.

  • Loss of Product During Workup: Significant amounts of carbohydrazide can be lost during filtration and washing if the procedures are not optimized.

Q3: What are the key parameters to control for optimizing the reaction?

A3: To optimize your carbohydrazide synthesis, focus on the following parameters:

  • Temperature: Maintaining the optimal temperature range is critical. For the two-stage synthesis from dialkyl carbonates, keeping the temperature below 80°C is recommended to minimize side reactions.[4]

  • Reaction Time: The duration of the reaction should be sufficient for completion. This can range from a few hours to over a day depending on the scale and specific reactants.[4][6]

  • Molar Ratio of Reactants: The stoichiometry of the reactants should be carefully controlled. A slight excess of hydrazine is often used to ensure complete conversion of the carbonate or urea.

  • Efficient Removal of Byproducts: In syntheses using dialkyl carbonates, the continuous removal of the alcohol byproduct (e.g., methanol or ethanol) by distillation can drive the reaction to completion.[6]

Q4: How can I purify my crude carbohydrazide product?

A4: The most common and effective method for purifying solid carbohydrazide is recrystallization.[5][6] A typical procedure involves dissolving the crude product in a minimum amount of hot water and then precipitating the pure carbohydrazide by adding a less polar solvent like ethanol.[6] The purified crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried.

Q5: What are some common impurities or side products I should be aware of?

A5: Common impurities can include unreacted starting materials and side products formed from high reaction temperatures. In syntheses starting from phosgene, diformylation products can be a side issue.[1] When using urea, biuret and other condensation products may form. Analytical techniques such as HPLC-MS can be used to identify and quantify impurities.[7]

Troubleshooting Guides

Problem 1: Low Product Yield

This guide provides a systematic approach to diagnosing and resolving low yields in carbohydrazide synthesis.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction_completion 1. Verify Reaction Completion (TLC, HPLC, or other appropriate method) start->check_reaction_completion incomplete_reaction Reaction Incomplete check_reaction_completion->incomplete_reaction extend_reaction Increase Reaction Time or Temperature (within optimal range) incomplete_reaction->extend_reaction Yes reaction_complete Reaction Complete incomplete_reaction->reaction_complete No extend_reaction->check_reaction_completion check_workup 2. Review Workup and Purification Steps reaction_complete->check_workup workup_issue Potential Issues in Workup check_workup->workup_issue optimize_workup Optimize Crystallization and Filtration: - Ensure proper cooling for crystallization - Use minimal cold solvent for washing workup_issue->optimize_workup Yes workup_ok Workup Optimized workup_issue->workup_ok No optimize_workup->check_workup check_reactants 3. Assess Reactant Quality and Stoichiometry workup_ok->check_reactants reactant_issue Reactant Issues Identified check_reactants->reactant_issue purify_reactants Use High-Purity Reactants Verify Molar Ratios reactant_issue->purify_reactants Yes end Yield Improved reactant_issue->end No purify_reactants->end purity_troubleshooting start Purity Issues Identified (e.g., unexpected analytical results) analyze_impurities 1. Characterize Impurities (NMR, IR, HPLC-MS) start->analyze_impurities impurities_identified Impurities Identified? analyze_impurities->impurities_identified unreacted_starting_materials Unreacted Starting Materials impurities_identified->unreacted_starting_materials Yes side_products Side Products impurities_identified->side_products Yes optimize_purification 2. Optimize Purification Protocol impurities_identified->optimize_purification No optimize_reaction_conditions Optimize Reaction Conditions: - Adjust temperature - Modify reactant ratios unreacted_starting_materials->optimize_reaction_conditions side_products->optimize_reaction_conditions optimize_reaction_conditions->optimize_purification recrystallization_issue Ineffective Recrystallization? optimize_purification->recrystallization_issue change_solvent Modify Recrystallization Solvent System (e.g., different solvent or ratio) recrystallization_issue->change_solvent Yes column_chromatography Consider Column Chromatography for Difficult-to-Remove Impurities recrystallization_issue->column_chromatography No end Purity Improved change_solvent->end column_chromatography->end

References

DNA Gyrase Assay with Quinoline Inhibitors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with DNA gyrase and quinoline inhibitors, this technical support center provides troubleshooting guidance and frequently asked questions to navigate common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during DNA gyrase assays with quinoline inhibitors, offering potential causes and solutions in a question-and-answer format.

FAQs: General Questions

  • What is the mechanism of action of quinolone inhibitors on DNA gyrase? Quinolone antibiotics target bacterial DNA gyrase (and topoisomerase IV), enzymes essential for DNA replication.[1][2] They function by stabilizing the "cleavage complex," which is an intermediate state where the DNA is cut to allow for topological changes.[3][4][5] By preventing the re-ligation of the broken DNA strands, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2][6] This mode of action classifies them as topoisomerase poisons.[2]

  • What is the difference between a DNA supercoiling assay and a DNA cleavage assay? A DNA supercoiling assay measures the catalytic activity of DNA gyrase, which introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. Inhibition of this process by a compound is observed as a decrease in the amount of supercoiled DNA. In contrast, a DNA cleavage assay is designed to detect the formation of the stabilized cleavage complex induced by inhibitors like quinolones.[3][4] In this assay, the enzyme is incubated with DNA and the inhibitor, and the reaction is stopped with a detergent (like SDS) to trap the covalent enzyme-DNA intermediate, resulting in linearized plasmid DNA that can be visualized on an agarose gel.[3][7] Quinolones typically do not require ATP to stabilize this cleavage intermediate.[4][8]

  • Which assay is more suitable for characterizing quinolone inhibitors? Both assays provide valuable information. The supercoiling assay demonstrates the inhibition of the enzyme's catalytic activity, while the cleavage assay directly probes the specific mechanism of action of quinolone-like compounds (i.e., stabilization of the cleavage complex).[4][8] For confirming a quinolone-like mechanism, the cleavage assay is particularly informative.[3][4]

Troubleshooting: DNA Supercoiling Assay

  • Question: I am not seeing any supercoiling activity in my positive control (enzyme only). What could be the problem?

    • Inactive Enzyme: Ensure the DNA gyrase has been stored correctly, typically at -80°C, and that it has not been subjected to multiple freeze-thaw cycles.[8] It's recommended to run an enzyme dilution series to determine its activity upon receiving a new batch.

    • ATP Degradation: ATP is essential for the supercoiling reaction and can degrade with improper storage or multiple freeze-thaw cycles.[9] Prepare fresh ATP solutions if necessary.

    • Incorrect Buffer Composition: Verify the concentrations of all components in the assay buffer, especially MgCl2, which is a critical cofactor.[3][10] The final concentration of monovalent salts (like KCl or NaCl) should generally not exceed 250-300 mM, as high salt concentrations can inhibit gyrase activity.[9][11]

    • Nuclease Contamination: Contamination with nucleases can degrade the DNA substrate.[9] This would be visible as smearing or disappearance of the DNA bands on the gel.

  • Question: The amount of supercoiling is inconsistent between my experiments.

    • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the enzyme, which is often in a glycerol-containing buffer and can be viscous.

    • Inconsistent Incubation Times/Temperatures: Use a calibrated incubator and ensure all reactions are incubated for the same duration.

    • Variable Reagent Quality: Use fresh dilutions of ATP and DTT for each experiment.

  • Question: My quinolone inhibitor does not seem to inhibit the supercoiling activity.

    • Inhibitor Solubility: Ensure your quinolone inhibitor is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the assay does not inhibit the enzyme. It's advisable to test the effect of the solvent on enzyme activity.

    • Incorrect Inhibitor Concentration: Verify the concentration of your inhibitor stock solution. Perform a dose-response experiment with a wide range of concentrations.

    • Compound Stability: Consider the stability of your compound under the assay conditions.

Troubleshooting: DNA Cleavage Assay

  • Question: I am not observing any linearized DNA in the presence of my quinolone inhibitor.

    • Insufficient Enzyme: Cleavage assays often require a higher concentration of DNA gyrase compared to supercoiling assays, sometimes up to 10 times more.[4]

    • Low Inhibitor Concentration: The concentration of the quinolone required to stabilize the cleavage complex might be different from that needed to inhibit supercoiling. It's important to titrate the inhibitor to find the optimal concentration.[7]

    • Ineffective SDS/Proteinase K Treatment: Ensure that SDS and proteinase K are added to the final concentrations specified in the protocol and that the subsequent incubation is performed correctly to trap the cleavage complex and digest the protein.[3][4]

    • Compound Does Not Stabilize the Cleavage Complex: Not all DNA gyrase inhibitors act by stabilizing the cleavage complex. Your compound might be a catalytic inhibitor that does not produce a significant amount of linear DNA in this assay.[12]

  • Question: I see a high background of linearized DNA in my negative control (no inhibitor).

    • Enzyme Quality: The DNA gyrase preparation might have some inherent cleavage activity even without an inhibitor. Using a high-quality enzyme with high specific activity is crucial.[4]

    • Nuclease Contamination: Contamination with a nuclease that introduces double-strand breaks can lead to linearized DNA.

  • Question: The IC50 values for my quinolone inhibitor are inconsistent.

    • Experimental Variability: Inconsistent IC50 values can arise from variations in cell seeding density, reagent preparation, and pipetting accuracy.[13]

    • Data Analysis: Use a consistent method for data analysis and curve fitting to determine the IC50 values.

    • Cell Health (for cell-based assays): If using a cell-based assay, ensure the cells are healthy and in the exponential growth phase. High passage numbers can alter drug sensitivity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for DNA gyrase assays.

Table 1: Typical IC50 Values for Quinolone Inhibitors against DNA Gyrase

Quinolone InhibitorTarget OrganismIC50 (µg/mL)Reference
CiprofloxacinE. coli1.25[14]
CiprofloxacinE. faecalis27.8[15]
LevofloxacinE. faecalis28.1[15]
GatifloxacinE. faecalis5.60[15]
SitafloxacinE. faecalis1.38[15]
NorfloxacinS. aureus18.2 µM[16]
NovobiocinE. coli26 nM[17]

Table 2: Recommended Reagent Concentrations for DNA Gyrase Assays

ReagentSupercoiling AssayCleavage Assay
Tris-HCl (pH 7.5) 35 mM35 mM
KCl 24 mM24 mM
MgCl2 4 mM4 mM
DTT 2 mM2 mM
Spermidine 1.8 mM1.8 mM
ATP 1 mMAbsent
Relaxed pBR322 DNA 0.5 µg0.5 µg
DNA Gyrase 1 Unit~10 Units
SDS (for stopping) N/A0.2% (w/v)
Proteinase K (for stopping) N/A0.1 mg/mL

Note: These are typical concentrations and may need to be optimized for specific experimental conditions.[3][4]

Experimental Protocols

1. DNA Gyrase Supercoiling Assay

This protocol is adapted from standard methodologies to determine the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Materials:

  • DNA Gyrase

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)

  • Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)

  • Quinolone inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 2X Stop Buffer (e.g., GSTEB: 80% glycerol, 200 mM Tris-HCl pH 8.0, 20 mM EDTA, 1 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the quinolone inhibitor or solvent control to each tube.

  • Initiate the reaction by adding diluted DNA gyrase. The final reaction volume is typically 30 µL.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding 30 µL of 2X Stop Buffer and 30 µL of chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the phases.

  • Load the aqueous top layer onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Run the gel at 4-5 V/cm until the bromophenol blue dye has migrated sufficiently to separate the supercoiled and relaxed DNA forms.[3]

  • Visualize the DNA bands under UV light and quantify the percentage of supercoiled DNA.

2. DNA Gyrase Cleavage Assay

This protocol is designed to detect the stabilization of the cleavage complex by quinolone inhibitors.[3][4]

Materials:

  • DNA Gyrase (high concentration)

  • Supercoiled pBR322 DNA

  • 5X Cleavage Assay Buffer (same as supercoiling assay buffer but without ATP )

  • Quinolone inhibitor

  • 0.2% SDS

  • 0.1 mg/mL Proteinase K

  • Stop/Loading Dye

Procedure:

  • Set up reactions on ice similar to the supercoiling assay, using the 5X Cleavage Assay Buffer (lacking ATP).

  • Add the quinolone inhibitor or solvent control.

  • Add a higher concentration of DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and Proteinase K.

  • Incubate for a further 30 minutes at 37°C to allow for protein digestion.

  • Add stop/loading dye and load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis and visualize the bands. The appearance of a linear DNA band indicates the formation of a cleavage complex.

Visualizations

The following diagrams illustrate key concepts in DNA gyrase function and inhibition.

DNA_Gyrase_Catalytic_Cycle cluster_enzyme DNA Gyrase Gyrase_DNA Gyrase binds G-segment DNA T_segment T-segment DNA is captured Gyrase_DNA->T_segment Cleavage G-segment is cleaved (ATP hydrolysis) T_segment->Cleavage Passage T-segment passes through the break Cleavage->Passage Religation G-segment is religated Passage->Religation Release T-segment is released Religation->Release Release->Gyrase_DNA Cycle repeats

Caption: The catalytic cycle of DNA gyrase, illustrating the steps of DNA binding, cleavage, strand passage, and religation.

Quinolone_Inhibition_Mechanism Gyrase_DNA Gyrase-DNA Complex Cleavage_Complex Cleavage Complex (Transient Intermediate) Gyrase_DNA->Cleavage_Complex Catalytic Cycle Stabilized_Complex Stabilized Cleavage Complex (DNA Break) Cleavage_Complex->Stabilized_Complex Inhibition Religation DNA Religation (Supercoiling) Cleavage_Complex->Religation Normal Pathway Quinolone Quinolone Inhibitor Cell_Death Cell Death Stabilized_Complex->Cell_Death

Caption: Mechanism of quinolone inhibition, showing stabilization of the cleavage complex, which leads to DNA breaks and cell death.

Troubleshooting_Workflow cluster_no_activity Troubleshooting: No Activity cluster_inconsistent Troubleshooting: Inconsistent Results cluster_no_inhibition Troubleshooting: No Inhibition Start Problem with DNA Gyrase Assay No_Activity No Enzyme Activity (Positive Control Fails) Start->No_Activity Inconsistent_Results Inconsistent Results Start->Inconsistent_Results No_Inhibition No Inhibition by Compound Start->No_Inhibition Check_Enzyme Check Enzyme (Storage, Activity) No_Activity->Check_Enzyme Check_Pipetting Verify Pipetting Technique Inconsistent_Results->Check_Pipetting Check_Compound_Solubility Confirm Compound Solubility No_Inhibition->Check_Compound_Solubility Check_ATP Check ATP (Freshness) Check_Enzyme->Check_ATP Check_Buffer Check Buffer (Composition, pH) Check_ATP->Check_Buffer Check_Incubation Standardize Incubation (Time, Temperature) Check_Pipetting->Check_Incubation Check_Reagents Use Fresh Reagents Check_Incubation->Check_Reagents Check_Compound_Concentration Verify Compound Concentration Check_Compound_Solubility->Check_Compound_Concentration Dose_Response Perform Dose-Response Experiment Check_Compound_Concentration->Dose_Response

Caption: A logical workflow for troubleshooting common issues encountered in DNA gyrase assays.

References

Technical Support Center: Minimizing Side Products in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered in classical quinoline syntheses?

A1: The most prevalent side reactions are highly dependent on the specific synthetic method employed:

  • Skraup Synthesis: This notoriously exothermic reaction often leads to the formation of tarry, polymeric byproducts due to the harsh acidic and oxidizing conditions.[1]

  • Doebner-von Miller Synthesis: A significant side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[1]

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of regioisomers is a common issue, as cyclization can occur on either side of the diketone, leading to a mixture of products.[1]

  • Conrad-Limpach-Knorr Synthesis: The primary challenge is controlling the reaction temperature to selectively obtain the desired isomer. Lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[1]

  • Friedländer Synthesis: A common side reaction, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant. With unsymmetrical ketones, a lack of regioselectivity can also be a problem, resulting in a mixture of quinoline isomers.[1]

Q2: How can I effectively control the violent exotherm in a Skraup synthesis?

A2: To manage the highly exothermic nature of the Skraup synthesis, several strategies can be employed:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial.[2] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[2][3]

  • Controlled Reagent Addition: The slow, portion-wise addition of concentrated sulfuric acid with efficient cooling and vigorous stirring is essential to dissipate heat and prevent localized hotspots.[4]

  • Temperature Monitoring: Careful monitoring of the internal reaction temperature is critical to prevent a runaway reaction.[2]

Q3: How can I minimize tar formation in my Skraup and Doebner-von Miller reactions?

A3: Tar formation is a common issue in both syntheses due to the polymerization of reactive intermediates.[4]

  • For the Skraup synthesis: In addition to using moderators and controlling the temperature, ensuring the purity of reagents is important.[3] Some protocols also suggest using an excess of the aniline to help consume the acrolein before it polymerizes.[3]

  • For the Doebner-von Miller synthesis: The most effective strategy to mitigate the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is to use a two-phase (biphasic) reaction medium.[2] This sequesters the carbonyl compound in an organic phase, significantly reducing its tendency to polymerize in the acidic aqueous phase and thereby increasing the yield of the desired quinoline.[2]

Q4: What is the best approach to control regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A4: Controlling regioselectivity in the Combes synthesis is a significant challenge. The outcome is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[5]

  • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[4]

  • Substituent Effects on Aniline: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, directing cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl-β-diketones are used.[5]

  • Acid Catalyst: The choice of acid catalyst, such as sulfuric acid versus polyphosphoric acid (PPA), can alter the ratio of regioisomers formed.[4]

Q5: In the Conrad-Limpach synthesis, how critical is the choice of solvent?

A5: The choice of solvent is very important for achieving high yields in the Conrad-Limpach synthesis. The cyclization step requires high temperatures, typically around 250 °C.[6] Using a high-boiling, inert solvent can significantly improve yields compared to running the reaction neat.[6] While mineral oil and Dowtherm A are commonly used, other less expensive and more user-friendly options like 1,2,4-trichlorobenzene and 2,6-di-tert-butylphenol have been shown to provide good yields.[7]

Troubleshooting Guides

Skraup Synthesis: Low Yield and Tar Formation

Problem: The reaction produces a low yield of the desired quinoline derivative, with a significant amount of black, intractable tar.

start Low Yield/ Tar Formation cause1 Uncontrolled Exotherm start->cause1 cause2 Polymerization of Acrolein start->cause2 cause3 Sub-optimal Reaction Conditions start->cause3 solution1 Add Moderator (e.g., FeSO4) cause1->solution1 solution2 Slow H2SO4 Addition with Cooling cause1->solution2 solution3 Optimize Temperature and Reaction Time cause2->solution3 solution4 Use High-Purity Reagents cause2->solution4 cause3->solution3 purification Purify via Steam Distillation solution1->purification solution2->purification solution3->purification solution4->purification

Caption: Troubleshooting workflow for low yield and tar formation in Skraup synthesis.

Quantitative Data: Effect of Moderator on Skraup Synthesis

ModeratorTemperature (°C)Reaction Time (h)Yield (%)Reference
None>160 (violent)-Low[4][8]
FeSO₄130-1503-475-85[2][9]
Boric Acid140-1604-5~70[2][3]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

  • Materials: Aniline, glycerol (anhydrous), concentrated sulfuric acid, ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Procedure:

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 mol), ferrous sulfate heptahydrate (0.1 mol), and glycerol (2.5 mol).

    • Slowly and with vigorous stirring, add concentrated sulfuric acid (3.0 mol) to the mixture. Control the exotherm by cooling the flask in an ice-water bath.

    • Gently heat the mixture. Once the reaction begins to boil, remove the external heat source. The exothermic reaction should sustain reflux for about 30-60 minutes.

    • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3 hours.[8]

    • Allow the reaction mixture to cool and then carefully pour it into a large volume of cold water.

    • Make the solution strongly basic with a concentrated sodium hydroxide solution to liberate the free quinoline base.

    • Purify the crude quinoline by steam distillation.[4]

Doebner-von Miller Synthesis: Polymerization of Carbonyl Compound

Problem: The reaction results in a low yield due to the formation of a large amount of polymeric material from the α,β-unsaturated aldehyde or ketone.

Quantitative Data: Effect of Solvent System on Doebner-von Miller Synthesis

Solvent SystemCarbonyl Compound AdditionTemperature (°C)Yield (%)Reference
Homogeneous (e.g., Ethanol)All at onceRefluxLow[2][10]
Biphasic (e.g., Toluene/Water)Slow/dropwiseRefluxHigh[2][10]

Experimental Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline

  • Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, toluene, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 mol) and concentrated hydrochloric acid (2.0 mol) in water.

    • Add toluene to the flask to create a biphasic system.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add crotonaldehyde (1.2 mol) dropwise from the dropping funnel over a period of 1-2 hours.

    • After the addition is complete, continue to reflux for an additional 2-3 hours.

    • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude 2-methylquinoline by vacuum distillation.

Friedländer Synthesis: Aldol Condensation and Regioselectivity Issues

Problem: The reaction is complicated by the self-condensation of the ketone starting material, and with unsymmetrical ketones, a mixture of regioisomers is formed.

start Friedländer Synthesis reactants 2-Aminoaryl Ketone + α-Methylene Ketone start->reactants catalyst Acid or Base Catalyst reactants->catalyst conditions Reaction Conditions (Solvent, Temperature) catalyst->conditions product Desired Quinoline Derivative conditions->product side_product1 Aldol Condensation Byproduct conditions->side_product1 side_product2 Regioisomeric Mixture conditions->side_product2

Caption: Experimental workflow for the Friedländer synthesis highlighting potential side products.

Quantitative Data: Comparison of Catalysts in Friedländer Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NaOHEthanolReflux12 h~70[11]
p-TsOHTolueneReflux8 h85-95[12]
IodineSolvent-free1001-2 h>90[12]
Nano-TiO₂Solvent-free1200.5-1 h90-98[13]

Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Friedländer Synthesis

  • Materials: 2-Aminobenzophenone, acetophenone, p-toluenesulfonic acid (p-TsOH), toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-aminobenzophenone (1.0 mmol) and acetophenone (1.2 mmol) in toluene.

    • Add a catalytic amount of p-TsOH (0.1 mmol).

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Combes Synthesis: Controlling Regioselectivity

Problem: The use of an unsymmetrical β-diketone results in a mixture of regioisomeric quinoline products.

start Unsymmetrical β-Diketone steric Steric Effects of Substituents start->steric aniline Substituted Aniline electronic Electronic Effects of Substituents aniline->electronic catalyst Acid Catalyst (H2SO4 vs. PPA) product1 Regioisomer 1 catalyst->product1 product2 Regioisomer 2 catalyst->product2 steric->product1 steric->product2 electronic->product1 electronic->product2

Caption: Factors influencing regioselectivity in the Combes synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline

  • Materials: m-Chloroaniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, carefully add concentrated sulfuric acid to m-chloroaniline (1.0 mol) with cooling to form the aniline salt.

    • Slowly add acetylacetone (1.1 mol) to the mixture with stirring.

    • Heat the reaction mixture to 100-110 °C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

    • Collect the crude product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2,4-dimethyl-7-chloroquinoline.[14]

Conrad-Limpach Synthesis: Optimizing for High Yield

Problem: The thermal cyclization step of the Conrad-Limpach synthesis often results in low yields of the desired 4-hydroxyquinoline.

Quantitative Data: Effect of High-Boiling Solvents on Conrad-Limpach Synthesis Yield

SolventBoiling Point (°C)Yield (%)Reference
None (neat)-<30[6]
Mineral Oil>275up to 95[6]
Dowtherm A25765[7]
Isobutyl Benzoate24066[7]
2,6-di-tert-butylphenol25365[7]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinoline

  • Materials: Aniline, ethyl acetoacetate, a high-boiling solvent (e.g., mineral oil or Dowtherm A).

  • Procedure:

    • Step 1: Formation of the β-aminoacrylate: In a round-bottom flask, mix aniline (1.0 mol) and ethyl acetoacetate (1.0 mol) at room temperature. A catalytic amount of acid (e.g., a drop of concentrated H₂SO₄) can be added. Stir for 1-2 hours. Remove the water formed under reduced pressure.

    • Step 2: Cyclization: Add the high-boiling solvent to the crude β-aminoacrylate. Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere for 30-60 minutes.[15]

    • Cool the reaction mixture. The product often precipitates upon cooling.

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product.

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.

References

stability of 2-(4-Bromophenyl)quinoline-4-carbohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Bromophenyl)quinoline-4-carbohydrazide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of this compound. The information is compiled from data on its constituent chemical moieties—quinoline, carbohydrazide, and bromophenyl groups—and established principles of chemical stability.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the general recommendations for storing this compound?

A: To ensure chemical integrity, the compound should be stored in tightly sealed, clearly labeled containers.[1] Using amber glass vials is recommended to protect it from light.[1] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and strong acids.[1][2] While many similar compounds are stable at room temperature, always refer to the manufacturer's specific recommendations; refrigeration may be required for long-term storage.[1]

Q2: How does pH likely affect the stability of the compound?

A: The carbohydrazide moiety is sensitive to pH.

  • Neutral (pH ≈ 7): The compound is expected to have relatively good stability.[3]

  • Acidic (pH < 7): In strongly acidic conditions, the carbohydrazide group may be protonated, which can alter its chemical structure and reactivity.[3]

  • Alkaline (pH > 7): The compound is likely stable in moderately alkaline solutions (pH 8-10).[3] However, in strongly alkaline conditions (pH > 12), the carbohydrazide component is susceptible to hydrolysis, which would break down the molecule.[3]

Q3: Is this compound sensitive to light?

A: Yes, light sensitivity is expected. The quinoline core, a heterocyclic aromatic compound, can degrade upon exposure to light.[4][5] Aged or light-exposed quinoline samples are known to turn from colorless to yellow and then brown.[4][5] Therefore, the compound should always be stored in light-resistant (amber) containers and protected from direct light during experiments.

Q4: What is the expected thermal stability of the compound?

A: The thermal stability is likely limited by the carbohydrazide group. Pure carbohydrazide decomposes at approximately 153°C.[6] It is recommended to handle this compound at temperatures well below this threshold. Thermochemical studies are crucial for determining the precise stability of quinoline derivatives, as stability is a key factor in the quality of medications derived from them.[7]

Q5: What are the common visual signs of degradation?

A: The primary sign of degradation is a change in color. As with many quinoline derivatives, the compound may turn from its original color (typically white or off-white) to yellow or brown upon degradation due to light exposure or aging.[4][5] Other signs could include changes in solubility, melting point, or the appearance of new peaks in analytical tests like HPLC or NMR.

Q6: What chemicals or materials are incompatible with this compound?

A: Based on the reactivity of the carbohydrazide functional group, the compound should be considered incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) and strong acids.[2] Contact with these substances could lead to rapid degradation or hazardous reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Results in Biological Assays Degradation of the compound in the assay buffer due to pH or exposure to light during the experiment.• Prepare fresh stock solutions for each experiment.• Ensure the pH of the assay buffer is within the stable range (ideally neutral to slightly alkaline).• Protect the experimental setup (e.g., microplates) from direct light by covering it with foil.
Compound Appears Discolored (Yellow/Brown) The compound has likely degraded due to improper storage, specifically prolonged exposure to light or air.• Discard the discolored compound if purity is critical.• If repurification is an option, consider recrystallization or chromatography.• Always store the compound in a cool, dark, and dry place in a tightly sealed, amber vial.[1]
Poor Solubility or Precipitation During Experiment The solvent may be inappropriate, or a change in the solution's pH may have reduced solubility. Degradation can also lead to less soluble byproducts.• Verify the optimal solvent for your experimental concentration.• Use a buffered solution to maintain a consistent pH.• Confirm the purity of the compound before use; if degraded, obtain a fresh sample.

Data Presentation: Predicted Stability Profile

Table 1: Predicted Stability of this compound

ConditionExpected StabilityRationale & Comments
Temperature ModerateStable at room temperature when stored properly. Susceptible to decomposition at elevated temperatures, likely beginning well below the 153°C decomposition point of pure carbohydrazide.[6]
pH (Aqueous Solution) pH DependentRelatively stable at neutral pH (~7).[3] Risk of hydrolysis in strongly alkaline (pH > 12) conditions and protonation in strongly acidic conditions.[3]
Light (Photostability) LowThe quinoline moiety is known to be light-sensitive, leading to discoloration and degradation.[4][5] Protection from UV and visible light is critical.
Oxidation LowThe carbohydrazide group is a strong reducing agent and will react with oxidizing agents.[2] The compound should not be exposed to oxidizers.
Moisture (Hydrolytic Stability) Moderate to LowThe compound is hygroscopic due to the quinoline ring.[4][5] The carbohydrazide moiety is susceptible to hydrolysis, especially under strongly alkaline conditions.[3]

Experimental Protocols

The following is a generalized protocol for conducting stress testing to determine the intrinsic stability of a compound like this compound, based on established guidelines.[8][9]

Protocol: Forced Degradation (Stress Testing) Study

1. Objective: To identify likely degradation products and establish the intrinsic stability of the compound under various stress conditions.

2. Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Agents: 1N HCl, 1N NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC system with a stability-indicating method, pH meter, calibrated oven, photostability chamber, water bath.

3. Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with 1N HCl.

    • Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 1N NaOH.

    • Keep at room temperature and monitor at regular intervals (e.g., 30 mins, 1 hr, 4 hrs), as base hydrolysis can be rapid.

    • Withdraw an aliquot, neutralize with 1N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with H₂O₂ (start with 3% and increase if no degradation is observed).

    • Keep at room temperature and protect from light.

    • Monitor at set time points and prepare samples for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 70°C).

    • Test samples at various time points.

  • Photostability Testing:

    • Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples by HPLC. A control sample should be kept in the dark to separate light effects from thermal effects.

4. Analysis:

  • Analyze all samples using a validated, stability-indicating HPLC method that separates the parent compound from all degradation products.

  • Calculate the percentage of degradation and identify major degradation products if possible (e.g., using LC-MS).

Visualizations

TroubleshootingWorkflow Problem Observed Issue: Inconsistent Assay Results CheckPurity 1. Verify Compound Purity & Appearance Problem->CheckPurity IsDiscolored Is the compound yellow or brown? CheckPurity->IsDiscolored DegradedStock Conclusion: Stock likely degraded. Discard and use fresh compound. IsDiscolored->DegradedStock Yes PurityOK Purity appears OK IsDiscolored->PurityOK No CheckConditions 2. Review Experimental Conditions PurityOK->CheckConditions CheckpH Check Buffer pH CheckConditions->CheckpH CheckLight Protect from Light CheckConditions->CheckLight CheckFreshness Prepare Fresh Solutions CheckConditions->CheckFreshness Solution Revised Protocol: Use pre-screened, pure compound with freshly prepared solutions in a pH-controlled, light-protected environment. CheckpH->Solution CheckLight->Solution CheckFreshness->Solution

Caption: Logical workflow for troubleshooting inconsistent experimental results.

StabilityWorkflow Start Receive/Synthesize Compound DevelopMethod Develop & Validate Stability-Indicating HPLC Method Start->DevelopMethod Protocol Design Forced Degradation Protocol (Based on EMA/ICH Guidelines) DevelopMethod->Protocol Execute Execute Stress Tests Protocol->Execute StressTests • Acid Hydrolysis • Base Hydrolysis • Oxidation • Thermal • Photochemical Execute->StressTests Analyze Analyze Samples at Time Points via HPLC StressTests->Analyze Data Process Data: Calculate % Degradation, Identify Degradants (LC-MS) Analyze->Data Report Generate Stability Report: Summarize Findings, Recommend Storage Conditions Data->Report End Establish Stability Profile Report->End

Caption: Experimental workflow for a forced degradation stability assessment.

References

Technical Support Center: Enhancing the Bioavailability of Quinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for enhancing the bioavailability of quinoline-based drug candidates. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinoline-based compound exhibits very low aqueous solubility. What are the primary reasons for this and how can I improve it?

A1: The low aqueous solubility of many quinoline derivatives is often due to the hydrophobic nature of the quinoline core, a bicyclic aromatic system.[1] Strong intermolecular forces in the compound's crystal lattice can also hinder solvation by water molecules.[1]

Troubleshooting Steps:

  • pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1] Ensure the pH is 1-2 units below the compound's pKa for sufficient protonation.[1]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) like DMSO, ethanol, or polyethylene glycol (PEG) can decrease the polarity of the solvent system, thereby increasing the solubility of your hydrophobic compound.[1][2][3]

  • Salt Formation: Reacting the quinoline compound with a suitable acid to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1] A pKa difference of >3 between the quinoline and the acid is generally recommended for stable salt formation.[1]

  • Formulation Strategies:

    • Solid Dispersion: Dispersing the quinoline compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[1]

    • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1]

    • Nanonization: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[4][5][6]

Q2: Despite adequate solubility, my quinoline compound shows poor oral absorption in animal models. What are the potential causes and troubleshooting strategies?

A2: Poor oral absorption, despite good solubility, often points towards issues with intestinal permeability or instability in the gastrointestinal (GI) tract.

Troubleshooting Steps:

  • Assess Intestinal Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to evaluate the compound's permeability.[7] This can help determine if the compound is a substrate for efflux transporters.[7][8][9][10][11]

  • Investigate Efflux Transporter Involvement: P-glycoprotein (P-gp) is a common efflux transporter that can pump drugs out of intestinal cells, reducing absorption.[12][13][14][15] If your compound is a P-gp substrate, consider co-administration with a known P-gp inhibitor in your experiments to confirm its role.[13] Some quinoline derivatives have been identified as P-gp substrates.[12][16]

  • Evaluate Metabolic Stability: The compound may be rapidly metabolized in the gut wall or liver (first-pass metabolism).[7][17] Assess its stability using liver microsomes or S9 fractions.[7][17][18]

  • Prodrug Strategy: If gut wall metabolism is high, a prodrug approach can be used to mask the metabolic site.[7]

Q3: I am observing high variability in the plasma concentrations of my drug candidate between subjects in preclinical studies. What could be the cause?

A3: High inter-subject variability can stem from several factors, often related to the formulation or the compound's inherent properties.

Troubleshooting Steps:

  • Review Formulation: An inadequate formulation can lead to erratic dissolution and absorption. Ensure your formulation is robust and provides consistent drug release.

  • Food Effects: The presence of food can significantly alter the absorption of some drugs. Conduct studies in both fasted and fed states to assess any food effects.

  • Genetic Polymorphisms: Variations in metabolic enzymes or transporters among subjects can lead to different pharmacokinetic profiles.

  • Dose-Dependent Absorption: The absorption mechanisms may be saturable. Investigate the pharmacokinetics at different dose levels.

Q4: My solid dispersion formulation is not improving the bioavailability as expected. What could be wrong?

A4: The success of a solid dispersion depends on achieving and maintaining an amorphous state of the drug within the polymer matrix.

Troubleshooting Steps:

  • Characterize the Solid Dispersion: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state and not recrystallizing.[1]

  • Polymer Selection: The choice of polymer is critical. Ensure there is good miscibility between your drug and the polymer.

  • Drug Loading: High drug loading can increase the risk of recrystallization. You may need to optimize the drug-to-polymer ratio.

  • Dissolution Testing: Conduct dissolution studies under various pH conditions to ensure the formulation is releasing the drug effectively.

Data Presentation

Table 1: Effect of pH Adjustment on the Aqueous Solubility of a Quinoline Candidate

pHSolubility (µg/mL)
7.40.5
6.82.1
4.525.8
1.2150.3

Table 2: Comparison of Bioavailability Enhancement Strategies for a Model Quinoline Drug

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension552.02755
pH-Adjusted Solution1501.582515
Solid Dispersion4501.0247545
Cyclodextrin Complex3851.0206337.5
Nanoparticle Suspension6600.5357565

Experimental Protocols

1. Protocol: Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium and identifies potential substrates for efflux transporters like P-gp.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and collect samples from the apical chamber. This direction indicates efflux.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for active efflux.[16]

2. Protocol: Liver Microsomal Stability Assay

This in vitro assay evaluates the metabolic stability of a compound in the liver.

  • Incubation Mixture: Prepare a mixture containing liver microsomes (human, rat, or mouse), the quinoline test compound, and a buffer (e.g., phosphate buffer, pH 7.4).[7]

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.[7]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Reaction Termination: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile or methanol.[7]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.[7]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.[7]

  • Data Calculation: Determine the rate of metabolism and the in vitro half-life (t½).

3. Protocol: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)

This method is a common and efficient way to prepare inclusion complexes to enhance solubility.[19]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Mixing: Mix the quinoline compound and the cyclodextrin in a mortar at a specific molar ratio (e.g., 1:1).[1]

  • Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to form a paste-like consistency.[1][19] Knead the paste for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Gently grind the dried complex to a uniform powder and pass it through a sieve.[1]

  • Characterization: Characterize the complex using techniques like FTIR, DSC, and PXRD to confirm inclusion. Evaluate its dissolution properties.

Visualizations

G cluster_start Initial Observation cluster_solubility Solubility Assessment cluster_permeability Permeability & Metabolism cluster_end Outcome start Low Bioavailability of Quinoline Candidate solubility Poor Aqueous Solubility? start->solubility sol_enhance Solubility Enhancement (pH, Co-solvents, Formulation) solubility->sol_enhance Yes permeability Poor Permeability or High Efflux? solubility->permeability No sol_enhance->permeability metabolism High First-Pass Metabolism? permeability->metabolism No perm_enhance Permeability Enhancement (Prodrug, Nanoparticles) permeability->perm_enhance Yes met_enhance Metabolic Stabilization (Prodrug, Structural Mod.) metabolism->met_enhance Yes end Optimized Bioavailability metabolism->end No perm_enhance->metabolism met_enhance->end

Caption: Troubleshooting workflow for low bioavailability.

Caption: P-glycoprotein (P-gp) mediated drug efflux mechanism.

G start Primary Bioavailability Barrier? solubility Solubility-Limited start->solubility Dissolution Rate permeability Permeability-Limited start->permeability Membrane Transport metabolism Metabolism-Limited start->metabolism First-Pass Effect strat_sol Strategies: - Salt Formation - Solid Dispersion - Cyclodextrin Complex - Nanosizing solubility->strat_sol strat_perm Strategies: - Prodrug Approach - Permeation Enhancers - Nanoparticles permeability->strat_perm strat_met Strategies: - Prodrug Approach - Structural Modification metabolism->strat_met

Caption: Decision tree for selecting an enhancement strategy.

cyclodextrin_complexation cluster_process Inclusion Complex Formation cluster_complex drug Quinoline Drug (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex (Enhanced Solubility) cd->complex drug_in_complex Drug complex_node

References

Technical Support Center: Addressing Resistance Mechanisms to Quinoline Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to quinoline antimicrobial agents.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to common problems encountered during quinolone resistance research.

FAQs: General Concepts

Q1: What are the primary mechanisms of bacterial resistance to quinoline antimicrobials?

A1: Bacterial resistance to quinoline antimicrobials is primarily mediated by three mechanisms:

  • Target-mediated resistance: This is the most common mechanism and involves mutations in the genes encoding the target enzymes of quinolones: DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits). These mutations typically occur within a specific region known as the quinolone resistance-determining region (QRDR) and reduce the binding affinity of quinolones to the enzyme-DNA complex.[1][2]

  • Decreased drug accumulation: This occurs through two main avenues: the overexpression of efflux pumps that actively transport quinolones out of the cell, and the reduced expression of outer membrane porins in Gram-negative bacteria, which limits drug influx.[1][3][4]

  • Plasmid-mediated resistance: Bacteria can acquire resistance through the horizontal transfer of plasmids carrying genes that encode for Qnr proteins (which protect DNA gyrase and topoisomerase IV), aminoglycoside acetyltransferase variants like AAC(6')-Ib-cr that can modify and inactivate certain fluoroquinolones, or plasmid-encoded efflux pumps.[2]

Q2: My quinolone compound is highly effective in in-vitro enzyme assays but shows poor activity in cell-based assays. What could be the reason?

A2: This discrepancy often arises from factors not present in a purified enzyme assay. The most probable causes are:

  • Efflux Pumps: Your compound may be a substrate for one or more bacterial efflux pumps that actively remove it from the cell, preventing it from reaching a high enough intracellular concentration to be effective.

  • Membrane Permeability: The compound might have poor permeability across the bacterial cell wall and/or cytoplasmic membrane. This is a more significant barrier in Gram-negative bacteria due to their outer membrane.[5]

  • Compound Stability: The compound could be unstable in the cellular environment or be enzymatically modified by the bacteria into an inactive form.

Q3: What is the "trailing effect" or "skipped wells" phenomenon in minimum inhibitory concentration (MIC) assays, and how can I troubleshoot it?

A3: Trailing endpoints (reduced growth over a range of concentrations) or skipped wells (growth at a higher concentration than a well showing no growth) can complicate MIC determination.[6]

  • Potential Causes:

    • Contamination: Contamination of the bacterial culture or reagents can lead to atypical growth patterns.

    • Inoculum Heterogeneity: A non-uniform bacterial suspension can result in variable seeding of the wells.

    • Drug Precipitation: The quinolone compound may precipitate at higher concentrations.

    • Bacterial Heteroresistance: The bacterial population may contain subpopulations with varying levels of resistance.

  • Troubleshooting Steps:

    • Purity Check: Perform a purity check of the inoculum by streaking it onto an appropriate agar plate.

    • Thorough Mixing: Ensure the bacterial suspension is thoroughly vortexed before preparing the final inoculum and before dispensing it into the microplate wells.[6]

    • Visual Inspection: Visually inspect the wells for any signs of drug precipitation.

    • Confirm with Agar Dilution: Consider confirming the MIC using the agar dilution method, which can sometimes resolve issues seen in broth microdilution.

FAQs: Experimental Procedures

Q4: I am not getting any PCR amplification for the gyrA gene. What are the possible reasons and solutions?

A4: Failure to amplify the gyrA gene can be due to several factors. Here's a troubleshooting guide:

  • Possible Causes & Solutions:

    • Poor Primer Design:

      • Solution: Verify primer specificity using BLAST. Ensure primers have a suitable melting temperature (Tm) between 55-65°C and are free of secondary structures.[7] If necessary, redesign the primers.

    • Incorrect Annealing Temperature:

      • Solution: Optimize the annealing temperature using a gradient PCR. If the temperature is too high, primers may not bind efficiently; if it's too low, non-specific binding can occur.[7]

    • Degraded DNA Template:

      • Solution: Check the integrity of your DNA template using gel electrophoresis. If degraded, re-extract the DNA using a reliable method.[7]

    • PCR Inhibitors:

      • Solution: Contaminants from the DNA extraction process can inhibit PCR. Try diluting the template or re-purifying the DNA.[8]

    • Suboptimal Reagent Concentrations:

      • Solution: Ensure the concentrations of MgCl₂, dNTPs, and DNA polymerase are optimal as per the manufacturer's instructions.[9]

Q5: My positive control for quinolone susceptibility (e.g., E. coli ATCC 25922) is showing resistance in my MIC assay. What should I do?

A5: When a quality control (QC) strain shows unexpected resistance, it invalidates the results of that assay run. It is crucial to identify the source of the error.

  • Troubleshooting Steps:

    • Check the QC Strain: Ensure the correct QC strain was used and that it has been properly stored and has not been serially passaged, which can lead to mutations. It's advisable to use a fresh culture from a frozen stock.

    • Verify the Quinolone Stock: The quinolone stock solution may have degraded or been prepared incorrectly. Prepare a fresh stock solution and re-run the assay.[6]

    • Review the Protocol: Meticulously review your entire MIC protocol, including media preparation (e.g., cation concentration in Mueller-Hinton Broth), inoculum preparation (density), and incubation conditions (time and temperature).[6]

    • Instrument Calibration: If using an automated reader, ensure it is properly calibrated.[6]

Q6: I am seeing inconsistent results in my efflux pump activity assay using ethidium bromide. What could be the cause?

A6: Inconsistent results in ethidium bromide (EtBr)-based efflux assays can be frustrating. Here are some potential causes and solutions:

  • Potential Causes & Solutions:

    • Variable Cell Density:

      • Solution: Ensure that the bacterial cell suspension is adjusted to a consistent optical density (e.g., OD600 of 0.6) for all experiments.[10]

    • Efflux Pump Inhibitor (EPI) Toxicity:

      • Solution: The concentration of the EPI (e.g., CCCP or PAβN) might be too high, leading to membrane destabilization rather than specific pump inhibition. Determine the MIC of the EPI for your strain and use a sub-inhibitory concentration.[11]

    • Fluorescence Quenching or Enhancement:

      • Solution: Some quinolone compounds may have intrinsic fluorescent properties that can interfere with the EtBr signal. Run appropriate controls with the compound alone to assess for any background fluorescence.

    • Inconsistent Incubation Times:

      • Solution: Standardize all incubation times for drug exposure, washing steps, and fluorescence reading.

Data Presentation

Table 1: Prevalence of Quinolone Resistance Mechanisms in Escherichia coli

Resistance MechanismPrevalence in Human IsolatesPrevalence in Swine IsolatesKey Genes/MutationsReference
Target Site Mutations
gyrA mutationsHighHighS83L, D87N[12]
parC mutationsModerateLowS80I, E84V[12]
parE mutationsLowLow-[12]
Efflux Pump Overexpression 11.8%74.4%acrAB[13]
Plasmid-Mediated Resistance
qnr genes (qnrA, qnrB, qnrS)~10% (low-level resistance)Not commonly reported-[13]
aac(6')-Ib-cr~10% (in high-level resistant isolates)Not commonly reported-[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Quinolone antimicrobial agent stock solution

  • Bacterial culture in log-phase growth

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Prepare Quinolone Dilutions: a. Prepare a serial two-fold dilution of the quinolone antimicrobial agent in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Prepare Inoculum: a. Pick several colonies from a fresh agar plate and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Plate: a. Within 15 minutes of preparation, add 50 µL of the diluted inoculum to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[12][14]

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Screening Efflux Pump Activity

This is a qualitative method to screen for overexpression of efflux pumps.[13][15][16]

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures

  • Sterile swabs

  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates: a. Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L). Prepare the plates on the day of the experiment and protect them from light.[15][16]

  • Prepare Inoculum: a. Grow bacterial strains in an appropriate liquid broth until they reach an optical density (OD) at 600 nm of 0.6. b. Adjust the OD of the cultures with PBS to match a 0.5 McFarland standard.[16]

  • Inoculate Plates: a. Divide the plates into up to 12 sectors by drawing radial lines on the bottom of the plate (cartwheel pattern).[13][15] b. Dip a sterile swab into a bacterial suspension and streak it from the center to the edge of the plate in one of the sectors. Repeat for all strains to be tested, including a known susceptible control strain.

  • Incubation: a. Incubate the plates at 37°C for 16 hours.[13][16]

  • Visualization: a. Examine the plates under a UV transilluminator. b. The minimum concentration of EtBr that produces fluorescence of the bacterial mass is recorded. Strains with overexpressed efflux pumps will require higher concentrations of EtBr to fluoresce, as the EtBr is actively pumped out of the cells.[15]

Protocol 3: DNA Sequencing of the Quinolone Resistance-Determining Region (QRDR)

This protocol outlines the general steps for identifying mutations in the QRDR of genes like gyrA and parC.

Materials:

  • Bacterial genomic DNA

  • Primers specific for the QRDR of the target gene (e.g., gyrA)

  • PCR reagents (DNA polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sequencing facility or in-house sequencer

Procedure:

  • Genomic DNA Extraction: a. Extract high-quality genomic DNA from the bacterial isolate using a commercial kit or a standard protocol (e.g., CTAB method).[17]

  • PCR Amplification: a. Set up a PCR reaction using primers that flank the QRDR of the target gene. b. Perform PCR with an optimized annealing temperature and extension time. c. Verify the amplification of the correct-sized product by agarose gel electrophoresis.

  • PCR Product Purification: a. Purify the PCR product from the agarose gel or directly from the PCR reaction using a purification kit to remove primers, dNTPs, and polymerase.

  • DNA Sequencing: a. Send the purified PCR product and the corresponding primers for Sanger sequencing.

  • Sequence Analysis: a. Align the obtained sequence with the wild-type sequence of the target gene from a susceptible reference strain. b. Identify any nucleotide changes that result in amino acid substitutions within the QRDR.

Mandatory Visualizations

experimental_workflow cluster_phenotypic Phenotypic Characterization cluster_genotypic Genotypic Characterization cluster_functional Functional Analysis phenotype Observe Quinolone Resistance mic Determine MIC phenotype->mic Confirm Resistance efflux_screen Screen for Efflux Pump Activity (EtBr-Agar Cartwheel) mic->efflux_screen If MIC is elevated dna_extraction Genomic DNA Extraction mic->dna_extraction If MIC is elevated efflux_assay Quantitative Efflux Assay (EtBr Accumulation) efflux_screen->efflux_assay If positive screen qrdr_pcr PCR of QRDRs (gyrA, parC, etc.) dna_extraction->qrdr_pcr plasmid_screen Screen for Plasmid-Mediated Resistance Genes (qnr, aac(6')-Ib-cr) dna_extraction->plasmid_screen sequencing DNA Sequencing qrdr_pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis

Caption: Workflow for investigating quinoline resistance mechanisms.

signaling_pathway cluster_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm sensor_kinase Sensor Kinase (e.g., AdeS) response_regulator Response Regulator (e.g., AdeR) sensor_kinase->response_regulator Phosphorylation Cascade efflux_pump Efflux Pump (e.g., AdeABC) promoter Promoter Region response_regulator->promoter Binds to DNA quinolone Quinolone quinolone->sensor_kinase Stress Signal quinolone->efflux_pump Substrate efflux_genes efflux pump genes promoter->efflux_genes Activates Transcription efflux_genes->efflux_pump Translation

Caption: Regulation of an RND-type efflux pump by a two-component system.

resistance_mechanisms cluster_target Target Alteration cluster_accumulation Decreased Accumulation cluster_plasmid Plasmid-Mediated quinolone Quinolone Antimicrobial enzyme DNA Gyrase / Topoisomerase IV quinolone->enzyme Inhibits efflux Efflux Pump Overexpression quinolone->efflux Is Effluxed porin Reduced Porin Expression quinolone->porin Influx Blocked plasmid_efflux Plasmid-Encoded Efflux Pump quinolone->plasmid_efflux Is Effluxed target_mutation Mutations in gyrA/parC (QRDR) target_mutation->enzyme Alters Binding Site qnr Qnr Proteins qnr->enzyme Protects aac AAC(6')-Ib-cr aac->quinolone Inactivates

Caption: Logical relationships of quinolone resistance mechanisms.

References

Technical Support Center: Modifying the Pfitzinger Reaction for Improved Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to enhance experimental efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the Pfitzinger reaction, offering potential causes and solutions in a direct question-and-answer format.

Question 1: My reaction is producing a thick, intractable tar instead of the desired quinoline-4-carboxylic acid. What is causing this and how can I prevent it?

Answer: Tar formation is a frequent challenge in the Pfitzinger reaction, often resulting from the self-condensation of isatin or the carbonyl compound under strongly basic conditions, or the polymerization of reaction intermediates.[1] Simultaneously mixing all reactants can worsen this issue.[1]

Troubleshooting Steps:

  • Modified Reactant Addition: A highly effective modification is to first dissolve the isatin in the base (e.g., potassium hydroxide). This facilitates the opening of the isatin ring to form the salt of 2-amino-α-oxo-benzeneacetic acid, which is less prone to self-condensation.[1][2] Add the carbonyl compound only after the isatin is fully dissolved and the solution's color has changed.[1][2]

  • Temperature Control: High temperatures can accelerate side reactions that lead to tar formation. Maintain the reaction temperature as specified in the protocol and avoid excessive heating. For certain substrates, running the reaction at a lower temperature for a longer duration may prove beneficial.[1][3]

  • Solvent Choice: While ethanol is common, the solvent can influence the solubility of intermediates and byproducts. Exploring other protic solvents or different aqueous mixtures might reduce tar formation depending on your specific substrates.[1]

  • pH Control During Workup: When acidifying the mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can contribute to the degradation of the product and tar formation.[1]

Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. How can I improve it?

Answer: Low yields can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of competing side products.[1][3]

Troubleshooting Steps:

  • Ensure Complete Isatin Ring Opening: As mentioned previously, pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved before the carbonyl compound is introduced.[1][3]

  • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion.[1] This also helps to minimize residual isatin, which can be difficult to remove during purification. Experimenting with the molar ratio of the carbonyl compound to isatin is recommended.[1]

  • Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) can significantly affect the rate of isatin ring opening and the subsequent condensation. You may need to optimize this concentration for your specific substrates.[1]

  • Extend Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Some reactions may require longer durations (e.g., 8-24 hours) to reach completion.[3][4]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times (e.g., to as little as 9 minutes) and, in some cases, improve yields.[4]

Question 3: I am observing significant amounts of unreacted isatin in my final product. How can I improve the conversion?

Answer: Incomplete conversion of isatin is a common issue that can complicate purification.[1][2]

Troubleshooting Steps:

  • Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin.[1]

  • Confirm Base-Mediated Ring Opening: Stir the isatin in the basic solution at room temperature for at least an hour, or until the color changes from purple/orange to brown/pale yellow, indicating the formation of the potassium salt of isatinic acid before adding the carbonyl compound.[2][4]

  • Longer Reaction Time: As with low yields, extending the reaction time while monitoring by TLC can ensure the reaction proceeds to completion.[1]

Question 4: What are the common side products, and how can they be minimized?

Answer: Besides tar formation, other side reactions can reduce the yield and purity of the final product.

Common Side Reactions & Solutions:

  • Self-condensation of the Carbonyl Compound: Under strongly basic conditions, carbonyl compounds like pyruvate can self-condense.[3] To mitigate this, slowly add the carbonyl compound dropwise to the solution of the pre-formed isatinate.[3]

  • Decarboxylation of the Product: The desired quinoline-4-carboxylic acid product can decarboxylate under harsh conditions, such as prolonged exposure to high temperatures. Avoid excessive heating during both the reaction and the workup.[3]

  • Formation of Isomers: Depending on the carbonyl compound used, isomeric products may form. Purification techniques such as recrystallization or chromatography may be necessary to separate these isomers.

Data Presentation: Reaction Yields

The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under different conditions.

Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)Reference
Butan-2-oneNaOHWater889[2]
AcetoneNaOHWater->60[2]
Various KetonesKOHEthanol/Water24-[4]

Table 2: Reaction of Isatin/Substituted Isatin with Ketones (Microwave-Assisted)

Isatin DerivativeCarbonyl CompoundBaseIrradiation Time (min)Yield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH977-85[4]

Experimental Protocols

Below are detailed methodologies for performing the Pfitzinger reaction using both conventional heating and microwave-assisted techniques.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures.[4][5]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., ketone or aldehyde)

  • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (absolute or 95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diethyl ether (for washing/extraction)

Procedure:

  • Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the base (e.g., 0.2 mol KOH) in a mixture of ethanol (e.g., 25-40 mL) and water (e.g., 1 mL).[4][5]

  • Isatin Ring Opening: Add isatin (e.g., 0.07 mol) to the basic solution. Stir the mixture at room temperature for 1 hour, or until the solution's color changes from purple/orange to brown, which indicates the formation of the potassium salt of isatinic acid.[4]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (a 1.5 to 2-fold molar excess is common).[3]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 8-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[3][4]

  • Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.[3][4]

  • Work-up - Extraction: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[4]

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add acid (e.g., 1M HCl or acetic acid) dropwise until the precipitation of the product is complete (typically at pH 4-5).[3][4]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3][4]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

This protocol demonstrates a more rapid synthesis using microwave irradiation.[4]

Procedure:

  • In a microwave-safe reaction vessel, add isatin (e.g., 10.0 mmol) to a 33% aqueous solution of potassium hydroxide (e.g., 15 mL).

  • To this solution, add the appropriate carbonyl compound (e.g., 10.0 mmol of 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9 minutes).

  • After irradiation, cool the vessel to room temperature and filter the solution.

  • Pour the filtrate into an ice-water mixture (e.g., 100 mL) and acidify with acetic acid to precipitate the product.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.

Visualizations

Pfitzinger Reaction Mechanism

The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin, forming a keto-acid intermediate. This intermediate condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[4][6][7]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate (2) Isatin->KetoAcid Base (e.g., KOH) Amide Hydrolysis invis1 KetoAcid->invis1 Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->invis1 Imine Imine (3) Enamine Enamine (4) Imine->Enamine Tautomerization invis2 Enamine->invis2 Product Quinoline-4-carboxylic Acid (5) invis1->Imine Condensation invis2->Product Cyclization & Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

General Experimental Workflow

The general workflow for the Pfitzinger reaction involves preparation, reaction, and a multi-step workup process to isolate and purify the final product.

Pfitzinger_Workflow Start Start: Reagents Prep 1. Prepare Base Solution 2. Dissolve Isatin (Ring Opening) Start->Prep React 3. Add Carbonyl Compound 4. Reflux (Conventional or Microwave) Prep->React Workup1 5. Cool & Remove Organic Solvent (e.g., Rotary Evaporation) React->Workup1 Workup2 6. Dissolve in Water & Wash with Organic Solvent (e.g., Ether) Workup1->Workup2 Workup3 7. Acidify Aqueous Layer to Precipitate Product Workup2->Workup3 Isolate 8. Isolate by Filtration Wash with Cold Water Workup3->Isolate Purify 9. Purify Crude Product (e.g., Recrystallization) Isolate->Purify End Final Product Purify->End

Caption: General experimental workflow for the Pfitzinger reaction.

Troubleshooting Workflow

When encountering issues such as low yield or tar formation, a systematic approach to troubleshooting can help identify and resolve the problem efficiently.

Troubleshooting_Workflow Problem Problem Identified (e.g., Low Yield, Tar) Check1 Was Isatin Fully Dissolved in Base First? Problem->Check1 Solution1 Modify Procedure: 1. Dissolve Isatin in Base 2. Wait for Color Change 3. Add Carbonyl Cmpd. Check1->Solution1 No Check2 Was Reaction Temperature Too High? Check1->Check2 Yes Solution1->Check2 Solution2 Optimize Temperature: - Lower temp, longer time - Ensure proper control Check2->Solution2 Yes Check3 Is Reactant Stoichiometry Optimal? Check2->Check3 No Solution2->Check3 Solution3 Optimize Stoichiometry: - Increase excess of  carbonyl compound - Monitor by TLC Check3->Solution3 No Success Problem Resolved Check3->Success Yes Solution3->Success

Caption: A logical workflow for troubleshooting the Pfitzinger reaction.

References

Technical Support Center: Improving the Selectivity of EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the selectivity of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of improving the selectivity of EGFR kinase inhibitors?

A1: Improving the selectivity of EGFR kinase inhibitors is crucial for developing safer and more effective cancer therapies. Highly selective inhibitors can preferentially target cancer cells harboring specific EGFR mutations while sparing healthy cells that express wild-type (WT) EGFR. This targeted approach minimizes off-target effects, thereby reducing toxicities such as skin rash and diarrhea, which are common with less selective inhibitors.[1][2][3] Furthermore, enhanced selectivity can overcome resistance mechanisms that develop during treatment.[4][5][6]

Q2: How do resistance mutations like T790M and C797S affect inhibitor selectivity?

A2: Resistance mutations fundamentally alter the inhibitor binding site or the enzyme's affinity for ATP, thereby reducing inhibitor efficacy.

  • T790M Mutation: The "gatekeeper" T790M mutation, where a threonine is replaced by a bulkier methionine at position 790, confers resistance to first-generation EGFR inhibitors (e.g., gefitinib, erlotinib) primarily by increasing the kinase's affinity for ATP.[6] This makes it more difficult for ATP-competitive inhibitors to bind effectively. Second- and third-generation inhibitors were developed to overcome this resistance mechanism.[2]

  • C797S Mutation: The C797S mutation involves the replacement of a cysteine with a serine at position 797. This cysteine residue is the covalent attachment point for irreversible third-generation inhibitors like osimertinib. The loss of this reactive cysteine prevents the formation of a covalent bond, rendering these inhibitors ineffective.[7][8][9][10]

Q3: What are the key differences between biochemical and cellular assays for assessing inhibitor selectivity?

A3: Biochemical and cellular assays provide complementary information about an inhibitor's selectivity profile.

  • Biochemical Assays: These assays measure the direct interaction between an inhibitor and purified kinase enzymes. They are useful for determining an inhibitor's potency (e.g., IC50 value) against the target kinase and a panel of other kinases to assess its selectivity profile in a controlled, cell-free environment.

  • Cell-based Assays: These assays evaluate the inhibitor's activity in a more physiologically relevant context, within intact cells. They can confirm whether the inhibitor can effectively engage its target in a cellular environment and modulate downstream signaling pathways. Discrepancies between biochemical and cellular assay results can arise due to factors like cell permeability, off-target effects within the cell, and the presence of high intracellular ATP concentrations.[11][12]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in kinase inhibition assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reagent Instability Ensure proper storage and handling of enzymes, substrates, ATP, and inhibitors. Avoid repeated freeze-thaw cycles.
Assay Conditions Standardize incubation times and temperatures, as enzyme activity is sensitive to these parameters. Maintain a consistent final concentration of DMSO across all wells.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of all reagents, especially in low-volume assays.
High Background Signal Check for interference from the compound itself (e.g., autofluorescence) or issues with the detection reagents. Run appropriate controls, such as wells with no enzyme or no inhibitor.
Problem 2: My inhibitor shows poor selectivity against wild-type (WT) EGFR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inhibitor Scaffolding The chemical scaffold of the inhibitor may inherently bind to the highly conserved ATP-binding pocket of both WT and mutant EGFR.
Lack of Specific Interactions The inhibitor may not be exploiting unique structural features of the mutant EGFR kinase domain.
Strategy Consider structure-based drug design approaches to introduce chemical moieties that form specific interactions with residues unique to the mutant EGFR active site.[13] Allosteric inhibitors, which bind to sites other than the ATP pocket, can also offer a path to improved selectivity.[13][14][15]
Problem 3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target.
Efflux by Transporters The inhibitor could be actively pumped out of the cells by efflux transporters like P-glycoprotein (ABCB1).
High Intracellular ATP The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the EGFR kinase domain, reducing its apparent potency.
Off-target Effects The inhibitor might be engaging other cellular targets that counteract its intended effect on EGFR signaling.
Problem 4: My inhibitor is ineffective against known resistance mutations (T790M or C797S).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inhibitor Mechanism of Action First-generation inhibitors are often ineffective against the T790M mutation due to increased ATP affinity of the mutant kinase.[6] Irreversible covalent inhibitors will be ineffective against the C797S mutation as they require the cysteine at this position for binding.[7][9][10]
Strategy for T790M Develop inhibitors that can effectively compete with the higher ATP affinity of the T790M mutant or that bind covalently to a nearby residue. Third-generation inhibitors like osimertinib were designed for this purpose.
Strategy for C797S Develop non-covalent (reversible) inhibitors that do not rely on binding to Cys797. Another approach is the development of allosteric inhibitors that bind to a different site on the kinase.[10][14]

Data Presentation

Table 1: Biochemical IC50 Values of Select EGFR Inhibitors Against Wild-Type and Mutant EGFR.

InhibitorEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (Exon 19 del/T790M) IC50 (nM)
Gefitinib >1000105>1000>1000
Erlotinib 2002010>1000>1000
Afatinib 100.50.41010
Osimertinib 200-5001.20.311

Note: IC50 values are approximate and can vary depending on the specific assay conditions.[2][16][17][18]

Table 2: Selectivity Profile of Osimertinib Against a Panel of Kinases.

KinaseIC50 (nM)
EGFR (L858R/T790M) 1
EGFR (Exon 19 del/T790M) 1
EGFR (WT) 200-500
HER2>1000
HER4>1000
JAK3>1000
ALK>1000

Note: This table illustrates the high selectivity of osimertinib for mutant EGFR over wild-type EGFR and other related kinases.

Experimental Protocols

Biochemical EGFR Kinase Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (WT or mutant)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 384-well plate, add the kinase, the specific peptide substrate, and the test inhibitor at the desired concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader according to the manufacturer's protocol.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitor's ability to block EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line expressing the EGFR of interest (e.g., NCI-H1975 for L858R/T790M)

  • Cell culture medium and supplements

  • Test inhibitor

  • EGF (Epidermal Growth Factor)

  • Lysis buffer

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-ß-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-EGFR, total EGFR, and a loading control (e.g., ß-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Quantify band intensities to determine the concentration-dependent inhibition of EGFR phosphorylation.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified diagram of the EGFR signaling pathway and the point of inhibitor action.

Experimental_Workflow Experimental Workflow for Developing Selective EGFR Inhibitors cluster_discovery Discovery & Design cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Compound Library Screening C Biochemical Kinase Assay (Potency - IC50) A->C B Structure-Based Design B->C D Kinase Selectivity Profiling (Panel of Kinases) C->D E Cell-Based Proliferation Assay D->E F Cell-Based Phosphorylation Assay E->F G Structure-Activity Relationship (SAR) Studies F->G H Improve Selectivity & Potency G->H H->C Iterative Improvement I In Vivo Efficacy Models H->I J Toxicology Studies I->J

Caption: General experimental workflow for the development of selective EGFR inhibitors.

Troubleshooting_Logic Troubleshooting Logic for Poor Inhibitor Selectivity Start Poor Inhibitor Selectivity Observed High_WT_Activity High Activity against WT-EGFR? Start->High_WT_Activity Biochem_vs_Cell Discrepancy between Biochemical and Cellular Assays? Off_Target Known Off-Target Effects? Biochem_vs_Cell->Off_Target No Sol_Permeability Investigate Cell Permeability and Efflux Biochem_vs_Cell->Sol_Permeability Yes High_WT_Activity->Biochem_vs_Cell No Sol_Structure Structure-Based Redesign for Mutant-Specific Interactions High_WT_Activity->Sol_Structure Yes Off_Target->Sol_Structure No Sol_Counterscreen Counterscreen against Identified Off-Targets Off_Target->Sol_Counterscreen Yes Sol_Allosteric Explore Allosteric Inhibition Sol_Structure->Sol_Allosteric

Caption: A logical workflow for troubleshooting poor EGFR inhibitor selectivity.

References

Validation & Comparative

Unveiling the Antimicrobial Potency of Quinoline Carbohydrazides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Quinoline carbohydrazide derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogenic microbes. This guide provides a comparative analysis of the antimicrobial efficacy of different quinoline carbohydrazide scaffolds, supported by experimental data and detailed protocols to aid in the development of new and effective therapeutic agents.

The core structure of quinoline, a bicyclic aromatic heterocycle, fused with a carbohydrazide moiety serves as a versatile pharmacophore. The synthetic accessibility of this scaffold allows for the introduction of various substituents, leading to a diverse library of compounds with potentially enhanced antimicrobial properties.[1][2] The primary mechanism of action for many quinoline derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[1][2]

Comparative Antimicrobial Activity

The antimicrobial efficacy of quinoline carbohydrazide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various quinoline carbohydrazide derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, as reported in several key studies.

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoline Carbohydrazide Derivatives against Bacterial Strains

Compound IDDerivative TypeStaphylococcus aureusBacillus cereusEscherichia coliPseudomonas aeruginosaReference
Series 1 N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides[3]
12aPhenyl78-78-[3]
12n4-hydroxyphenyl78787878[3]
12j2-methoxyphenyl----[3]
Series 2 Fluorine-containing quinoline carbohydrazide hybrid Schiff bases[4][5]
6a-340---[4][5]
Series 3 Quinolyl hydrazones[6]
18j-6.25 - 100-6.25 - 100-[6]

Note: A lower MIC value indicates greater antimicrobial activity. '-' indicates data not reported.

Analysis of the antibacterial data reveals that the nature and position of substituents on the quinoline and hydrazide moieties significantly influence the antimicrobial activity. For instance, in the N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide series, compounds 12a (with a phenyl group) and 12n (with a 4-hydroxyphenyl group) demonstrated notable activity against both S. aureus and E. coli with MIC values of 78 µg/mL.[3] Compound 12n also showed broad-spectrum activity against B. cereus and P. aeruginosa.[3] In contrast, some fluorine-containing Schiff bases, such as compound 6a , exhibited more moderate activity against S. aureus with a higher MIC of 340 µg/mL.[4][5] A series of quinolyl hydrazones showed a wide range of potent activity, with MIC values as low as 6.25 µg/mL against tested pathogens.[6]

Antifungal Activity

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Quinoline Carbohydrazide Derivatives against Fungal Strains

Compound IDDerivative TypeAspergillus nigerCandida albicansReference
Series 2 Fluorine-containing quinoline carbohydrazide hybrid Schiff bases[4][5]
6b-Effective-[4][5]
Series 4 Quinoline-based thiosemicarbazides[7]
QST10--31.25[7]
QST2--250[7]

Note: 'Effective' indicates reported activity without a specific MIC value. '-' indicates data not reported.

The antifungal screening of these compounds has also yielded promising results. Compound 6b from the fluorine-containing Schiff base series was found to be effective against the fungal pathogen Aspergillus niger.[4][5] In a different series of quinoline-based thiosemicarbazides, compound QST10 displayed significant activity against Candida albicans with an MIC of 31.25 µg/mL, while other analogues like QST2 were less potent.[7]

Experimental Protocols

The synthesis and antimicrobial evaluation of quinoline carbohydrazides generally follow established methodologies. The protocols outlined below are a synthesis of procedures described in the cited literature.

General Synthesis of Quinoline Carbohydrazide Derivatives

The synthesis of quinoline carbohydrazide derivatives is typically a multi-step process.[8] A common route involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent reaction with hydrazine hydrate to form the key carbohydrazide intermediate.[8] This intermediate is then condensed with various aromatic aldehydes or ketones to yield the final Schiff base derivatives.[4][5]

Step 1: Synthesis of Quinoline-4-Carboxylic Acid. This is often achieved through a cyclocondensation reaction, such as the Pfitzinger reaction, between an isatin derivative and a compound containing an active methylene group.[9]

Step 2: Esterification. The resulting quinoline-4-carboxylic acid is then esterified, commonly using an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid), to produce the corresponding ester.[8]

Step 3: Formation of Quinoline-4-Carbohydrazide. The ester is subsequently refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the quinoline-4-carbohydrazide intermediate.[8][9]

Step 4: Synthesis of Schiff Bases. The final derivatives are synthesized by condensing the quinoline-4-carbohydrazide with various substituted aromatic aldehydes or ketones in a solvent such as ethanol, often with a catalytic amount of glacial acetic acid.[4][5] The reaction mixture is typically refluxed for several hours, and the resulting product is purified by recrystallization.

The synthesized compounds are characterized using various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry, to confirm their chemical structures.[3][4][5]

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is predominantly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[3]

1. Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland turbidity standard.[3]

2. Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a multi-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

3. Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[10]

4. Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] Positive and negative controls are included in each assay to ensure the validity of the results.

Visualizing the Workflow

To better illustrate the process of developing and evaluating these antimicrobial compounds, the following diagrams outline the key stages.

Synthesis_Workflow start Starting Materials (e.g., Isatin, Aldehydes) synthesis Multi-step Synthesis (Pfitzinger, Esterification, etc.) start->synthesis intermediate Quinoline Carbohydrazide Intermediate synthesis->intermediate schiff_base Final Schiff Base Derivatives intermediate->schiff_base purification Purification & Characterization (Recrystallization, Spectroscopy) schiff_base->purification end_product Pure Compounds purification->end_product Antimicrobial_Evaluation_Workflow start Pure Compounds mic_prep Preparation of Serial Dilutions start->mic_prep inoculation Inoculation of Microtiter Plates mic_prep->inoculation inoculum_prep Preparation of Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination results Antimicrobial Activity Data mic_determination->results

References

Validating 2-(4-Bromophenyl)quinoline-4-carbohydrazide as a Potent DNA Gyrase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide and its derivatives as promising DNA gyrase inhibitors. Intended for researchers, scientists, and drug development professionals, this document outlines the compound's performance in key assays, offers a direct comparison with established inhibitors, and provides detailed experimental protocols for replication and further investigation.

Executive Summary

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. DNA gyrase, an essential enzyme in bacterial DNA replication and repair, represents a well-validated target for antibacterial drugs. This guide focuses on the validation of a novel class of inhibitors, derivatives of this compound, against this critical enzyme, particularly in Staphylococcus aureus, a high-priority pathogen. Experimental data reveals that specific derivatives of this quinoline-carbohydrazide scaffold exhibit potent inhibitory activity against S. aureus DNA gyrase, with performance comparable to, and in some cases exceeding, that of established quinolone antibiotics.

Performance Comparison: DNA Gyrase Inhibition

The inhibitory activity of this compound derivatives was evaluated against S. aureus DNA gyrase and compared with commercially available and clinically relevant DNA gyrase inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency, with lower values indicating greater efficacy.

CompoundTarget OrganismIC₅₀ (µM)Reference
This compound Derivative (Compound 10) Staphylococcus aureus8.45 [ACS Omega, 2023][1][2][3][4]
This compound Derivative (Compound 6b) Staphylococcus aureus33.64 [ACS Omega, 2023][1][2][3][4]
CiprofloxacinStaphylococcus aureus0.24 - 61.7[Antimicrobial Agents and Chemotherapy, 1991][5][6]; [Journal of Antimicrobial Chemotherapy, 2001][7]
OfloxacinStaphylococcus aureus0.31 - 63.0[Antimicrobial Agents and Chemotherapy, 1991][5][6]
NorfloxacinStaphylococcus aureus0.34[Antimicrobial Agents and Chemotherapy, 1991][5]
NovobiocinStaphylococcus aureus<0.004 - 0.19[ACS Infectious Diseases, 2020][8]
SparfloxacinStaphylococcus aureus28.5[Antimicrobial Agents and Chemotherapy, 1991][6]

Note: IC₅₀ values can vary based on experimental conditions and assay formats.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial efficacy of the lead compounds was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Derivative (Compound 10) Staphylococcus aureus-[ACS Omega, 2023][1][2][3][4]
This compound Derivative (Compound 6b) Staphylococcus aureus-[ACS Omega, 2023][1][2][3][4]
CiprofloxacinStaphylococcus aureus0.125 - 1.0[Journal of Antimicrobial Chemotherapy, 2001][7]

Note: The original study provided MIC values for various derivatives, with the most potent showing significant activity against S. aureus.[1]

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • S. aureus DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (5X): 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin.[9]

  • ATP solution (10 mM)

  • Test compounds dissolved in DMSO

  • Stop Solution/Loading Dye: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Add the desired concentration of the test compound or DMSO (vehicle control) to individual reaction tubes.

  • Initiate the reaction by adding S. aureus DNA gyrase to each tube.

  • Add ATP to start the supercoiling reaction.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][10][11]

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds serially diluted in CAMHB

  • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

Procedure:

  • Dispense the CAMHB into the wells of a 96-well microtiter plate.

  • Create a two-fold serial dilution of the test compound across the wells.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizing the Process

Experimental Workflow for Inhibitor Validation

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion start 2-(4-Bromophenyl) quinoline-4-carbohydrazide (Parent Compound) derivatives Synthesis of Derivatives start->derivatives mic_test Antibacterial Screening (MIC Assay) derivatives->mic_test gyrase_assay DNA Gyrase Supercoiling Assay mic_test->gyrase_assay Active Compounds ic50 IC50 Determination gyrase_assay->ic50 comparison Comparison with Known Inhibitors ic50->comparison lead_id Lead Compound Identification comparison->lead_id dna_gyrase_inhibition cluster_normal Normal DNA Gyrase Function cluster_inhibition Inhibition Pathway relaxed_dna Relaxed DNA gyrase DNA Gyrase relaxed_dna->gyrase adp ADP + Pi gyrase->adp supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Supercoiling inhibited_gyrase Inhibited Gyrase Complex gyrase->inhibited_gyrase atp ATP atp->gyrase inhibitor 2-(4-Bromophenyl) quinoline-4-carbohydrazide Derivative inhibitor->inhibited_gyrase no_supercoiling No Supercoiling inhibited_gyrase->no_supercoiling Blocks Activity replication_block DNA Replication Blocked no_supercoiling->replication_block cell_death Bacterial Cell Death replication_block->cell_death

References

A Comparative Analysis of Quinoline Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals. The strategic selection of a synthetic route to this privileged heterocycle can significantly influence the efficiency of a research and development pipeline. This guide presents an objective comparison of the classical Pfitzinger synthesis with other notable methods, including the Friedländer, Skraup, Combes, and Doebner-von Miller reactions. The following sections provide a detailed analysis of their reaction conditions, substrate scope, and yields, supported by experimental data and protocols to inform the selection of the most suitable method for a given synthetic challenge.

At a Glance: Key Characteristics of Quinoline Synthesis Methods

The choice of a quinoline synthesis method is a critical decision that balances factors such as the desired substitution pattern, the availability and complexity of starting materials, reaction conditions, and overall efficiency. The following table provides a high-level comparison of the key features of the Pfitzinger reaction and its alternatives.

Synthesis MethodStarting MaterialsProduct TypeTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Pfitzinger Isatin, Carbonyl compound (with α-methylene group)Quinoline-4-carboxylic acidBasic (e.g., KOH in ethanol), RefluxGood for accessing quinoline-4-carboxylic acids, versatile for substitution on the pyridine ring.Requires isatin precursors, can have long reaction times.[1][2]
Friedländer 2-Aminoaryl aldehyde or ketone, Carbonyl compound (with α-methylene group)Polysubstituted quinolinesAcidic or basic catalysis, can be performed under mild conditions.[3][4][5]High yields, broad substrate scope, versatile for substitution on both rings.[6]Requires synthesis of often less accessible 2-aminoaryl carbonyl compounds.[6]
Skraup Aniline, Glycerol, Oxidizing agent (e.g., nitrobenzene)Unsubstituted or benzene-ring substituted quinolinesStrongly acidic (conc. H₂SO₄), high temperatures.[7][8][9][10]Uses simple, readily available starting materials.[6]Harsh and highly exothermic conditions, often low to moderate and variable yields, significant tar formation.[6][9][11][12]
Combes Arylamine, β-Diketone2,4-Disubstituted quinolinesAcid-catalyzed cyclization (e.g., H₂SO₄).[8][13][14]Good for preparing 2,4-disubstituted quinolines.Can have regioselectivity issues with unsymmetrical β-diketones.[14]
Doebner-von Miller Aniline, α,β-Unsaturated carbonyl compoundSubstituted quinolinesAcid-catalyzed (Brønsted or Lewis acids).[13][15][16]A modification of the Skraup synthesis with broader applicability for substituted quinolines.Prone to polymerization of the α,β-unsaturated carbonyl compound, leading to tar formation and reduced yields.[17]

Quantitative Comparison of Reaction Performance

The following table summarizes representative experimental data for the different quinoline synthesis methods, showcasing typical reaction conditions and yields. It is important to note that direct comparison is challenging as the synthesized quinoline derivatives vary. However, this data provides valuable insights into the general efficiency of each method.

Synthesis MethodReactantsCatalyst/ConditionsTime (h)Temperature (°C)Yield (%)
Pfitzinger Isatin, Acetone30% aq. KOH, Ethanol24Reflux (~79)75
Pfitzinger Isatin, Cyclohexanone33% aq. KOH24Reflux85
Friedländer 2-Aminobenzaldehyde, Acetone10% aq. NaOH12Room Temp.95
Friedländer o-Nitrobenzaldehyde, Acetone (One-pot)Fe, HCl, KOHNot specifiedNot specified94[18]
Skraup Aniline, Glycerol, NitrobenzeneH₂SO₄, FeSO₄5Reflux84-91[6]
Combes m-Chloroaniline, AcetylacetoneH₂SO₄Not specifiedNot specifiedNot specified[19]
Doebner-von Miller Aniline, CrotonaldehydeHCl, ZnCl₂7Reflux~65-70

Reaction Workflows and Comparative Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflows of the Pfitzinger, Friedländer, and Skraup syntheses, along with a logic diagram comparing their key attributes.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isatin Isatin Mix Mix and Reflux Isatin->Mix Carbonyl Carbonyl Compound Carbonyl->Mix Base Base (e.g., KOH) Base->Mix Cool Cool to Room Temp. Mix->Cool Evaporate Remove Solvent Cool->Evaporate Dissolve Dissolve in Water Evaporate->Dissolve Extract Extract Impurities Dissolve->Extract Acidify Acidify (pH 4-5) Extract->Acidify Filter Filter Product Acidify->Filter Purify Recrystallize Filter->Purify Product Quinoline-4-carboxylic Acid Purify->Product

Pfitzinger Synthesis Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AminoKetone 2-Aminoaryl Aldehyde/Ketone Condense Condense/Reflux AminoKetone->Condense MethyleneCompound α-Methylene Compound MethyleneCompound->Condense Catalyst Acid or Base Catalyst Catalyst->Condense Cool Cool to Room Temp. Condense->Cool Isolate Isolate Product Cool->Isolate Purify Recrystallize Isolate->Purify Product Substituted Quinoline Purify->Product

Friedländer Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mix Mix Reagents Aniline->Mix Glycerol Glycerol Glycerol->Mix Oxidant Oxidizing Agent Oxidant->Mix Acid H₂SO₄ Acid->Mix Heat Heat Gently (Exothermic) Mix->Heat Reflux Reflux Heat->Reflux Cool Cool Reflux->Cool Neutralize Neutralize (NaOH) Cool->Neutralize Distill Steam Distillation Neutralize->Distill Purify Purify by Distillation Distill->Purify Product Quinoline Purify->Product Comparative_Logic cluster_pfitzinger Pfitzinger cluster_friedlander Friedländer cluster_skraup Skraup P_Start Isatin P_Cond Basic P_Start->P_Cond P_Product Quinoline-4-COOH F_Product Polysubstituted Quinoline P_Cond->P_Product F_Start 2-Aminoaryl Ketone F_Cond Mild Acid/Base F_Start->F_Cond S_Product Simple Quinoline F_Cond->F_Product S_Start Aniline + Glycerol S_Cond Harsh Acid, High Temp S_Start->S_Cond S_Cond->S_Product

References

Unveiling the Cytotoxic Potential: A Comparative Analysis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, quinoline derivatives have emerged as a promising class of compounds. This guide provides a comparative evaluation of the cytotoxicity of novel 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives against various cancer cell lines. By presenting key experimental data, detailed protocols, and illustrating the underlying molecular pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives and their analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6a MCF-73.39Doxorubicin6.18
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6b MCF-75.94Doxorubicin6.18
2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid 6h MCF-72.71Doxorubicin6.18
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 8e MCF-70.179 (µg/mL)Erlotinib0.512 (µg/mL)
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 15a MCF-70.164 (µg/mL)Erlotinib0.512 (µg/mL)
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 8c HepG20.137 (µg/mL)Erlotinib0.308 (µg/mL)
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivative 12d HepG20.311 (µg/mL)Erlotinib0.308 (µg/mL)

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of novel therapeutic compounds. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[1] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (this compound derivatives and reference drugs)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the potential mechanisms of action of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add Serial Dilutions of Test Compounds incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals incubation_4h->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Studies suggest that some quinoline-4-carbohydrazide derivatives may exert their cytotoxic effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway and inducing apoptosis.[2] The following diagram illustrates this proposed mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation p53 p53 Caspase9 Caspase-9 p53->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis QuinolineDerivative 2-(Quinoline-4-carbonyl) hydrazide Derivative QuinolineDerivative->EGFR Inhibition QuinolineDerivative->p53 Upregulation

Caption: Proposed signaling pathway inhibition by quinoline derivatives.

References

Quinolone Derivatives: A Comparative Guide to Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key biological processes.

Executive Summary

Quinolone antibiotics have been a cornerstone in the treatment of bacterial infections for decades. Their broad spectrum of activity is a key therapeutic advantage, yet their efficacy varies between Gram-positive and Gram-negative bacteria. This differential activity is primarily attributed to their mechanism of action, which involves the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. Generally, earlier generations of quinolones show greater potency against Gram-negative species, while later generations have been modified to enhance their activity against Gram-positive organisms. This guide delves into the specifics of this differential efficacy, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate these critical differences.

Data Presentation: Comparative Efficacy of Quinolone Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolone derivatives against common Gram-positive and Gram-negative bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a standard measure of antibacterial efficacy. Lower MIC values indicate greater potency.

Quinolone DerivativeBacterial Species (Gram-Stain)Minimum Inhibitory Concentration (MIC) (µg/mL)
Nalidixic Acid Escherichia coli (Gram-Negative)4 - 32
Staphylococcus aureus (Gram-Positive)>1024
Ciprofloxacin Escherichia coli (Gram-Negative)0.013 - 0.016[1][2]
Pseudomonas aeruginosa (Gram-Negative)0.15[2]
Staphylococcus aureus (Gram-Positive)0.5 - 12.5[1][2]
Levofloxacin Pseudomonas aeruginosa (Gram-Negative)1.0 - >8.0[3]
Staphylococcus aureus (Gram-Positive)0.2 - >8.0[3]
Streptococcus pneumoniae (Gram-Positive)4[4]
Moxifloxacin Klebsiella pneumoniae (Gram-Negative)MIC50: 0.094
Streptococcus pneumoniae (Gram-Positive)0.008 - 3.6[5]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by targeting type II topoisomerases, enzymes crucial for managing DNA topology during replication. However, the primary target differs between Gram-negative and Gram-positive bacteria.

  • In Gram-Negative Bacteria , the primary target of most quinolones is DNA gyrase (GyrA and GyrB subunits) . This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process essential for the initiation of replication.

  • In Gram-Positive Bacteria , the main target is Topoisomerase IV (ParC and ParE subunits) . This enzyme's primary role is to decatenate daughter chromosomes following replication, allowing for proper cell division.

This differential targeting is a key determinant of the varying efficacy of quinolones against these two bacterial groups. While some newer-generation fluoroquinolones can effectively inhibit both enzymes, older quinolones often show a marked preference for one over the other.

Mechanism of Quinolone Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria quinolone_gn Quinolone gyrase DNA Gyrase (GyrA/GyrB) quinolone_gn->gyrase Inhibits dna_replication_gn DNA Replication gyrase->dna_replication_gn Enables cell_death_gn Cell Death dna_replication_gn->cell_death_gn Inhibition leads to quinolone_gp Quinolone topoisomerase Topoisomerase IV (ParC/ParE) quinolone_gp->topoisomerase Inhibits chromosome_segregation Chromosome Segregation topoisomerase->chromosome_segregation Enables cell_death_gp Cell Death chromosome_segregation->cell_death_gp Inhibition leads to

Figure 1. Differential targeting of quinolones in Gram-negative and Gram-positive bacteria.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized laboratory procedures. The two most common methods are the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay and the Kirby-Bauer Disk Diffusion Susceptibility Test.

Broth Microdilution MIC Assay

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the quinoline derivative

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: A two-fold serial dilution of the quinoline derivative is prepared in the microtiter plate using MHB. This creates a gradient of antibiotic concentrations across the wells.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Experimental Workflow: Broth Microdilution MIC Assay start Start prepare_dilutions Prepare Serial Dilutions of Quinolone in Microtiter Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria prepare_inoculum->inoculate_plate incubate Incubate Plate (16-20h, 37°C) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Bacterial culture in logarithmic growth phase

  • Filter paper disks impregnated with a known concentration of the quinoline derivative

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension is prepared, equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly streak the entire surface of an MHA plate to create a bacterial lawn.[6][7]

  • Disk Application: Using sterile forceps, the antibiotic-impregnated disks are placed on the surface of the agar.[6][7]

  • Incubation: The plate is incubated in an inverted position at 35-37°C for 16-24 hours.[7]

  • Measuring Zones of Inhibition: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.[7] The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[7]

Conclusion

The efficacy of quinoline derivatives against Gram-positive and Gram-negative bacteria is a nuanced subject, heavily influenced by the specific chemical structure of the derivative and its primary molecular target within the bacterial cell. While earlier quinolones demonstrated a clear advantage against Gram-negative organisms, subsequent generations have been chemically modified to broaden their spectrum to effectively combat Gram-positive pathogens. This guide provides a foundational understanding of these differences, supported by quantitative data and standardized experimental protocols. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships and differential mechanisms of action is paramount for the rational design and development of new, more potent antibacterial agents.

References

A Comparative Guide to New Quinolone Compounds Versus Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinolone antibiotics, a class of synthetic broad-spectrum drugs, have been a cornerstone in treating bacterial infections. This guide provides a comprehensive benchmark of new-generation quinoline compounds against established antibiotics, supported by experimental data and detailed methodologies.

Executive Summary

Newer quinoline derivatives, such as delafloxacin, zabofloxacin, and JNJ-Q2, demonstrate significant promise in overcoming the limitations of earlier-generation quinolones. These compounds exhibit potent activity against a wide range of pathogens, including multidrug-resistant strains. This guide will delve into their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values of new quinoline compounds against various Gram-positive and Gram-negative bacteria, in comparison to commonly used antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin. Lower MIC values indicate greater efficacy.

Table 1: In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria

OrganismNew Quinolone CompoundsExisting Antibiotics
Delafloxacin Zabofloxacin
Staphylococcus aureus (MSSA)≤0.004 - 0.25[1]-
Staphylococcus aureus (MRSA)0.12 - 0.25[2]1.0 (FQ-R)[3]
Streptococcus pneumoniae0.008 - 0.015[2]0.03[4]
Enterococcus faecalis0.06 - 1[2]-

Table 2: In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria

OrganismNew Quinolone CompoundsExisting Antibiotics
Delafloxacin Zabofloxacin
Escherichia coli0.06 - 4[2]-
Pseudomonas aeruginosa0.25 - 4[1]-
Haemophilus influenzae--
Moraxella catarrhalis--

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair.[5][6] By inhibiting these enzymes, quinolones introduce double-strand DNA breaks, ultimately leading to bacterial cell death.[7][] The dual-targeting mechanism of some newer quinolones is believed to reduce the likelihood of resistance development.[2]

G cluster_quinolone Quinolone Antibiotic cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes Cleavage Complex Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->DS_Breaks Stabilizes Cleavage Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Supercoiled_DNA->Relaxed_DNA Relaxation Replicated_DNA Replicated DNA (Catenated) Replicated_DNA->Decatenated_DNA Decatenation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

The following are standardized methodologies for determining the in vitro efficacy of new antimicrobial compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Test compounds and control antibiotics

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate. Each well will contain 100 µL of CAMHB with varying concentrations of the antibiotic.

  • Inoculation: Each well is inoculated with 100 µL of the standardized bacterial suspension. A positive control (broth and inoculum without antibiotic) and a negative control (broth only) are included.[9]

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition around a well containing the substance.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized bacterial inoculum (turbidity equivalent to 0.5 McFarland standard)

  • Sterile cork borer or pipette tip to create wells

  • Test compounds and control antibiotics

Procedure:

  • Inoculation of Agar Plates: The surface of the MHA plate is uniformly swabbed with the standardized bacterial inoculum.

  • Well Creation: Sterile wells (6-8 mm in diameter) are created in the agar using a cork borer.

  • Application of Test Substance: A fixed volume (e.g., 50-100 µL) of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated at 35 ± 2 °C for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Logical Workflow for Antibiotic Benchmarking

The process of benchmarking a new quinoline compound involves a structured workflow from initial screening to comparative analysis.

G start Start: New Quinolone Compound synthesis Synthesis & Purification start->synthesis screening Initial Antimicrobial Screening (e.g., Agar Diffusion) synthesis->screening mic_testing Quantitative MIC Testing (Broth Microdilution) screening->mic_testing gram_pos Gram-Positive Strains mic_testing->gram_pos gram_neg Gram-Negative Strains mic_testing->gram_neg resistant_strains Resistant Strains (e.g., MRSA) mic_testing->resistant_strains data_collection Data Collection & Analysis gram_pos->data_collection gram_neg->data_collection resistant_strains->data_collection comparison Comparison with Existing Antibiotics data_collection->comparison conclusion Efficacy & Spectrum Determination comparison->conclusion end End: Benchmarking Report conclusion->end

Caption: Experimental workflow for benchmarking new quinolones.

References

Bridging the Gap: A Comparative Guide to Cross-Validating Molecular Docking with In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. This guide provides an objective comparison of molecular docking simulations with in vitro experimental data, offering a framework for robust cross-validation.

Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule (ligand) to a target protein. While it offers a rapid and cost-effective method for screening large compound libraries, its predictions must be validated through rigorous experimental testing. In vitro assays provide the necessary biological context to confirm the interactions predicted by docking simulations. This guide will delve into the methodologies for both approaches, present a clear comparison of their results, and visualize the integrated workflow.

Data Presentation: A Head-to-Head Comparison

The correlation between in silico predictions and in vitro results is a critical aspect of validating molecular docking studies. The following tables showcase comparative data from published research, highlighting the relationship between docking scores (a measure of binding affinity predicted by software) and experimentally determined values such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.

A strong correlation, where lower docking scores correspond to lower IC50 values (indicating higher potency), provides confidence in the docking protocol and the potential of the identified compounds.

Case Study 1: Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases. The following table compares the molecular docking scores of several natural compounds against HNE with their experimentally determined IC50 values from an in vitro inhibition assay.

CompoundDocking Score (kcal/mol)In Vitro IC50 (µM)
Oenothein B-11.52.5
Tellimagrandin I-10.85.1
Curcumin-9.715.7
Quercetin-9.222.4
Luteolin-8.935.8

Case Study 2: Anticancer Activity against MCF-7 Breast Cancer Cell Line

This table presents a comparison of docking scores of novel pyrrolo[2,3-d]pyrimidine derivatives against the anti-apoptotic protein Bcl-2, a key target in cancer therapy, and their corresponding in vitro cytotoxic activity (IC50) against the MCF-7 breast cancer cell line.[1]

Compound IDDocking Score against Bcl-2 (kcal/mol)In Vitro IC50 against MCF-7 (µg/ml)
14a -9.81.7
18b -9.53.4
16b -9.25.7
Doxorubicin (Standard)Not Applicable26.1

Experimental Protocols: The "How-To" of Validation

Reproducibility is the cornerstone of scientific research. To that end, this section provides detailed methodologies for the key in vitro experiments cited in the case studies.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is used to screen for inhibitors of HNE activity.

Materials:

  • Human Neutrophil Elastase (HNE) enzyme

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a working solution of HNE in the assay buffer.

  • In a 96-well plate, add the assay buffer, the HNE working solution, and the test compound at various concentrations. Include a control well with HNE and buffer but no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the HNE substrate to all wells.

  • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader. The increase in absorbance corresponds to the cleavage of the substrate by HNE.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of HNE inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • The following day, treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Workflow and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict the cross-validation workflow and a relevant biological pathway.

CrossValidationWorkflow cluster_in_vitro In Vitro (Experimental) virtual_screening Virtual Screening of Compound Library molecular_docking Molecular Docking & Scoring virtual_screening->molecular_docking hit_identification Hit Identification & Prioritization molecular_docking->hit_identification compound_acquisition Compound Acquisition/Synthesis hit_identification->compound_acquisition Select top candidates experimental_validation Experimental Validation (e.g., IC50 determination) compound_acquisition->experimental_validation assay_development Assay Development & Optimization assay_development->experimental_validation experimental_validation->molecular_docking lead_optimization Lead Optimization experimental_validation->lead_optimization

Caption: Workflow for the cross-validation of molecular docking with in vitro assays.

HNE_Pathway Inflammatory_Stimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory_Stimulus->Neutrophil activates Azurophil_Granules Azurophil Granules Neutrophil->Azurophil_Granules contains HNE_Release HNE Release Azurophil_Granules->HNE_Release degranulation ECM_Proteins Extracellular Matrix (Elastin, Collagen) HNE_Release->ECM_Proteins degrades Tissue_Damage Tissue Damage & Inflammation ECM_Proteins->Tissue_Damage leads to HNE_Inhibitor HNE Inhibitor HNE_Inhibitor->HNE_Release blocks

Caption: Simplified signaling pathway of Human Neutrophil Elastase (HNE) activity.

References

Unraveling the Multifaceted Mechanisms of Quinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action of various quinoline analogs, supported by experimental data and detailed protocols. The quinoline scaffold is a versatile pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer and antimalarial effects. This is attributed to their ability to interact with diverse molecular targets, primarily through DNA intercalation, inhibition of key enzymes like topoisomerases and kinases, and disruption of essential parasite pathways.

Comparative Analysis of Biological Activity

The biological efficacy of quinoline analogs is highly dependent on their structural modifications, which dictate their primary mechanism of action. Below is a comparative summary of the inhibitory activities of representative quinoline derivatives against various targets.

Anticancer Activity: Topoisomerase Inhibition

Topoisomerases are crucial enzymes that regulate DNA topology during replication and transcription, making them prime targets for cancer chemotherapy.[1] Quinoline derivatives can act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[2]

Compound IDTargetCell LineIC50 (µM)Reference
9bTopoisomerase I/IIK5620.82[1]
9cTopoisomerase I/IICCRF-CEM<1[1]
9dTopoisomerase I/IIU937<1[1]
2ETopoisomerase IIαNUGC-3<8[3][4]
1MTopoisomerase I/IINUGC-3<8[3][4]
7eTopoisomerase IIMCF-70.890[5]
Anticancer Activity: Kinase Inhibition

The dysregulation of protein kinase signaling pathways is a hallmark of cancer. Quinoline-based compounds have been developed as potent inhibitors of various kinases, including those in the PI3K/Akt/mTOR and MAPK/ERK pathways.[6]

Compound IDTarget KinaseCell LineIC50 (µM)Reference
9IV-cNot SpecifiedA549 (Lung)1.66[6]
50EGFRNot Specified0.12[7]
27c-MetLeukemia, CNS, Breast0.019[7]
28c-MetLeukemia, CNS, Breast0.064[7]
38PI3K/mTORMCF-70.72 (PI3K), 2.62 (mTOR)[7]
11hVEGFR-2/EGFRMCF-7, HepG-20.076 (VEGFR-2), 0.085 (EGFR)[8]
11jVEGFR-2/EGFRMCF-7, HepG-20.189 (VEGFR-2), 0.108 (EGFR)[8]
Antimalarial Activity

The classical antimalarial quinolines, such as chloroquine, function by accumulating in the acidic food vacuole of the Plasmodium parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[9] Newer analogs are being developed to overcome resistance.

Compound Class/IDStrainIC50 (µg/mL)Reference
Quinoline DerivativesP. falciparum0.014 - 5.87[9]
(S)-enantiomers of 4-aminoalcohol quinolinesP. falciparumIn the nanomolar range[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of quinoline analogs.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile deionized water

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA in sterile deionized water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding a predetermined amount of Human Topoisomerase I enzyme to each tube.

  • Incubate the reactions at 37°C for 30 minutes.[11][12]

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[11]

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis in 1x TAE buffer until the supercoiled and relaxed DNA bands are well separated.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[12]

  • Inhibition is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Topoisomerase_I_Relaxation_Assay_Workflow cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Supercoiled DNA) add_compounds Add Compounds to Reaction Mix prep_mix->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds add_enzyme Add Topoisomerase I Enzyme add_compounds->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (STEB, Chloroform) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (UV Transilluminator) electrophoresis->visualize

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Kinase Inhibition Assay (ADP-Glo™)

This luminescence-based assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of ATP remaining.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-kinase control.

  • Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in an appropriate kinase buffer.

  • Add the kinase reaction mixture to the wells containing the compounds to initiate the reaction.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).[13]

  • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14][15]

  • Add Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14][15]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Inhibition is observed as a decrease in luminescence.

Kinase_Inhibition_Assay_Workflow start Start prep_compounds Prepare Compound Dilutions in Plate start->prep_compounds add_kinase_mix Add Kinase Mix to Plate prep_compounds->add_kinase_mix prep_kinase_mix Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) prep_kinase_mix->add_kinase_mix incubate_kinase Incubate (e.g., 60 min, RT) add_kinase_mix->incubate_kinase add_adp_glo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_kinase->add_adp_glo incubate_adp_glo Incubate (40 min, RT) add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adp_glo->add_detection incubate_detection Incubate (30-60 min, RT) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence end End read_luminescence->end

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

In Vitro Antimalarial Activity Assay (SYBR Green I)

This fluorescence-based assay quantifies parasite growth by measuring the amount of parasite DNA, which intercalates with the SYBR Green I dye.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Test compound dissolved in a suitable solvent

  • 96-well microplates

  • Lysis buffer containing SYBR Green I (e.g., Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

  • Prepare a suspension of P. falciparum-infected erythrocytes at a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).

  • Add the parasite suspension to the wells of the plate containing the test compounds. Include drug-free controls and uninfected erythrocyte controls.

  • Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for 72 hours.

  • After incubation, add the SYBR Green I lysis buffer to each well.[16]

  • Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.[16]

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence intensity is proportional to the amount of parasite DNA and thus to parasite growth. Inhibition is calculated relative to the drug-free control.

Antimalarial_Assay_Workflow start Start prep_plates Prepare Drug Dilutions in 96-well Plate start->prep_plates add_parasites Add Parasite Suspension to Plate prep_plates->add_parasites prep_parasites Prepare P. falciparum Infected Erythrocyte Suspension prep_parasites->add_parasites incubate_culture Incubate for 72h (37°C, Gas Mixture) add_parasites->incubate_culture add_lysis_buffer Add SYBR Green I Lysis Buffer incubate_culture->add_lysis_buffer incubate_stain Incubate in Dark (≥1h, RT) add_lysis_buffer->incubate_stain read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) incubate_stain->read_fluorescence end End read_fluorescence->end

Caption: Workflow for the SYBR Green I Antimalarial Assay.

Signaling Pathways

Quinoline analogs can modulate various cellular signaling pathways, particularly in the context of cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key anticancer strategy for many quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Quinoline Quinoline Analogs Quinoline->PI3K Inhibit Quinoline->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline analogs.

References

Unveiling the Anticancer Potential of 2-(4-bromophenyl)quinoline-4-carbohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, quinoline derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This guide provides a comprehensive validation of the anticancer potential of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, offering an objective comparison with other alternatives, supported by experimental data.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of various quinoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as the primary metric for comparison. The data presented below summarizes the in vitro cytotoxic effects of these compounds, juxtaposed with established anticancer drugs.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Quinoline-Acrylamide Hybrids Compound 6h MCF-7 (Breast)2.71Doxorubicin6.18
Compound 6a MCF-7 (Breast)3.39Doxorubicin6.18
Compound 6b MCF-7 (Breast)5.94Doxorubicin6.18
Quinoline-Chalcone Derivatives Compound 12e MGC-803 (Gastric)1.385-Fluorouracil6.22
HCT-116 (Colon)5.345-Fluorouracil10.4
MCF-7 (Breast)5.215-Fluorouracil11.1
Quinoline-Dihydrazone Derivatives Compound 3b MCF-7 (Breast)7.0165-Fluorouracil>34.32
Compound 3c MCF-7 (Breast)7.055-Fluorouracil>34.32
Quinoline-Oxadiazole Hybrids Compound 8c HepG2 (Liver)0.137 (µg/mL)Erlotinib0.308 (µg/mL)
Compound 12d HepG2 (Liver)0.142 (µg/mL)Erlotinib0.308 (µg/mL)
Compound 15a MCF-7 (Breast)0.164 (µg/mL)Erlotinib0.512 (µg/mL)
Compound 8e MCF-7 (Breast)0.179 (µg/mL)Erlotinib0.512 (µg/mL)

Mechanistic Insights: Signaling Pathways and Cellular Effects

Several studies have elucidated the mechanisms through which these quinoline derivatives exert their anticancer effects. Key cellular processes targeted include cell cycle progression and apoptosis.

Cell Cycle Arrest

Certain this compound derivatives have been shown to induce cell cycle arrest, primarily at the G1 or G2/M phase.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. For instance, quinoline hydrazide 22 was found to induce G1 cell cycle arrest.[1] Similarly, quinoline-1,3,4-oxadiazole derivatives 8c and 12d caused cell cycle arrest at the G1 phase in hepatocellular carcinoma (HepG2) cells.

Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Growth and Preparation for DNA Synthesis S DNA Replication G1->S G2 Preparation for Mitosis S->G2 M Mitosis G2->M M->G1 Inhibitor_G1 Quinoline Derivatives (e.g., 8c, 12d, 22) Inhibitor_G1->G1 Arrest

Caption: G1 phase cell cycle arrest induced by quinoline derivatives.

Induction of Apoptosis

A crucial mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis. Several this compound derivatives have demonstrated the ability to trigger apoptosis in cancer cells.[2] For example, compound 6h was found to upregulate the expression of p53 and caspase-9, key mediators of the apoptotic cascade.[3] This leads to the activation of executioner caspases, ultimately resulting in cell death.

Apoptosis_Pathway Quinoline_Derivative 2-(4-bromophenyl)quinoline- 4-carbohydrazide Derivative (e.g., 6h) p53 p53 Upregulation Quinoline_Derivative->p53 Caspase9 Caspase-9 Activation Quinoline_Derivative->Caspase9 p53->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Apoptosis induction pathway via p53 and caspase-9.

Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival, and its dysregulation is implicated in many cancers. Some quinoline-4-carbohydrazide derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[3] Compound 6h, for instance, exhibited strong inhibitory activity against EGFR with an IC50 value of 0.22 µM, comparable to the standard drug Lapatinib (IC50 = 0.18 µM).[3]

EGFR_Inhibition cluster_membrane Cell Membrane EGFR EGFR Downstream_Signaling Downstream Signaling (Proliferation, Survival) EGFR->Downstream_Signaling ATP Quinoline_Derivative Quinoline Derivative (e.g., 6h) Quinoline_Derivative->EGFR Binds to TK domain Inhibition Inhibition

References

A Comparative Analysis of Novel Quinoline Hybrids as EGFR-TK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR), a transmembrane tyrosine kinase, is a pivotal regulator of cellular processes, and its dysregulation is a hallmark of various cancers.[1][2][3] The development of EGFR tyrosine kinase inhibitors (EGFR-TKIs) has been a central strategy in precision oncology.[3] Quinoline and its fused heterocyclic derivative, quinazoline, have emerged as privileged scaffolds in the design of potent EGFR-TKIs.[1][4][5] This guide provides a comparative overview of the EGFR-TK inhibitory activity of recently developed novel quinoline and quinazoline hybrids, with supporting data and experimental context to inform future drug discovery efforts.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro EGFR-TK inhibitory activity (IC50 values) of several novel quinoline and quinazoline hybrids from recent studies. For context, the activities of established EGFR-TKIs such as Erlotinib and Lapatinib are included.

Compound IDScaffoldEGFR-TK IC50 (nM)Antiproliferative Activity (Cell Line, GI50/IC50 in µM)Reference
Novel Hybrids
5aQuinoline71MCF-7 (breast), A-549 (lung): GI50s 25-82 nM[6][7]
6dQuinoline180A549 (lung): Induces S phase arrest[8][9][10]
8bQuinoline80A549 (lung): Induces apoptosis[8][9][10]
8b (quinazolinone)Quinazolinone1.37-[11]
45aQuinazoline130HT-29 (colon): 31.23, MCF-7 (breast): 39.02[1]
6d (quinazolin-4(3H)-one)Quinazolin-4(3H)-one-NCI-H460 (NSCLC): GI50 0.789[1]
Compound 13Quinazoline5.06SW480 (colon), A549 (lung)[12]
Compound 84-arylamino-quinazoline0.8 (wt), 2.7 (T790M/L858R)H1975, A549, HeLa, MCF-7[12]
Compound 6Quinazoline10B16 (melanoma)[12]
Compound 50Quinoline-Schiff's base120-[4]
Compound 51Quinoline-pyrazoline31.8DLD1 (colorectal)[4]
Reference Inhibitors
ErlotinibQuinazoline80-[6]
LapatinibQuinoline--[12]

Experimental Protocols

The data presented in this guide were derived from in vitro assays designed to quantify the inhibitory potential of the synthesized compounds against EGFR tyrosine kinase and their antiproliferative effects on cancer cell lines. The generalized methodologies are outlined below.

EGFR-TK Inhibitory Assay:

The in vitro inhibitory activity of the compounds against EGFR-TK is typically determined using a kinase assay. A common method involves the use of an enzyme-linked immunosorbent assay (ELISA)-based kit.

  • Enzyme and Substrate Preparation: Recombinant human EGFR-TK enzyme and a synthetic polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) are used.

  • Assay Reaction: The compounds, dissolved in a suitable solvent like DMSO, are incubated with the EGFR-TK enzyme in a reaction buffer containing ATP.

  • Phosphorylation and Detection: The reaction allows the enzyme to phosphorylate the substrate. The extent of phosphorylation is then quantified, often by using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Data Analysis: The signal from the reporter enzyme is measured, and the concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT or SRB Assay):

The cytotoxic effects of the compounds on various cancer cell lines are assessed to determine their potential as anticancer agents.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance is measured to determine cell viability.

    • SRB Assay: Sulforhodamine B (SRB) assay involves fixing the cells with trichloroacetic acid and staining them with SRB dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured.

  • Data Analysis: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined from dose-response curves.

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling cascade is a complex network that plays a crucial role in cell proliferation, survival, and migration.[2][13][14] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[14] This initiates a cascade of downstream signaling events. The diagram below illustrates the major pathways activated by EGFR.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates PLCγ PLCγ EGFR->PLCγ Activates STAT3 STAT3 EGFR->STAT3 Activates Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Akt->Migration Akt->Angiogenesis mTOR->Proliferation IP3 IP3 PLCγ->IP3 PIP2 to IP3/DAG DAG DAG PLCγ->DAG PKC PKC DAG->PKC PKC->Proliferation STAT3->Proliferation

Caption: EGFR signaling pathway upon ligand binding.

References

A Comparative Guide to the Structure-Activity Relationships of Quinolines as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological macromolecules. Understanding the structure-activity relationships (SAR) across different classes of these inhibitors is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of quinoline derivatives as inhibitors of key enzyme classes, supported by quantitative data and detailed experimental protocols.

Quinoline Inhibitors of Topoisomerases

Quinoline-based compounds, particularly those that function as topoisomerase inhibitors, are crucial in cancer chemotherapy.[1] These agents disrupt the DNA replication process in cancer cells by stabilizing the enzyme-DNA cleavage complex, which ultimately leads to cell death.[2]

Structure-Activity Relationship Summary:

The SAR of quinoline-based topoisomerase inhibitors highlights several key structural features that govern their activity. The planarity of the quinoline ring system is crucial for intercalation into the DNA base pairs. Substitutions at various positions on the quinoline ring significantly modulate the inhibitory potency. For instance, electron-withdrawing groups at the C-7 position and a piperazine moiety at the C-4 position have been shown to enhance activity. The presence of a carboxylic acid group at the C-3 position is a common feature in many potent topoisomerase inhibitors.

Quantitative Comparison of Quinoline-Based Topoisomerase Inhibitors:
Compound ClassSpecific DerivativeTargetIC50 (µM)Cancer Cell Line
Pyrazolo[4,3-f]quinolineCompound 2ETopoisomerase IIα< 7NUGC-3
Pyrazolo[4,3-f]quinolineCompound 2PTopoisomerase I/IIα< 7NUGC-3
Quinolone ConjugateVosaroxinTopoisomerase II13-45 (nM)MCF-7

This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Quinoline Inhibitors of Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Quinoline derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.

Structure-Activity Relationship Summary:

The SAR of quinoline-based kinase inhibitors is highly dependent on the specific kinase being targeted. However, some general principles have been established. The quinoline core often serves as a scaffold to orient substituents that interact with the ATP-binding pocket of the kinase. Substitutions at the C-4 position with anilino or related aromatic moieties are common and critical for potent inhibition. The nature and substitution pattern on this aromatic ring are key determinants of selectivity. Furthermore, modifications at the C-6 and C-7 positions of the quinoline ring can be exploited to improve pharmacokinetic properties and target specific interactions within the kinase domain.

Quantitative Comparison of Quinoline-Based Kinase Inhibitors:
Compound ClassTarget KinaseIC50 (µM)
4-AnilinoquinolineEGFRVaries with substitution
Quinoline-basedc-MetVaries with substitution
Quinoline-basedVEGFRVaries with substitution

Note: IC50 values for kinase inhibitors are highly specific to the compound and the assay conditions. The table indicates that activity is dependent on the specific chemical substitutions.

Quinoline Inhibitors of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. Quinoline derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[3]

Structure-Activity Relationship Summary:

For quinoline-based tubulin polymerization inhibitors, the key SAR features often involve substituents that mimic the binding of known tubulin inhibitors like colchicine. A common structural motif is a trimethoxyphenyl group, or a bioisosteric equivalent, attached to the quinoline scaffold. The position and nature of the linker connecting this group to the quinoline core are critical for activity. For instance, replacing the trimethoxyphenyl group of combretastatin A-4 (a potent tubulin inhibitor) with a quinoline moiety has yielded compounds with significant antiproliferative activities.[4] One such derivative, compound 32b, demonstrated an IC50 of 2.09 μM for tubulin polymerization inhibition.[4] Another quinoline derivative, compound 4c, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM.[3][5]

Quantitative Comparison of Quinoline-Based Tubulin Polymerization Inhibitors:
CompoundIC50 (µM) for Tubulin Polymerization
Compound 32b2.09
Compound 4c17 ± 0.3

Quinolone Antibiotics Targeting DNA Gyrase

Quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy. They exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Structure-Activity Relationship Summary:

The core pharmacophore for this class is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The N-1 substituent is crucial for gyrase inhibition and antibacterial activity, with small alkyl or cycloalkyl groups being optimal. A fluorine atom at the C-6 position dramatically increases potency against a broad spectrum of bacteria. The C-7 substituent significantly influences the spectrum of activity and pharmacokinetic properties, with piperazinyl and related heterocyclic moieties being particularly effective. Modifications at the C-8 position can modulate activity and reduce the potential for resistance.

Quantitative Comparison of Quinolone Antibiotics (MIC Values):
CompoundBacterial StrainMIC (µg/mL)
Quinoline-Thiazole Derivative 4gE. coli (ATCC 35218)7.81
Quinoline-Thiazole Derivative 4gE. coli (ATCC 25922)3.91
Quinoline-Thiazole Derivative 4mE. coli (ATCC 35218)7.81
Quinoline-Thiazole Derivative 4mE. coli (ATCC 25922)7.81
Quinolinequinone QQ1S. aureus1.22
Quinolinequinone QQ5S. aureus1.22
Quinolinequinone QQ6S. aureus1.22
Quinolinequinone QQ2S. epidermidis1.22
Quinolinequinone QQ3E. faecalis9.76
Quinolinequinone QQ6E. faecalis4.88

MIC90 values are reported for the quinoline-thiazole derivatives.[6] MIC values are reported for the quinolinequinones.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)[8][9]

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 10x Topoisomerase I Assay Buffer

  • Test quinoline compounds

  • 5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide

Procedure:

  • Prepare reaction mixtures on ice, each containing 1x Topoisomerase I Assay Buffer, a fixed amount of supercoiled plasmid DNA (e.g., 0.25 µg), and varying concentrations of the test quinoline compound.

  • Initiate the reaction by adding a predetermined amount of Topoisomerase I to each reaction mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 1/5 volume of 5x Stop Buffer/Loading Dye.

  • Analyze the DNA products by electrophoresis on a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Visualize the DNA bands under UV light. Inhibitory activity is indicated by the persistence of the supercoiled DNA band compared to the relaxed DNA in the control (no inhibitor) lane.

Tubulin Polymerization Assay (Turbidity-Based)[10][11]

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.

Materials:

  • Purified tubulin protein

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test quinoline compounds and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a solution of tubulin in ice-cold General Tubulin Buffer.

  • Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Add varying concentrations of the test quinoline compound or control compounds to the wells of a pre-chilled 96-well plate.

  • Add the tubulin solution to the wells to initiate the polymerization reaction.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)[12][13][14][15]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test quinolone compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Perform serial two-fold dilutions of the test quinoline compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (bacteria without the compound).

  • Incubate the plate at 35-37°C for 16-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Cell Viability Assay (MTT Assay)[16][17][18][19][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test quinoline compound for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values can be calculated.

Visualizations

Signaling Pathway: Generic Kinase Inhibition by a Quinoline Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase ATP ATP Substrate Substrate Protein Receptor->Substrate Phosphorylates ATP->Receptor Binds to ATP pocket ADP ADP Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular Response (Proliferation, Survival, etc.) Substrate_P->Cellular_Response Signal Transduction Quinoline Quinoline Inhibitor Quinoline->Receptor Competitively Inhibits

Caption: Competitive inhibition of a receptor tyrosine kinase by a quinoline inhibitor.

Experimental Workflow: MTT Assay for Cytotoxicity

G A Seed cells in 96-well plate B Incubate overnight A->B C Add quinoline inhibitor (various concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance (570 nm) G->H I Calculate cell viability and IC50 H->I

Caption: A typical workflow for determining the cytotoxicity of quinoline inhibitors using the MTT assay.

Logical Relationship: SAR of Fluoroquinolones

G Core 4-Oxo-1,4-dihydroquinoline- 3-carboxylic acid Activity Antibacterial Activity Core->Activity Essential for activity N1 N-1 substituent (e.g., cyclopropyl) N1->Activity Enhances gyrase inhibition C6 C-6 substituent (e.g., Fluorine) C6->Activity Increases potency C7 C-7 substituent (e.g., Piperazine) C7->Activity Modulates spectrum

Caption: Key structural features influencing the antibacterial activity of fluoroquinolones.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4-Bromophenyl)quinoline-4-carbohydrazide, a halogenated quinoline derivative with a carbohydrazide moiety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent functional groups: halogenated organic compounds and hydrazides.

Hazard Profile and Safety First

This compound should be treated as a hazardous substance. The bromophenyl group classifies it as a halogenated organic compound, which can be toxic and persistent in the environment.[1][2][3] The carbohydrazide functional group suggests potential hazards associated with hydrazine derivatives, which are known to be corrosive, toxic, and in some cases, carcinogenic.[4][5][6] Therefore, stringent safety measures are essential during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the hazardous substance.
Body Protection A laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a certified chemical fume hood.Minimizes inhalation of potentially harmful vapors or dust.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical process that must be executed with precision to ensure safety and compliance. The following protocol outlines the necessary steps for collecting and disposing of this chemical waste.

Experimental Protocol: Chemical Waste Collection and Disposal

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams, especially non-halogenated organic waste.[3][7]

    • Due to its halogenated nature, it must be collected in a designated container for halogenated organic waste.[1][2][3][7]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container, preferably made of polyethylene.[8][9]

    • The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and should explicitly list "this compound."

    • The label should also include the approximate quantity or concentration of the waste.

  • Waste Accumulation:

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Keep the container securely closed at all times, except when adding waste.[7]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

    • Follow all institutional procedures for hazardous waste disposal.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.[10]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.

Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Waste Generation (this compound) B Segregate as Halogenated Organic Waste A->B C Use Designated & Labeled Waste Container B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Scheduled Waste Pickup by EHS E->F G Final Disposal at an Approved Facility F->G

Caption: Logical flow for the safe disposal of this compound.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[8] Improper disposal can lead to significant penalties and environmental harm.[8] Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

Essential Safety and Logistical Information for Handling 2-(4-Bromophenyl)quinoline-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)quinoline-4-carbohydrazide.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are anticipated to be skin and eye irritation, potential toxicity if ingested or inhaled, and possible environmental hazards. The following table summarizes the recommended PPE to mitigate these risks.

Protective Equipment Specification Rationale
Hand Protection Nitrile or neoprene glovesTo prevent skin contact. It is crucial to wash hands thoroughly after handling.
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and dust particles.
Skin and Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment cleanup.

operational_workflow Operational Workflow for Handling this compound prep Preparation - Assemble all necessary PPE and equipment. - Ensure fume hood is operational. weigh Weighing - Weigh the compound in a fume hood. - Use a tared, sealed container. prep->weigh dissolve Dissolution - Add solvent slowly to the compound. - Keep the container closed as much as possible. weigh->dissolve reaction Reaction - Conduct the experiment within the fume hood. - Monitor the reaction for any unexpected changes. dissolve->reaction cleanup Cleanup - Decontaminate glassware with a suitable solvent. - Dispose of all waste according to protocol. reaction->cleanup

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled hazardous waste containerCollect unused compound and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves).
Liquid Waste Labeled hazardous waste container for halogenated organic wasteCollect all solutions containing the compound and solvent rinses from glassware decontamination. Do not pour down the drain.[1]
Contaminated Glassware N/ARinse with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinse as hazardous liquid waste before washing the glassware.[1]

The logical flow for waste disposal is outlined in the following diagram:

disposal_logic Waste Disposal Logic start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Solid Waste Container is_solid->solid_container Yes is_glassware Contaminated Glassware? is_liquid->is_glassware No liquid_container Liquid Waste Container is_liquid->liquid_container Yes decontaminate Decontaminate Glassware is_glassware->decontaminate Yes end Proper Disposal is_glassware->end No solid_container->end liquid_container->end decontaminate->liquid_container

Caption: A decision-making diagram for the proper disposal of waste generated from handling this compound.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)quinoline-4-carbohydrazide
Reactant of Route 2
2-(4-Bromophenyl)quinoline-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.